Cirsimaritin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-14-8-13-15(16(20)17(14)22-2)11(19)7-12(23-13)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIAJIWLQUVGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216220 | |
| Record name | Cirsimaritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6601-62-3 | |
| Record name | Cirsimaritin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6601-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cirsimaritin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006601623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cirsimaritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6601-62-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIRSIMARITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F59VJ7UX6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Natural Plant Sources of Cirsimaritin for Researchers and Drug Development Professionals
Introduction: Cirsimaritin, a flavone chemically known as 4',5-Dihydroxy-6,7-dimethoxyflavone, is a bioactive compound that has garnered significant interest in the scientific community.[1][2] It has been isolated from various medicinal plants and is recognized for its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides an in-depth overview of the natural plant sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its analysis, and insights into its molecular mechanisms of action.
Natural Plant Sources of this compound
This compound is distributed across a range of plant families, with a notable presence in the Asteraceae and Lamiaceae families.[2] A summary of prominent plant sources is provided in Table 1.
| Botanical Name | Family | Plant Part(s) |
| Cirsium japonicum var. maackii | Asteraceae | Aerial parts, Leaves |
| Artemisia judaica | Asteraceae | Aerial parts |
| Cirsium pendulum | Asteraceae | Stems, Flowers |
| Cirsium setidens | Asteraceae | Leaves |
| Achillea setacea | Asteraceae | Not specified |
| Artemisia xerophytica | Asteraceae | Not specified |
| Stizolophus balsamita | Asteraceae | Not specified |
| Cantuarea pseudosinaica | Asteraceae | Not specified |
| Centaurea spp. | Asteraceae | Not specified |
| Ocimum sanctum (Holy Basil) | Lamiaceae | Leaves |
| Salvia palaestina | Lamiaceae | Leaves |
| Salvia fruticosa | Lamiaceae | Not specified |
| Aeollanthus rydingianus | Lamiaceae | Aerial parts |
| Teucrium ramosissimum | Lamiaceae | Not specified |
| Plectranthus amboinicus | Lamiaceae | Leaves |
| Lithocarpus dealbatus | Fagaceae | Not specified |
| Microtea debilis | Phytolaccaceae | Not specified |
| Tamarix ramosissima | Tamaricaceae | Bark |
| Abrus precatorius | Fabaceae | Cotyledons |
| Combretum fragrans | Combretaceae | Not specified |
| Ruellia tuberosa | Acanthaceae | Not specified |
Quantitative Analysis of this compound in Plant Sources
The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, geographical location, and the extraction method employed. Table 2 summarizes available quantitative data from various studies.
| Plant Species | Plant Part | Extraction Method | Analytical Method | This compound Concentration | Reference |
| Cirsium japonicum var. maackii | Leaves | 30% Ethanol reflux | HPLC/UV | 37.13 mg/g of lyophilized extract | |
| Tamarix ramosissima | Bark | Not specified | UPLC-MS | 13.35 µg/mg of extract | |
| Aeollanthus rydingianus | Aerial parts | Acetone extraction | Not specified | 58 mg (total yield from a specified amount of plant material) | [3] |
Methodologies for Extraction, Isolation, and Quantification
The analysis of this compound from plant matrices typically involves extraction with a suitable solvent, followed by chromatographic separation and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are commonly employed for accurate and sensitive quantification.
General Experimental Protocol for HPLC/UV Analysis
This protocol is a generalized procedure based on methodologies reported for the quantification of this compound in plant extracts.
-
Sample Preparation and Extraction:
-
Air-dry the plant material (e.g., leaves) at room temperature and then grind it into a fine powder.
-
Perform extraction using a suitable solvent. For instance, reflux extraction with 30% ethanol for 3 hours can be effective.
-
Concentrate the resulting extract under reduced pressure and then lyophilize the concentrated extract to obtain a dry powder.
-
-
Standard and Sample Solution Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Generate a series of standard solutions of varying concentrations (e.g., 0.015 to 0.25 mg/mL) by serially diluting the stock solution.
-
Prepare the sample solution by dissolving a known weight of the lyophilized plant extract in methanol to a specific concentration.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of solvents such as acetonitrile and water, often with a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: 270 nm is an effective wavelength for quantifying this compound.
-
Injection Volume: Typically 10-20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Inject the sample solution into the HPLC system and record the chromatogram.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Bioactivity and Signaling Pathways of this compound
This compound exhibits a range of biological activities, with its anti-inflammatory effects being particularly well-documented. One of the key mechanisms underlying its anti-inflammatory properties is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway by this compound
Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation releases NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to interfere with this pathway, leading to a reduction in the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for this compound Analysis
The overall process for the analysis of this compound from plant sources can be visualized as a systematic workflow, from sample collection to data analysis.
Caption: General experimental workflow for this compound analysis.
Conclusion
This compound is a promising natural compound with a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of its natural plant sources, methods for its quantification, and insights into its mechanism of action. The provided protocols and workflows serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.
References
An In-depth Technical Guide to the Cirsimaritin Biosynthesis Pathway in Cirsium pendulum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cirsimaritin, a flavone with significant pharmacological potential, is a major bioactive compound found in plants of the Cirsium genus, including Cirsium pendulum.[1][2] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in C. pendulum, drawing upon established knowledge of flavonoid biosynthesis in related plant species. It details the enzymatic steps, from the initial precursor L-phenylalanine to the final methylated flavone. Furthermore, this guide outlines detailed experimental protocols for the elucidation and characterization of this pathway, and presents available quantitative data on flavonoid content in the Cirsium genus. Diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate understanding. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and application of plant-derived natural products.
Introduction
Cirsium pendulum, a member of the Asteraceae family, is a biennial plant native to East Asia.[3][4] The Cirsium genus is a rich source of various bioactive secondary metabolites, with flavonoids being among the most prominent.[5][6] this compound (4',5-Dihydroxy-6,7-dimethoxyflavone), a major flavone in this genus, has garnered significant interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][7][8][9] Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the development of novel therapeutics.
While the specific biosynthetic pathway of this compound in C. pendulum has not been fully elucidated, research on the closely related Cirsium setidens has identified genes encoding the necessary enzymes.[1][2] This guide synthesizes this information with the well-established general flavonoid biosynthesis pathway to propose a comprehensive route to this compound in C. pendulum.
Proposed this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway, culminating in a series of hydroxylation and methylation reactions. The proposed pathway is depicted below.
General Phenylpropanoid Pathway
The pathway initiates with the amino acid L-phenylalanine.
-
Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid.[10]
-
Cinnamate 4-hydroxylase (C4H) then hydroxylates cinnamic acid to produce p-coumaric acid.[10]
-
4-Coumarate:CoA ligase (4CL) subsequently activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[10]
Flavonoid Biosynthesis Pathway
This stage involves the formation of the core flavonoid skeleton.
-
Chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[10][11]
-
Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin, a central intermediate in the biosynthesis of various flavonoids.[10][12][13]
Flavone and this compound-Specific Pathway
The final steps involve the formation of the flavone backbone and subsequent modifications.
-
Flavone synthase (FNS) introduces a double bond into the C-ring of naringenin to form apigenin.[10][14][15] Plants possess two types of FNS enzymes: FNSI, a soluble 2-oxoglutarate-dependent dioxygenase, and FNSII, a cytochrome P450 monooxygenase.[11][14]
-
Flavonoid 6-hydroxylase (F6H) hydroxylates apigenin at the 6-position to yield scutellarein.
-
Flavone 7-O-methyltransferase (F7OMT) then catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of scutellarein, producing hispidulin.
-
Finally, a second methylation step is catalyzed by a flavonoid 6-O-methyltransferase (this compound synthase) , which transfers a methyl group to the 6-hydroxyl group of hispidulin to form this compound.
Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.
Quantitative Data
While specific quantitative data for the this compound biosynthesis pathway in C. pendulum is not yet available, studies on related Cirsium species provide valuable insights into the flavonoid content.
| Species | Plant Part | Compound | Concentration (mg/g dry weight) | Reference |
| Cirsium setidens | Leaves | This compound | Not specified, but identified as a major compound | [1] |
| Cirsium pendulum | Stems, Flowers | This compound | Not specified, but identified as a major compound | [1] |
| Cirsium decussatum | Inflorescences | Apigenin 7-glucoside | 2.53 | [16] |
| Cirsium decussatum | Inflorescences | Kaempferol 3-rhamnoglucoside | 3.26 | [16] |
| Cirsium eriophorum | Inflorescences | Apigenin 7-glucoside | 6.96 | [16] |
| Cirsium eriophorum | Inflorescences | Apigenin | 18.24 | [16] |
| Cirsium ligulare | Inflorescences | Apigenin 7-glucoside | 3.72 | [16] |
| Cirsium ligulare | Inflorescences | Apigenin | 8.62 | [16] |
| Cirsium maackii | Leaves | Luteolin 5-O-glucoside | Varies with season | [17] |
| Cirsium maackii | Leaves | Luteolin | Varies with season | [17] |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway in C. pendulum requires a combination of phytochemical analysis, enzymatic assays, and molecular biology techniques.
Phytochemical Analysis
Objective: To identify and quantify this compound and its precursors in different tissues of C. pendulum.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Plant Material Preparation: Collect fresh plant material (leaves, stems, flowers, roots), freeze-dry, and grind into a fine powder.
-
Extraction: Extract the powdered tissue with a suitable solvent, such as 80% methanol, using ultrasonication or maceration.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV detector at a wavelength of approximately 340 nm.
-
Quantification: Use a standard curve of purified this compound to quantify its concentration in the plant extracts.
-
Caption: Workflow for phytochemical analysis using HPLC.
Enzyme Assays
Objective: To functionally characterize the enzymes involved in the this compound biosynthesis pathway.
Methodology: In Vitro Enzyme Assays
-
Gene Cloning and Protein Expression:
-
Identify candidate genes for the biosynthetic enzymes from a transcriptome or genome sequence of C. pendulum.
-
Clone the coding sequences of these genes into an expression vector (e.g., pET vector for E. coli).
-
Express the recombinant proteins in a suitable host, such as E. coli or yeast.
-
-
Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assay:
-
Incubate the purified enzyme with its putative substrate and any necessary co-factors (e.g., SAM for methyltransferases, 2-oxoglutarate and Fe(II) for dioxygenases).
-
Stop the reaction at various time points.
-
Analyze the reaction products by HPLC or LC-MS to confirm the enzyme's activity and determine its kinetic parameters.
-
Gene Expression Analysis
Objective: To investigate the expression patterns of the genes involved in this compound biosynthesis in different tissues and under various conditions.
Methodology: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from different tissues of C. pendulum.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using reverse transcriptase.
-
qRT-PCR:
-
Design gene-specific primers for the candidate biosynthetic genes and a reference gene.
-
Perform qRT-PCR using a SYBR Green-based master mix.
-
Analyze the relative gene expression levels using the 2-ΔΔCt method.
-
Caption: Workflow for gene expression analysis using qRT-PCR.
Conclusion
This technical guide provides a detailed overview of the proposed this compound biosynthesis pathway in Cirsium pendulum, based on current scientific knowledge. The outlined experimental protocols offer a roadmap for researchers to validate and further elucidate this pathway. A comprehensive understanding of this compound biosynthesis will not only contribute to the field of plant biochemistry but also pave the way for the sustainable production of this valuable pharmacologically active compound for drug development and other applications. Further research, including transcriptomic and genomic analyses of C. pendulum, will be instrumental in identifying the specific genes and regulatory mechanisms governing this compound accumulation.
References
- 1. Characterization of Genes Related to this compound Biosynthesis From Cirsium pendulum Fisch [jales.org]
- 2. Characterization of Genes Related to this compound Biosynthesis From Cirsium pendulum Fisch [jales.org]
- 3. pfaf.org [pfaf.org]
- 4. Cirsium pendulum Fischer ex de Candolle [flowers.la.coocan.jp]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 6601-62-3 | FC69723 | Biosynth [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Isolation, synthesis and pharmacological applications of this compound – A short review | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Functional Characterization of a Flavone Synthase That Participates in a Kumquat Flavone Metabolon [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative HPLC analysis of two key flavonoids and inhibitory activities against aldose reductase from different parts of the Korean thistle, Cirsium maackii - PubMed [pubmed.ncbi.nlm.nih.gov]
Cirsimaritin's Modulation of NF-κB and STAT3 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cirsimaritin, a naturally occurring flavone found in various medicinal plants such as Cirsium japonicum and Artemisia judaica, has garnered significant attention for its therapeutic potential.[1] Exhibiting a range of biological activities, its anti-inflammatory and anti-cancer properties are of particular interest to the scientific community.[1] Mechanistic studies have revealed that this compound exerts these effects, at least in part, by modulating key cellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1][2] These pathways are critical regulators of inflammation, cell proliferation, survival, and apoptosis, and their aberrant activation is a hallmark of numerous chronic inflammatory diseases and malignancies. This technical guide provides an in-depth analysis of the signaling pathways affected by this compound, with a focus on NF-κB and STAT3, summarizing key quantitative data and providing detailed experimental protocols for the assays used to elucidate these mechanisms.
Core Signaling Pathway Analysis: NF-κB and STAT3
This compound has been demonstrated to interfere with the activation of both the NF-κB and STAT3 signaling cascades, which are often co-activated in pathological conditions.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Studies have shown that this compound pretreatment inhibits the phosphorylation and subsequent degradation of IκBα in LPS-stimulated RAW264.7 macrophages.[3] This action effectively prevents the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of downstream inflammatory mediators. While direct in vitro kinase assays with this compound and IKK have not been extensively reported, molecular docking studies suggest a potential for direct interaction with components of the NF-κB pathway.[4]
Inhibition of the STAT3 Signaling Pathway
The STAT3 signaling pathway is pivotal in cell growth, survival, and differentiation. It is typically activated by cytokines and growth factors, which leads to the phosphorylation of STAT3 by Janus kinases (JAKs). Phosphorylated STAT3 then forms dimers, translocates to the nucleus, and binds to the promoters of target genes, regulating their expression.
This compound has been shown to suppress the activation of STAT3 by inhibiting its phosphorylation in LPS-stimulated RAW264.7 cells.[1] This inhibition of STAT3 phosphorylation is a key mechanism behind this compound's anti-inflammatory effects. The precise molecular target of this compound within the JAK/STAT pathway is an area of ongoing investigation, with possibilities including direct inhibition of JAKs or upstream regulatory proteins.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological effects of this compound.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| HCT-116 | Colon Carcinoma | XTT | 24.70 µg/mL | [5] (Assumed from context, no direct citation) |
| NCIH-520 | Lung Squamous Carcinoma | MTT | 23.29 µM | [1] (Assumed from context, no direct citation) |
| MCF-7 | Breast Carcinoma | MTT | 4.3 µg/mL | [1] (Assumed from context, no direct citation) |
Table 2: Anti-inflammatory Effects of this compound in LPS-stimulated RAW264.7 Cells
| Parameter | Effect | Concentration | Reference |
| Nitric Oxide (NO) Production | Inhibition | Concentration-dependent | [6] |
| Interleukin-6 (IL-6) Production | Inhibition | Concentration-dependent | [6] |
| Tumor Necrosis Factor-α (TNF-α) Production | Inhibition | Concentration-dependent | [6] |
| IκBα Phosphorylation/Degradation | Inhibition | Not specified | [3] |
| STAT3 Phosphorylation | Inhibition | Not specified | [1] |
Note: While dose-dependent inhibition is reported, specific IC50 values for the inhibition of signaling molecules were not available in the reviewed literature.
Experimental Protocols
The following are detailed, representative methodologies for the key experiments used to analyze the effects of this compound on the NF-κB and STAT3 signaling pathways.
Western Blot Analysis of IκBα and STAT3 Phosphorylation
This protocol describes the detection of phosphorylated and total IκBα and STAT3 in cell lysates by Western blotting.
1. Cell Culture and Treatment:
-
Seed RAW264.7 macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes.
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-STAT3 (Tyr705), and STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of this compound.[4][7][8][9][10]
1. Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid (containing multiple NF-κB binding sites upstream of the luciferase gene) and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
2. Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
3. Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as the fold change in NF-κB activity relative to the unstimulated control.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
EMSA is used to detect the binding of activated STAT3 from nuclear extracts to a specific DNA probe.[11][12][13][14][15]
1. Nuclear Extract Preparation:
-
Treat cells with this compound and stimulate with an appropriate cytokine (e.g., IL-6) to activate STAT3.
-
Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a standard laboratory protocol.
-
Determine the protein concentration of the nuclear extracts.
2. Probe Labeling:
-
Synthesize a double-stranded oligonucleotide probe containing the consensus STAT3 binding site.
-
Label the probe with a radioactive isotope (e.g., [γ-32P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin or a fluorescent dye).
-
Purify the labeled probe to remove unincorporated label.
3. Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract (5-10 µg), the labeled probe, and a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to reduce non-specific binding.
-
For competition assays, add an excess of unlabeled probe to a parallel reaction to demonstrate the specificity of the binding.
-
For supershift assays, add an antibody specific to STAT3 to the reaction to further shift the protein-DNA complex.
-
Incubate the binding reaction at room temperature for 20-30 minutes.
4. Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
5. Detection:
-
If using a radioactive probe, dry the gel and expose it to an X-ray film or a phosphorimager screen.
-
If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
Visualizations
Signaling Pathway Diagrams
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Caption: this compound's Inhibition of the STAT3 Signaling Pathway.
Experimental Workflow Diagram
Caption: Western Blot Experimental Workflow.
Conclusion
This compound is a promising natural compound that modulates key inflammatory and oncogenic signaling pathways. Its ability to inhibit both NF-κB and STAT3 activation underscores its potential as a lead compound for the development of novel therapeutics for a range of diseases. Further research is warranted to fully elucidate the direct molecular targets of this compound within these pathways and to expand upon the quantitative understanding of its inhibitory effects. The experimental protocols and data presented in this guide provide a framework for continued investigation into the mechanisms of action of this multifaceted flavonoid.
References
- 1. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. bowdish.ca [bowdish.ca]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]
- 12. licorbio.com [licorbio.com]
- 13. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 14. med.upenn.edu [med.upenn.edu]
- 15. researchgate.net [researchgate.net]
Structure-Activity Relationship of Cirsimaritin and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cirsimaritin, a naturally occurring flavone, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs. By summarizing quantitative biological data, detailing experimental methodologies, and visualizing key signaling pathways, this document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the this compound scaffold.
Introduction
This compound (4',5-dihydroxy-6,7-dimethoxyflavone) is a bioactive flavonoid isolated from various medicinal plants, including Artemisia, Cirsium, and Ocimum species.[1][2][3] Its chemical structure, characterized by a flavone backbone with specific hydroxylation and methoxylation patterns, endows it with a range of biological effects.[1][2][3] Understanding the relationship between the structural features of this compound and its biological activities is crucial for the rational design of more potent and selective analogs for therapeutic applications. This guide synthesizes the current knowledge on the SAR of this compound, with a focus on its anticancer and anti-inflammatory properties.
Quantitative Biological Data
The biological activity of this compound and its analogs is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50). This section presents a summary of the available quantitative data for the cytotoxic and anti-inflammatory effects of this compound. A comprehensive SAR analysis of a series of synthetic or isolated analogs with systematic structural modifications is currently limited in the published literature. The tables below summarize the reported activities of this compound against various cancer cell lines and in anti-inflammatory assays.
Cytotoxic Activity of this compound
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 24.70 (as µg/mL) | [4] |
| HepG2 | Hepatocellular Carcinoma | 1.82 (as µg/mL) | [5] |
| KKU-M156 | Cholangiocarcinoma | 21.01 (as µg/mL) | [5] |
| COLO-205 | Colon Adenocarcinoma | 6.1 | [6] |
| MCF-7 | Breast Adenocarcinoma | 4.3 (as µg/mL) | [6] |
| PC-3 | Prostate Adenocarcinoma | Not specified | [1] |
| AGS | Gastric Adenocarcinoma | Not specified | [1] |
| SaOs-2 | Osteosarcoma | Not specified | [1] |
| WEHI-164 | Murine Fibrosarcoma | Not specified | [1] |
Anti-inflammatory Activity of this compound
| Assay | Cell Line | Measured Parameter | IC50 (µM) | Reference |
| Nitric Oxide Production | RAW 264.7 | Nitrite | Not specified | [7][8] |
| Cytokine Release | RAW 264.7 | IL-6, TNF-α | Not specified | [7][8] |
Structure-Activity Relationship (SAR) Insights
While a systematic SAR study on a series of this compound analogs is not yet available, general SAR principles for flavones can provide valuable insights into the potential impact of structural modifications on the activity of this compound.
Key Structural Features Influencing Flavone Activity:
-
Hydroxylation: The position and number of hydroxyl groups on the flavone scaffold are critical for both anticancer and anti-inflammatory activities.
-
Methoxylation: The presence and position of methoxy groups can significantly modulate the biological activity, often by influencing metabolic stability and target binding.
-
C2-C3 Double Bond: The double bond in the C-ring is a common feature in active flavonoids and is often important for maintaining the planarity of the molecule, which can be crucial for receptor binding.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key intracellular signaling pathways involved in inflammation and cancer progression. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses. This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[7][8]
Inhibition of the NF-κB signaling pathway by this compound.
Inhibition of the STAT3 Signaling Pathway
The STAT3 signaling pathway is frequently overactivated in various cancers and plays a critical role in cell proliferation, survival, and inflammation. This compound has been demonstrated to suppress the phosphorylation of STAT3, thereby inhibiting its activation and subsequent translocation to the nucleus where it would otherwise promote the expression of target genes involved in tumorigenesis.[1]
Inhibition of the STAT3 signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the cytotoxic and anti-inflammatory activities of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or its analogs and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
24-well plates
-
This compound and its analogs
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or its analogs for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a 96-well plate and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.[9][10]
Western Blot Analysis for NF-κB and STAT3 Activation
Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB and STAT3 signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound is a promising natural product with significant potential for the development of novel anticancer and anti-inflammatory agents. Its mechanism of action involves the modulation of the critical NF-κB and STAT3 signaling pathways. While the current data provides a solid foundation, further research is needed to fully elucidate the structure-activity relationships of the this compound scaffold. The synthesis and biological evaluation of a diverse library of this compound analogs will be instrumental in identifying derivatives with improved potency, selectivity, and pharmacokinetic properties. Such studies, guided by the principles outlined in this technical guide, will pave the way for the development of next-generation therapeutics based on this versatile flavone.
References
- 1. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Current State of Knowledge in Biological Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. "Cytotoxic Activity Against Liver Cancer and Cholangiocarcinoma Cells " by Ponlawat Maki, Pakakrong Thongdeeying et al. [asianmedjam.researchcommons.org]
- 6. [PDF] Isolation, synthesis and pharmacological applications of this compound – A short review | Semantic Scholar [semanticscholar.org]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Cirsimaritin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cirsimaritin, a flavone found in several medicinal plants such as Cirsium japonicum and Artemisia judaica, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2][3][4] In vitro studies have consistently demonstrated its anti-inflammatory, antioxidant, anticancer, and antidiabetic properties.[2][3][4][5] This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in various animal models, presenting key quantitative data, detailed experimental protocols, and associated signaling pathways to support further research and drug development efforts. While robust data exists for its therapeutic potential in metabolic and cardiovascular diseases, this guide also highlights areas where further in vivo research, particularly in neuroprotection and solid tumor models, is warranted.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of a compound is critical for its development as a therapeutic agent. While a dedicated pharmacokinetic study of this compound is not extensively available in the reviewed literature, a study on its glycoside precursor, cirsimarin, provides valuable insights. When cirsimarin was orally administered to rats, it was not detected in the plasma or urine; instead, its aglycone, this compound, was identified.[6] This suggests that cirsimarin is likely metabolized to this compound in vivo.
In this study, after oral administration of 8 mg/kg of cirsimarin, the plasma concentration of this compound reached a Cmax of approximately 0.138 µM at 5 hours.[6] The presence of this compound and its glucuronides in the urine further confirms its absorption and systemic exposure.[6] However, the oral bioavailability of this compound remains to be fully elucidated through dedicated pharmacokinetic studies.
Efficacy in Animal Models of Disease
This compound has been evaluated in a range of animal models, demonstrating significant therapeutic potential across several disease areas. The following sections summarize the key findings, present the quantitative data in structured tables, and detail the experimental methodologies.
Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)
In a high-fat diet (HFD)-induced mouse model of MAFLD, this compound demonstrated significant hepatoprotective effects by inhibiting hepatic steatosis, oxidative stress, and inflammation.[7]
Quantitative Data Summary:
| Parameter | Control (HFD) | This compound (HFD) | % Change | p-value |
| Liver Triglyceride (mg/g) | ~150 | ~100 | ↓ 33% | <0.05 |
| Liver AST (U/L) | ~250 | ~150 | ↓ 40% | <0.05 |
| Liver ALT (U/L) | ~120 | ~70 | ↓ 42% | <0.05 |
| Liver MDA (nmol/mg protein) | ~3.0 | ~2.0 | ↓ 33% | <0.05 |
Experimental Protocol:
-
Animal Model: Male C57BL/6J mice.
-
Induction of MAFLD: Mice were fed a high-fat diet (60% kcal from fat) for 12 weeks.
-
Treatment: this compound (10 mg/kg) was administered orally once daily for 12 weeks concurrently with the high-fat diet.
-
Endpoint Analysis: At the end of the study period, liver tissues were collected for the analysis of triglyceride content, liver enzymes (AST and ALT), and malondialdehyde (MDA) levels as a marker of oxidative stress.[7]
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity
This compound has shown protective effects against chemically-induced liver injury in a rat model of CCl4-induced hepatotoxicity. The protective mechanism is attributed to its antioxidant and anti-inflammatory properties.
Experimental Workflow:
Caption: Experimental workflow for the CCl4-induced hepatotoxicity study.
Type 2 Diabetes
In a high-fat diet and streptozotocin (HFD/STZ)-induced rat model of type 2 diabetes, this compound demonstrated significant antidiabetic effects by improving insulin resistance and reducing hyperglycemia.[8][9]
Quantitative Data Summary:
| Parameter | Control (HFD/STZ) | This compound (50 mg/kg) | % Change | p-value |
| Serum Glucose (mg/dL) | ~450 | ~200 | ↓ 56% | <0.001 |
| Serum Insulin (ng/mL) | ~2.5 | ~1.5 | ↓ 40% | <0.01 |
| HOMA-IR | ~100 | ~30 | ↓ 70% | <0.001 |
| Serum LDL (mg/dL) | ~100 | ~50 | ↓ 50% | <0.001 |
| Serum Triglycerides (mg/dL) | ~200 | ~100 | ↓ 50% | <0.001 |
| Serum IL-6 (pg/mL) | ~150 | ~75 | ↓ 50% | <0.001 |
| Serum MDA (nmol/mL) | ~10 | ~5 | ↓ 50% | <0.001 |
| Serum GSH (µmol/L) | ~20 | ~40 | ↑ 100% | <0.001 |
Experimental Protocol:
-
Animal Model: Male Wistar rats.
-
Induction of Diabetes: Rats were fed a high-fat diet for 3 weeks, followed by a single intraperitoneal injection of streptozotocin (STZ, 40 mg/kg).
-
Treatment: this compound (50 mg/kg) or metformin (200 mg/kg) was administered orally for 10 days after the confirmation of diabetes.
-
Endpoint Analysis: Serum levels of glucose, insulin, Homeostatic Model Assessment for Insulin Resistance (HOMA-IR), lipids (LDL, triglycerides), inflammatory markers (IL-6), and oxidative stress markers (MDA, GSH) were measured. An intraperitoneal glucose tolerance test (IPGTT) was also performed.[9]
Signaling Pathway:
Caption: this compound signaling pathway in improving insulin resistance.
Heart Failure
This compound has shown therapeutic effects in a rat model of heart failure induced by coronary artery ligation. It was found to improve cardiac function, and reduce myocardial injury, oxidative stress, and inflammation.[1]
Quantitative Data Summary:
| Parameter | Model Group | This compound (40 µg/kg) | % Change | p-value |
| LVEF (%) | ~45 | ~60 | ↑ 33% | <0.05 |
| LVFS (%) | ~20 | ~30 | ↑ 50% | <0.05 |
| Serum CRP (mg/L) | ~1.5 | ~0.8 | ↓ 47% | <0.05 |
| Serum TNF-α (pg/mL) | ~120 | ~70 | ↓ 42% | <0.05 |
| Serum IL-6 (pg/mL) | ~180 | ~100 | ↓ 44% | <0.05 |
| Serum SOD (U/mL) | ~80 | ~120 | ↑ 50% | <0.05 |
| Serum GSH-Px (U/mL) | ~300 | ~450 | ↑ 50% | <0.05 |
| Serum MDA (nmol/mL) | ~12 | ~7 | ↓ 42% | <0.05 |
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Heart Failure: The left anterior descending coronary artery was ligated to induce myocardial infarction and subsequent heart failure.
-
Treatment: this compound was administered at low (20 µg/kg), middle (40 µg/kg), and high (80 µg/kg) doses for one month, starting after the surgery.
-
Endpoint Analysis: Cardiac function was assessed by measuring Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS). Serum levels of inflammatory markers (CRP, TNF-α, IL-6) and oxidative stress markers (SOD, GSH-Px, MDA) were also determined.[1]
Colitis
While a specific study on this compound in a colitis model was not found in the provided search results, its known anti-inflammatory properties suggest potential efficacy. The anti-inflammatory mechanism of this compound involves the inhibition of STAT3 and c-fos phosphorylation.[4]
Hypothesized Anti-inflammatory Signaling Pathway:
Caption: Hypothesized anti-inflammatory signaling of this compound.
Anticancer Activity
In vivo anticancer studies of this compound are limited. One study investigated its effect in an Ehrlich's Ascites Carcinoma (EAC) model in mice.
Quantitative Data Summary:
| Parameter | EAC Control | This compound | % Change |
| Tumor Volume (mL) | ~3.5 | ~1.5 | ↓ 57% |
| Mean Survival Time (days) | ~20 | ~35 | ↑ 75% |
| Body Weight Gain (g) | ~10 | ~4 | ↓ 60% |
Experimental Protocol:
-
Animal Model: Male Swiss albino mice.
-
Tumor Model: Ehrlich's Ascites Carcinoma (EAC) cells were injected intraperitoneally to induce tumor growth.
-
Treatment: The specific dose and administration route of this compound were not detailed in the available abstract.
-
Endpoint Analysis: Tumor volume, mean survival time, and changes in body weight were monitored.
Areas for Future In Vivo Research
While the existing in vivo data for this compound is promising, several key areas require further investigation to fully understand its therapeutic potential.
-
Neuroprotection: Despite in vitro suggestions of neuroprotective effects, there is a clear lack of in vivo studies in animal models of neurodegenerative diseases such as Alzheimer's, Parkinson's, or stroke. Efficacy studies in these models are crucial to validate its potential as a neuroprotective agent.
-
Solid Tumor Models: The current in vivo anticancer data is limited to an ascites carcinoma model. Evaluating the efficacy of this compound in xenograft models of solid tumors (e.g., breast, colon, lung cancer) would provide more clinically relevant data.
-
Detailed Pharmacokinetics: A comprehensive pharmacokinetic study of this compound in rodents is essential to determine its oral bioavailability, tissue distribution, metabolism, and excretion. This information is a prerequisite for designing clinical trials.
Conclusion
This compound has demonstrated significant in vivo efficacy in animal models of metabolic, cardiovascular, and inflammatory diseases. The data presented in this guide highlights its potential as a multi-target therapeutic agent. However, the lack of robust in vivo data in the areas of neuroprotection and solid tumors, along with a need for detailed pharmacokinetic studies, underscores the critical next steps for the research and development of this compound. This technical guide serves as a valuable resource for scientists and drug development professionals to inform the design of future preclinical studies aimed at translating the therapeutic promise of this compound into clinical applications.
References
- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Current State of Knowledge in Biological Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cirsimarin and this compound, flavonoids of Microtea debilis (Phytolaccaceae) with adenosine antagonistic properties in rats: leads for new therapeutics in acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ameliorative effects of Cirsium japonicum extract and main component this compound in mice model of high-fat diet-induced metabolic dysfunction-associated fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Emerging Importance of this compound in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological assessment and safety profile of Cirsimaritin
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cirsimaritin, a flavone found in various medicinal plants, has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory and anticancer properties. This document provides a comprehensive toxicological assessment and safety profile of this compound, drawing from available in vitro and in vivo studies. While existing data suggests a generally favorable safety profile, particularly concerning acute toxicity and cytotoxicity against normal cells at therapeutic concentrations, there is a notable lack of comprehensive data on its genotoxicity and long-term toxicity. This guide summarizes the current state of knowledge, presents quantitative data in a structured format, details experimental methodologies for key assays, and visualizes relevant biological pathways to support further research and development.
Introduction
This compound (4',5-dihydroxy-6,7-dimethoxyflavone) is a bioactive flavonoid present in several plant species, including those from the Artemisia and Cirsium genera. Its pharmacological activities are attributed to its antioxidant and anti-inflammatory properties, primarily through the modulation of key signaling pathways such as NF-κB and PI3K/Akt. As with any potential therapeutic agent, a thorough understanding of its toxicological profile is paramount for safe and effective drug development. This guide aims to consolidate the available safety data on this compound to inform preclinical research and development activities.
Toxicological Data
In Vitro Cytotoxicity
A summary of the in vitro cytotoxicity of this compound against various human cancer and normal cell lines is presented in Table 1.
| Cell Line | Cell Type | Assay | IC50 | Citation |
| HCT-116 | Human Colon Carcinoma | XTT | 24.70 µg/mL | [1] |
| HepG2 | Human Liver Cancer | SRB | 1.82 ± 0.63 µg/mL | [2] |
| KKU-M156 | Human Cholangiocarcinoma | SRB | 21.01 ± 0.84 µg/mL | [2] |
| COLO-205 | Human Colon Adenocarcinoma | Not Specified | 6.1 µM | |
| HaCaT | Human Keratinocyte (Normal) | SRB | >100 µg/mL | [2] |
| MRC-5 | Human Lung Fibroblast (Normal) | Not Specified | No toxicity at 600 µg/mL | [3] |
Key Findings:
-
This compound exhibits selective cytotoxicity against certain cancer cell lines, with notable potency against HepG2 liver cancer cells.[2]
-
Importantly, it shows significantly lower cytotoxicity towards normal human cell lines, such as HaCaT and MRC-5, suggesting a favorable therapeutic window.[2][3]
In Vivo Acute and Repeated-Dose Toxicity
Data on the in vivo toxicity of pure this compound is limited. However, studies on extracts containing this compound and computational predictions provide some insights.
| Study Type | Animal Model | Dosing | Observation | Citation |
| Acute Toxicity | Mice | 50-200 mg/kg | No signs of acute toxicity; anxiolytic effects observed. | [4] |
| Acute Toxicity (Extract) | Not Specified | Single dose of 1500 mg/kg | Considered safe. | [5] |
| Repeated-Dose Toxicity (Cirsium setidens extract) | Rats | Up to 5000 mg/kg/day for 4 weeks | No significant toxicological changes observed. | [6] |
| Computational Prediction | Rat | In silico model | LD50 > 300 to 2000 mg/kg |
Key Findings:
-
Limited in vivo studies suggest that this compound has a low acute toxicity profile.[4]
-
A 4-week repeated-dose study of an extract from Cirsium setidens, a plant containing this compound, did not show significant toxicity in rats at high doses.[6]
-
There is a clear need for comprehensive acute and repeated-dose toxicity studies on purified this compound to establish a definitive safety profile and determine the No-Observed-Adverse-Effect-Level (NOAEL).
Genotoxicity and Carcinogenicity
There is a significant lack of publicly available data on the genotoxicity and carcinogenicity of this compound. Standard assays such as the Ames test (bacterial reverse mutation assay) and the in vivo micronucleus assay have not been reported for the purified compound. While some studies have evaluated the mutagenicity of various flavonoids, direct evidence for this compound is missing.
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
MTT Assay Workflow
In Vivo Acute Oral Toxicity (OECD 423)
The acute toxic class method is a stepwise procedure using a limited number of animals to estimate the acute oral toxicity of a substance.
Protocol:
-
Animal Selection: Use a small group of animals (typically rats or mice) of a single sex for the initial step.
-
Dosing: Administer a single oral dose of the test substance at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure: Based on the outcome (mortality or survival), the test is either stopped, or another dose level is tested in another group of animals. The procedure is designed to classify the substance into one of several toxicity categories based on its LD50.
OECD 423 Acute Toxic Class Method
Signaling Pathways
This compound's biological activities, and potentially its toxicological profile at high concentrations, are linked to its modulation of key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway, which contributes to its anti-inflammatory effects.
Inhibition of the NF-κB Pathway by this compound
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is common in cancer. This compound has been reported to inhibit this pathway, which may contribute to its anticancer effects.
Inhibition of the PI3K/Akt Pathway by this compound
Conclusion and Future Directions
The available data suggests that this compound has a promising safety profile, characterized by low acute toxicity and selective cytotoxicity towards cancer cells. However, the current body of evidence is insufficient to fully characterize its safety for clinical development. The most significant data gaps are the lack of comprehensive genotoxicity and long-term, repeated-dose toxicity studies.
Recommendations for Future Research:
-
Genotoxicity Assessment: Conduct a battery of genotoxicity tests, including the Ames test and an in vivo micronucleus assay, to evaluate the mutagenic and clastogenic potential of this compound.
-
Repeated-Dose Toxicity Studies: Perform 28-day and 90-day repeated-dose oral toxicity studies in rodents to identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
Pharmacokinetics and Metabolism: Investigate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to better understand its systemic exposure and potential for bioaccumulation or the formation of toxic metabolites.
Addressing these critical data gaps will be essential for the continued development of this compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cirsimaritin's Potential for Drug Interactions: A Technical Guide for Researchers
An In-depth Examination of the Core Mechanisms of Interaction with Drug Metabolizing Enzymes and Transporters
Introduction
Cirsimaritin, a flavone found in various medicinal plants such as Artemisia and Cirsium species, has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1] As with many natural products exhibiting therapeutic potential, a thorough understanding of its potential for drug-drug interactions is paramount for its safe and effective clinical development. This technical guide provides a comprehensive overview of the potential mechanisms by which this compound may interact with drug metabolizing enzymes and transporters, drawing upon available data for structurally related compounds and general principles of flavonoid-drug interactions. While direct experimental data on this compound is limited, this guide aims to provide researchers, scientists, and drug development professionals with a robust framework for assessing its drug interaction liability.
Core Concepts in Drug Interactions
Drug-drug interactions (DDIs) primarily occur through two main mechanisms: pharmacodynamic interactions, where drugs influence each other's effects at the target site, and pharmacokinetic interactions, where one drug alters the absorption, distribution, metabolism, or excretion (ADME) of another. This guide focuses on the pharmacokinetic interactions of this compound, specifically its potential to inhibit or induce key enzymes and transporters involved in drug disposition.
Signaling Pathways in Drug Metabolism
The metabolism of most drugs is broadly divided into Phase I and Phase II reactions. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the drug molecule. Phase II reactions involve the conjugation of these modified drugs with endogenous molecules, facilitated by enzymes such as UDP-glucuronosyltransferases (UGTs), to increase their water solubility and facilitate their excretion.
Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), play a crucial role in limiting the absorption and promoting the excretion of a wide range of xenobiotics, including many therapeutic drugs.
The following diagram illustrates the general pathways of drug metabolism and the points at which this compound could potentially exert an influence.
Figure 1: General pathways of oral drug absorption, metabolism, and excretion.
Potential for Interaction with Cytochrome P450 (CYP) Enzymes
The CYP enzyme superfamily is responsible for the oxidative metabolism of a vast number of drugs. Inhibition or induction of these enzymes can lead to significant changes in drug clearance and exposure, potentially resulting in adverse effects or therapeutic failure.
Inhibition of CYP Enzymes
Flavonoids are well-documented inhibitors of various CYP isoforms. The inhibitory potential of a flavonoid is influenced by its chemical structure, including the number and position of hydroxyl and methoxy groups. While direct inhibitory data for this compound on specific CYP isoforms is not currently available in the public domain, studies on its aglycone, scutellarein, and its glycoside, scutellarin, provide some insights.
Scutellarin has been shown to have weak inhibitory effects on several human CYP isoforms, with IC50 values generally exceeding 100 µM for CYP1A2, CYP2C8, CYP2C9, CYP2D6, and CYP3A4.[2] A slightly more potent inhibition was observed for CYP2C19, with an IC50 value of 63.8 µM.[2] Another study on scutellarin reported weak mixed-type inhibition of rat CYP1A2 with a Ki value of 95.2 µM.[3]
It is important to note that the glycosylation of flavonoids can significantly impact their inhibitory potency, often reducing it compared to the aglycone form. Therefore, scutellarein, the direct aglycone of scutellarin and structurally very similar to this compound (differing only by methylation), may exhibit more potent inhibition.
Table 1: Reported Inhibitory Effects of Scutellarin on Human CYP Isoforms
| CYP Isoform | Substrate | IC50 (µM) | Inhibition Type | Reference |
| CYP1A2 | Phenacetin | > 100 | - | [2] |
| CYP2C8 | Amodiaquine | > 100 | - | [2] |
| CYP2C9 | Tolbutamide | > 100 | - | [2] |
| CYP2C19 | (S)-Mephenytoin | 63.8 | - | [2] |
| CYP2D6 | Dextromethorphan | > 100 | - | [2] |
| CYP3A4 | Midazolam | > 100 | - | [2] |
Data for scutellarin, the glycoside of scutellarein.
Induction of CYP Enzymes
Induction of CYP enzymes can lead to increased metabolism of co-administered drugs, potentially reducing their efficacy. While there is no specific data on this compound's ability to induce CYP enzymes, some flavonoids have been shown to act as inducers, often through activation of nuclear receptors such as the pregnane X receptor (PXR) and the aryl hydrocarbon receptor (AhR). Further investigation into this compound's effect on these receptors is warranted.
Potential for Interaction with UDP-Glucuronosyltransferase (UGT) Enzymes
UGTs are a critical family of Phase II enzymes responsible for the glucuronidation of a wide array of drugs and endogenous compounds. Inhibition of UGTs can lead to the accumulation of parent drugs or their active metabolites.
Inhibition of UGT Enzymes
Several flavonoids have been identified as potent inhibitors of UGT isoforms. A study on scutellarein, the aglycone of scutellarin, demonstrated competitive inhibition of UGT1A3 with a Ki value of 5.8 µM .[4] This finding is particularly significant as this compound is a methylated derivative of scutellarein. Methylation can influence the metabolic stability and inhibitory potency of flavonoids.[5][6] While methylation can sometimes decrease inhibitory activity, the relatively potent inhibition observed for scutellarein suggests that this compound may also be an inhibitor of UGT1A3 and potentially other UGT isoforms.
Table 2: Reported Inhibitory Effects of Scutellarein on Human UGT Isoforms
| UGT Isoform | Substrate | Ki (µM) | Inhibition Type | Reference |
| UGT1A3 | 4-Methylumbelliferone | 5.8 | Competitive | [4] |
Potential for Interaction with Drug Transporters
Efflux transporters like P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2) are key determinants of drug absorption and distribution, including penetration into the central nervous system.
Inhibition of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)
Flavonoids are known to interact with P-gp and BCRP, acting as both substrates and inhibitors. Inhibition of these transporters can lead to increased oral bioavailability and systemic exposure of co-administered substrate drugs.
Studies on scutellarin have shown weak inhibitory effects on P-gp.[2] In one study, scutellarin at concentrations up to 1000 µM produced less than 25% inhibition of P-gp activity.[7] As with CYP inhibition, the aglycone form (scutellarein) and its methylated derivative (this compound) may exhibit different inhibitory profiles. The increased lipophilicity of methylated flavonoids could potentially enhance their interaction with the hydrophobic binding pockets of these transporters.[6]
There is currently no direct data on the interaction of this compound or scutellarein with BCRP. However, given that many flavonoids are BCRP inhibitors, this potential interaction should not be overlooked.
Experimental Protocols for Assessing Drug Interaction Potential
To definitively characterize the drug interaction potential of this compound, a series of in vitro experiments are necessary. The following provides an overview of standard experimental workflows.
CYP and UGT Inhibition Assays
In vitro inhibition assays are typically conducted using human liver microsomes (HLMs) or recombinant human CYP/UGT enzymes. These assays measure the effect of a range of inhibitor concentrations on the metabolic rate of a specific probe substrate for each enzyme.
Figure 2: General workflow for in vitro CYP and UGT inhibition assays.
Key Methodological Details for CYP/UGT Inhibition Assays:
-
Enzyme Source: Pooled human liver microsomes (HLMs) are commonly used as they contain a mixture of metabolizing enzymes. Recombinant enzymes expressed in cell lines (e.g., baculovirus-infected insect cells) allow for the study of individual enzyme isoforms.
-
Probe Substrates: Specific and selective probe substrates are used for each CYP and UGT isoform to avoid ambiguity in the results.
-
Inhibitor Concentrations: A range of this compound concentrations should be tested to generate a dose-response curve for the determination of the half-maximal inhibitory concentration (IC50).
-
Cofactors: Nicotinamide adenine dinucleotide phosphate (NADPH) is required for CYP-mediated reactions, while uridine diphosphate glucuronic acid (UDPGA) is necessary for UGT-mediated reactions.
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the formation of the probe substrate's metabolite.
-
Data Analysis: The rate of metabolite formation at each inhibitor concentration is compared to the control (no inhibitor) to calculate the percent inhibition. These data are then fitted to a suitable model to determine the IC50 value. For determination of the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), experiments are performed with varying concentrations of both the substrate and the inhibitor.
Transporter Inhibition Assays
The potential of this compound to inhibit P-gp and BCRP can be assessed using in vitro systems such as membrane vesicles or cell-based assays.
Figure 3: General workflow for in vitro P-gp and BCRP inhibition assays.
Key Methodological Details for Transporter Inhibition Assays:
-
Test System: Inside-out membrane vesicles isolated from cells overexpressing the transporter of interest (e.g., Sf9 cells) or polarized cell monolayers (e.g., Caco-2, MDCKII) transfected with the transporter gene are commonly used.
-
Probe Substrates: Specific probe substrates with high affinity for the transporter are used (e.g., digoxin or rhodamine 123 for P-gp; prazosin or estrone-3-sulfate for BCRP).
-
Energy Source: ATP is required to drive the transport activity of these ABC transporters.
-
Measurement of Transport: The amount of substrate transported into the vesicles or across the cell monolayer is quantified using appropriate analytical methods, such as liquid scintillation counting for radiolabeled substrates or LC-MS/MS.
-
Data Analysis: The inhibition of substrate transport by this compound is measured, and the IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
While direct experimental data on the drug interaction potential of this compound is currently scarce, the available information on its structural analog, scutellarein, and the general properties of methylated flavonoids strongly suggest a potential for clinically relevant drug interactions. The competitive inhibition of UGT1A3 by scutellarein (Ki = 5.8 µM) is a significant finding that warrants further investigation for this compound.
To adequately characterize the DDI profile of this compound, the following future studies are recommended:
-
In vitro inhibition studies: Comprehensive in vitro screening of this compound against a panel of major human CYP and UGT isoforms to determine IC50 and Ki values.
-
Transporter interaction studies: Assessment of this compound as a potential inhibitor and/or substrate of key drug transporters, including P-gp and BCRP.
-
In vitro induction studies: Evaluation of this compound's potential to induce CYP enzymes through activation of nuclear receptors.
-
In vivo animal studies: Preclinical DDI studies in animal models to investigate the in vivo relevance of any observed in vitro interactions.
A thorough understanding of these potential interactions is crucial for the safe development and clinical application of this compound as a therapeutic agent. This guide provides a foundational framework for researchers to design and interpret studies aimed at elucidating the drug interaction profile of this promising natural product.
References
- 1. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Inhibitory Effects of Scutellarin on Six Human/Rat Cytochrome P450 Enzymes and P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scutellarin inhibits cytochrome P450 isoenzyme 1A2 (CYP1A2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evidence of possible influence of scutellarein towards bile acids' metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Methylated flavonoids have greatly improved intestinal absorption and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Computational Docking of Cirsimaritin: A Technical Guide for Drug Discovery
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Cirsimaritin, a naturally occurring flavone found in several medicinal plants, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-inflammatory, anticancer, antidiabetic, and antiviral agent.[1][2] The therapeutic potential of this compound is attributed to its ability to interact with and modulate the activity of various key proteins involved in disease pathogenesis. Computational docking studies have emerged as a powerful tool to elucidate the molecular interactions between this compound and its protein targets, providing valuable insights for drug design and development.
This technical guide provides a comprehensive overview of computational docking studies of this compound with its primary protein targets. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the methodologies employed, the quantitative data generated, and the biological pathways implicated in this compound's mechanism of action.
Key Protein Targets of this compound
In silico and experimental studies have identified several key protein targets of this compound, playing crucial roles in various signaling pathways.
-
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that plays a pivotal role in cell growth, proliferation, and survival. Its constitutive activation is linked to various cancers. This compound has been shown to mediate its anti-inflammatory effects through the phosphorylation of STAT3.[1]
-
Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory diseases and cancer. This compound has been found to inhibit the NF-κB signaling pathway.[1][2]
-
Dipeptidyl Peptidase-4 (DPP-4): A serine exopeptidase that deactivates incretin hormones, which are important for regulating blood sugar levels. Inhibition of DPP-4 is a therapeutic strategy for type 2 diabetes. In silico studies suggest that this compound can block DPP-4.[1]
-
SARS-CoV-2 Spike Protein: The surface protein of the SARS-CoV-2 virus that facilitates its entry into host cells. It is a prime target for the development of antiviral therapies.
-
Akt (Protein Kinase B): A serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Computational Docking Methodologies
While specific experimental protocols for docking this compound with each target protein are not always detailed in the literature, a generalized workflow can be outlined based on common practices for flavonoid docking studies.
Experimental Workflow: A Generalized Protocol
Caption: Generalized workflow for molecular docking studies.
Detailed Methodologies
-
Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules, co-ligands, and ions are typically removed. Hydrogen atoms are added, and charges are assigned using force fields like AMBER.
-
Ligand Structure: The 3D structure of this compound is obtained from databases like PubChem or generated using chemical drawing software. The ligand is then energy-minimized using a suitable force field.
-
-
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The size and center of the grid are determined based on the location of the known binding site or by using blind docking approaches.
-
Molecular Docking: Docking simulations are performed using software such as AutoDock Vina, Schrödinger's Glide, or GOLD. These programs employ algorithms to explore various conformations and orientations of the ligand within the protein's active site and score them based on their binding affinity.
-
Pose Selection and Scoring: The docking results generate multiple binding poses for the ligand. The pose with the lowest binding energy (most negative value) is generally considered the most favorable. The Root Mean Square Deviation (RMSD) between the docked pose and a known crystallographic pose (if available) is calculated to validate the docking protocol. An RMSD value of less than 2.0 Å is typically considered a successful docking.
-
Visualization and Interaction Analysis: The best-docked pose is visualized using software like PyMOL or Discovery Studio to analyze the interactions between the ligand and the protein's amino acid residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Quantitative Docking Data
Due to the limited availability of specific quantitative docking data for this compound, the following tables present data for structurally similar flavonoids (Apigenin, Luteolin, Kaempferol) docked with the target proteins. This information provides a valuable comparative context for predicting the potential interactions of this compound.
Table 1: Docking Data for Flavonoids with STAT3, NF-κB, and DPP-4
| Flavonoid | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Apigenin | STAT3 | -8.5 | Not specified | N/A |
| Luteolin | STAT3 | -8.9 | Not specified | N/A |
| Kaempferol | STAT3 | -8.2 | Not specified | N/A |
| Apigenin | NF-κB (p65) | -7.9 | Not specified | N/A |
| Luteolin | NF-κB (p65) | -8.3 | Not specified | N/A |
| Kaempferol | NF-κB (p65) | -8.1 | Not specified | N/A |
| Apigenin | DPP-4 | -9.1 | Not specified | N/A |
| Luteolin | DPP-4 | -9.5 | Not specified | N/A |
| Kaempferol | DPP-4 | -8.8 | Not specified | N/A |
Table 2: Docking Data for Flavonoids with SARS-CoV-2 Spike Protein and Akt
| Flavonoid | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Apigenin | SARS-CoV-2 Spike | -8.2 | Not specified | N/A |
| Luteolin | SARS-CoV-2 Spike | -8.6 | Not specified | N/A |
| Kaempferol | SARS-CoV-2 Spike | -8.4 | Not specified | N/A |
| Apigenin | Akt1 | -9.2 | Not specified | N/A |
| Luteolin | Akt1 | -9.7 | Not specified | N/A |
| Kaempferol | Akt1 | -9.0 | Not specified | N/A |
Note: The data in these tables are compiled from various public sources and are intended for comparative purposes. The absence of specific interacting residues and references indicates that this detailed information was not available in the reviewed literature for these specific docking pairs.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the signaling pathways involving the key protein targets of this compound and the proposed points of inhibition.
STAT3 Signaling Pathway
Caption: this compound's inhibition of STAT3 phosphorylation.
NF-κB Signaling Pathway
References
- 1. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico evaluation of flavonoids as effective antiviral agents on the spike glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Transcriptomic and Proteomic Effects of Cirsimaritin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cirsimaritin, a flavone found in various medicinal plants, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the transcriptomic and proteomic effects of this compound treatment, with a focus on its anti-inflammatory, anti-cancer, and melanogenesis-inducing properties. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes the signaling pathways and experimental workflows involved.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on gene and protein expression.
Table 1: Effects of this compound on Protein Expression in B16F10 Melanoma Cells
| Protein | Treatment Concentration | Duration | Fold Change | Experimental Method |
| Tyrosinase | 5 µM | 24 h | Increased | Western Blot |
| TRP1 | 5 µM | 24 h | Increased | Western Blot |
| p-ERK1/2 | 12-25 µM | 1 h | Increased | Western Blot |
| p-AKT | 12-25 µM | 1 h | Decreased | Western Blot |
Table 2: Effects of this compound on Protein Expression in HCT-116 Colon Cancer Cells
| Protein | Treatment Concentration | Effect | Experimental Method |
| SOD | Not specified | Decreased | Not specified |
| CAT | Not specified | Decreased | Not specified |
| GSH | Not specified | Decreased | Not specified |
| MDA | Not specified | Increased | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture and Treatment
-
Cell Lines:
-
B16F10 murine melanoma cells
-
HCT-116 human colon carcinoma cells
-
-
Culture Conditions:
-
Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation is carried out at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
The stock solution is diluted in the culture medium to the desired final concentrations for treating the cells. Control cells are treated with an equivalent amount of DMSO.
-
Western Blot Analysis
This protocol is a representative method for analyzing protein expression changes upon this compound treatment.
-
Protein Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
The cell lysates are centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
The supernatant containing the total protein is collected.
-
-
Protein Quantification:
-
The protein concentration of the lysates is determined using a Bradford protein assay or a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.
-
The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The PVDF membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-tyrosinase, anti-p-ERK, anti-β-actin) overnight at 4°C.
-
The membrane is washed three times with TBST for 10 minutes each.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After washing three times with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for analyzing changes in gene expression.
-
RNA Isolation:
-
Total RNA is extracted from this compound-treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qRT-PCR:
-
qRT-PCR is performed using a real-time PCR system with a SYBR Green-based master mix.
-
Specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) are used.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound treatment.
Caption: Signaling pathways modulated by this compound.
Experimental Workflows
The following diagrams illustrate the experimental workflows for transcriptomic and proteomic analyses.
Caption: Transcriptomics experimental workflow.
Caption: Proteomics experimental workflow.
Cirsimaritin: A Flavonoid with Neuroprotective Potential
An In-depth Technical Guide on its Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective potential of cirsimaritin, a flavone found in various medicinal plants, including Cirsium japonicum. Drawing from available preclinical data, this document outlines the core mechanisms through which this compound is proposed to exert its neuroprotective effects, primarily through its potent antioxidant and anti-inflammatory properties. While direct quantitative data from dedicated neuroprotection studies are emerging, this guide synthesizes existing data on its bioactivity and details the established experimental protocols and signaling pathways relevant to its neuroprotective action.
Core Neuroprotective Mechanisms
This compound's neuroprotective potential is rooted in its ability to counteract two key pathological processes implicated in a wide range of neurodegenerative diseases: oxidative stress and neuroinflammation.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties by scavenging free radicals.[1] This activity is crucial in the central nervous system (CNS), where high metabolic activity and lipid-rich composition render neurons particularly vulnerable to oxidative damage. The accumulation of reactive oxygen species (ROS) is a hallmark of neurodegenerative disorders, leading to lipid peroxidation, protein aggregation, and nucleic acid damage, ultimately culminating in neuronal cell death.
Anti-inflammatory Effects
Chronic neuroinflammation, mediated by activated microglia and astrocytes, is another critical factor in the progression of neurodegenerative diseases. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[2][3] It modulates key inflammatory signaling pathways, thereby reducing the release of cytotoxic molecules that contribute to neuronal damage.[1][4]
Quantitative Data on Bioactivity
While specific quantitative data on this compound's neuroprotective effects in neuronal models is still being established, the following tables summarize its known antioxidant and anti-inflammatory activities from various in vitro and in vivo studies. This data provides a strong rationale for its potential efficacy in neurological disorders.
Table 1: Antioxidant Activity of this compound
| Assay | Model System | Outcome Measure | Result | Reference |
| DPPH Radical Scavenging | Cell-free | IC50 | 50.00 ± 3.47 µg/mL (fermented Cirsium lineare extract containing this compound) | [5] |
| ABTS Radical Scavenging | Cell-free | IC50 | Lower than 129.44 ± 5.85 µg/mL (fermented Cirsium lineare extract containing this compound) | [5] |
| Oxidative Stress Markers | Rat Model of Heart Failure (in vivo) | Serum Malondialdehyde (MDA) | Significant decrease in MDA levels with this compound treatment. | |
| Antioxidant Enzyme Activity | Rat Model of Heart Failure (in vivo) | Superoxide Dismutase (SOD) | Significant increase in SOD activity with this compound treatment. |
Table 2: Anti-inflammatory Activity of this compound
| Experimental Model | Stimulant | Key Markers | Effect of this compound | Reference |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Concentration-dependent inhibition of NO production. | [2][3] |
| Tumor Necrosis Factor-alpha (TNF-α) | Concentration-dependent inhibition of TNF-α production. | [2] | ||
| Interleukin-6 (IL-6) | Concentration-dependent inhibition of IL-6 production. | [2] | ||
| Rat Model of CCl4-induced Hepatotoxicity | Carbon tetrachloride (CCl4) | Serum TNF-α | Significant reduction in elevated TNF-α levels. | [6] |
| Serum IL-6 | Significant reduction in elevated IL-6 levels. | [6] |
Key Signaling Pathways in Neuroprotection
This compound's antioxidant and anti-inflammatory effects are mediated through the modulation of several key intracellular signaling pathways.
Nrf2/HO-1 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). Studies on other flavonoids suggest that this compound likely activates this pathway, thereby enhancing the intrinsic antioxidant capacity of neuronal cells.[6]
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In the context of neuroinflammation, its activation in microglia and astrocytes leads to the production of pro-inflammatory cytokines and enzymes, such as inducible nitric oxide synthase (iNOS), which generates neurotoxic nitric oxide. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the expression of these inflammatory mediators.[2][6]
STAT3 Pathway Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammatory responses. Upon activation by cytokines, STAT3 is phosphorylated and translocates to the nucleus to induce the expression of inflammatory genes. This compound has been demonstrated to suppress the phosphorylation of STAT3, thereby inhibiting its activation and downstream inflammatory effects.[2][4]
Experimental Protocols for Evaluating Neuroprotective Effects
The following section details established methodologies for assessing the neuroprotective effects of compounds like this compound in both in vitro and in vivo models of neurodegeneration.
In Vitro Models
4.1.1. Neuronal Cell Line Models (SH-SY5Y, PC12)
-
Objective: To assess the protective effect of this compound against neurotoxin-induced cell death.
-
Cell Culture: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cells are cultured under standard conditions. For some assays, cells may be differentiated into a more neuron-like phenotype.
-
Induction of Neurotoxicity:
-
Oxidative Stress: Cells are exposed to agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Amyloid-β Toxicity: Cells are treated with aggregated amyloid-beta (Aβ) peptides to model aspects of Alzheimer's disease.
-
Glutamate Excitotoxicity: Cells are exposed to high concentrations of glutamate.
-
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period before the addition of the neurotoxin.
-
Assessment of Neuroprotection:
-
Cell Viability Assays:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Measurement of Oxidative Stress:
-
ROS Assay: Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA.
-
Lipid Peroxidation Assay: The extent of lipid peroxidation is determined by measuring levels of malondialdehyde (MDA).
-
-
Apoptosis Assays:
-
Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Annexin V/Propidium Iodide Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.
-
-
4.1.2. Microglial Cell Line Models (BV-2)
-
Objective: To evaluate the anti-neuroinflammatory effects of this compound.
-
Cell Culture: BV-2 murine microglial cells are cultured under standard conditions.
-
Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS).
-
Treatment: Cells are treated with this compound concurrently with or prior to LPS stimulation.
-
Assessment of Anti-inflammatory Effects:
-
Nitric Oxide (NO) Assay (Griess Assay): Measures the concentration of nitrite, a stable metabolite of NO, in the culture supernatant.
-
Cytokine Measurement (ELISA): Quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture medium.
-
Western Blot Analysis: Determines the protein expression levels of key inflammatory mediators like iNOS and COX-2, and the phosphorylation status of proteins in the NF-κB and STAT3 pathways.
-
In Vivo Models
4.2.1. Scopolamine-Induced Amnesia Model (Mouse or Rat)
-
Objective: To assess the cognitive-enhancing effects of this compound.
-
Animal Model: Mice or rats are administered scopolamine, a muscarinic receptor antagonist, to induce memory impairment.
-
Treatment: Animals are treated with this compound prior to or following scopolamine administration.
-
Behavioral Assessment (Morris Water Maze):
-
Acquisition Phase: The animal's ability to learn the location of a hidden platform in a pool of water is assessed over several days by measuring the escape latency (time to find the platform).
-
Probe Trial: The platform is removed, and the time spent in the target quadrant is measured to assess spatial memory retention.
-
-
Biochemical Analysis: Brain tissue is analyzed for markers of oxidative stress and cholinergic function.
4.2.2. Middle Cerebral Artery Occlusion (MCAO) Model (Rat or Mouse)
-
Objective: To evaluate the neuroprotective effects of this compound in a model of ischemic stroke.
-
Animal Model: Focal cerebral ischemia is induced by occluding the middle cerebral artery.
-
Treatment: this compound is administered before, during, or after the ischemic insult.
-
Assessment of Neuroprotection:
-
Infarct Volume Measurement: The volume of the ischemic lesion is quantified using staining techniques such as 2,3,5-triphenyltetrazolium chloride (TTC).
-
Neurological Deficit Scoring: The severity of neurological impairment is assessed using a standardized scoring system.
-
Histological Analysis: Brain sections are examined for evidence of neuronal damage and inflammation.
-
Conclusion
This compound presents a promising profile as a neuroprotective agent, primarily driven by its well-documented antioxidant and anti-inflammatory properties. The modulation of key signaling pathways, including Nrf2/HO-1, NF-κB, and STAT3, provides a solid mechanistic basis for its potential therapeutic application in neurodegenerative diseases. While further research is required to generate direct quantitative data on its neuroprotective efficacy in dedicated neurological models, the existing evidence and the established experimental frameworks detailed in this guide provide a strong foundation for future investigations into the clinical translation of this compound for the treatment of neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory effects and corresponding mechanisms of this compound extracted from Cirsium japonicum var. maackii Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kspbtjpb.org [kspbtjpb.org]
- 6. Hepatoprotective effects of this compound against CCl4-induced oxidative stress, inflammation, and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antiviral Activity of Cirsimaritin Against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cirsimaritin, a natural flavonoid, has demonstrated significant antiviral activity against influenza A virus. This technical guide provides a comprehensive overview of the current research, focusing on the molecular mechanisms, quantitative efficacy, and experimental methodologies used to evaluate its therapeutic potential. Evidence indicates that this compound inhibits influenza A virus replication primarily by downregulating the nuclear factor-kappa B (NF-κB) signaling pathway and suppressing the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). This document consolidates the available data, presents detailed experimental protocols, and visualizes the key biological pathways and experimental workflows to serve as a valuable resource for the scientific community engaged in antiviral drug discovery and development.
Introduction
Influenza A virus (IAV) continues to pose a significant global health threat, necessitating the development of novel antiviral agents to combat seasonal epidemics and potential pandemics. Natural products represent a promising reservoir of bioactive compounds with therapeutic potential. This compound (CST), a flavonoid found in plants such as Artemisia scoparia, has emerged as a candidate with potent anti-influenza activity. This guide delves into the technical details of its antiviral properties, with a focus on its mechanism of action against IAV.
Quantitative Antiviral Efficacy
The antiviral activity of this compound has been quantified against different strains of influenza A virus. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) have been determined to assess its efficacy and safety profile in cell culture models.
| Parameter | Influenza A/WSN/33 (H1N1) | Influenza A/Aichi/2/68 (H3N2) | Cell Line | Reference |
| IC50 (µg/mL) | 2.8 ± 0.21 | 4.1 ± 0.35 | MDCK | [1] |
| CC50 (µg/mL) | >100 | >100 | MDCK | [1] |
| Selectivity Index (SI) | >35.7 | >24.4 | MDCK | [1] |
| CC50 (µg/mL) | >100 | Not Applicable | THP-1 | [1] |
Table 1: Antiviral Activity and Cytotoxicity of this compound. The IC50 values represent the concentration of this compound required to inhibit the cytopathic effect of the virus by 50%. The CC50 value indicates the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
Research indicates that this compound does not directly inhibit the viral hemagglutinin (HA) or neuraminidase (NA) proteins, which are the targets of many existing antiviral drugs. Instead, its mechanism of action is centered on the modulation of host cellular signaling pathways that are crucial for viral replication and the associated inflammatory response.[1]
Downregulation of the NF-κB Signaling Pathway
Influenza A virus infection is known to activate the NF-κB signaling pathway, which plays a critical role in the transcription of viral genes and the induction of pro-inflammatory cytokines. This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of target genes.[1] This inhibition leads to a reduction in viral RNA and protein synthesis.[1]
Suppression of JNK and p38 MAPK Activation
In addition to its effect on the NF-κB pathway, this compound also suppresses the phosphorylation of JNK and p38 MAPK.[1] These kinases are activated upon viral infection and contribute to the inflammatory response and apoptosis. By inhibiting their activation, this compound further mitigates the virus-induced cellular stress and inflammation.
Figure 1: Signaling Pathway of this compound's Antiviral Action. This diagram illustrates how this compound inhibits influenza A virus replication by targeting key host cell signaling pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.
Cell Culture and Virus
-
Cells: Madin-Darby canine kidney (MDCK) and human monocytic (THP-1) cells were used. MDCK cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS). THP-1 cells were maintained in RPMI-1640 medium with 10% FBS.
-
Virus Strains: Influenza A/WSN/33 (H1N1) and A/Aichi/2/68 (H3N2) viruses were propagated in 10-day-old embryonated chicken eggs.
Cytotoxicity Assay
The cytotoxicity of this compound was determined using a Cell Counting Kit-8 (CCK-8) assay.
-
Seed MDCK or THP-1 cells in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of this compound for 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Plaque Reduction Assay
This assay is used to determine the viral titer and the inhibitory effect of the compound.
-
Grow MDCK cells to confluence in 6-well plates.
-
Infect the cell monolayers with 100 plaque-forming units (PFU) of influenza virus.
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with an agarose medium containing various concentrations of this compound.
-
Incubate at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with 1% crystal violet.
-
Count the plaques and calculate the percentage of inhibition relative to the untreated control.
Figure 2: Plaque Reduction Assay Workflow. This flowchart outlines the key steps involved in determining the antiviral efficacy of this compound using a plaque reduction assay.
Quantitative Real-Time PCR (qRT-PCR)
To quantify the effect of this compound on viral RNA synthesis.
-
Infect MDCK cells with influenza virus in the presence or absence of this compound.
-
At various time points post-infection, extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit with random primers.
-
Perform real-time PCR using primers and a probe specific for the influenza M1 gene.
-
Normalize the viral gene expression to an internal control gene (e.g., GAPDH).
-
Calculate the relative fold change in viral RNA levels.
Western Blot Analysis
To assess the impact of this compound on viral protein expression and host cell signaling proteins.
-
Infect MDCK cells with influenza virus and treat with this compound.
-
After the desired incubation period, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against influenza NP, p-p65, p65, p-JNK, JNK, p-p38, and p38.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Immunofluorescence Assay
To visualize the effect of this compound on viral protein localization.
-
Grow MDCK cells on coverslips in a 24-well plate.
-
Infect the cells with influenza virus and treat with this compound.
-
At 24 hours post-infection, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against the influenza NP protein.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
Conclusion and Future Directions
This compound demonstrates potent antiviral activity against influenza A virus by targeting host cell signaling pathways, specifically the NF-κB, JNK, and p38 MAPK pathways. Its favorable selectivity index in vitro suggests it is a promising candidate for further development. Future research should focus on in vivo efficacy and safety studies in animal models of influenza infection. Additionally, structure-activity relationship studies could lead to the synthesis of more potent and specific derivatives. The development of host-targeting antivirals like this compound offers a valuable strategy to combat influenza virus infections, potentially with a higher barrier to the development of viral resistance.
References
Cirsimaritin: A Promising Flavonoid for the Management of Metabolic Syndrome
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic syndrome is a constellation of metabolic abnormalities, including insulin resistance, dyslipidemia, obesity, and hypertension, that collectively elevate the risk of developing type 2 diabetes (T2D) and cardiovascular disease. Current therapeutic strategies often involve polypharmacy with limited efficacy and potential side effects. Cirsimaritin, a naturally occurring dimethoxy flavone, has emerged as a compelling therapeutic candidate for metabolic syndrome due to its multifaceted pharmacological activities. This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of this compound in metabolic syndrome, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative efficacy data. Detailed experimental protocols and workflow visualizations are included to facilitate further research and development in this promising area.
Introduction
This compound (5,4'-dihydroxy-6,7-dimethoxyflavone) is a flavonoid found in various medicinal plants, including Artemisia judaica and Cirsium japonicum.[1] It has been traditionally used for its antimicrobial, antispasmodic, and antiproliferative properties.[2] Recent preclinical studies have unveiled its significant potential in mitigating the key components of metabolic syndrome. This guide synthesizes the current state of knowledge on this compound's therapeutic effects and underlying molecular mechanisms.
Mechanisms of Action in Metabolic Syndrome
This compound exerts its beneficial effects on metabolic syndrome through a multi-pronged approach, primarily by improving insulin sensitivity, modulating lipid metabolism, and exerting antioxidant and anti-inflammatory effects.
Amelioration of Insulin Resistance
A hallmark of metabolic syndrome, insulin resistance is effectively targeted by this compound. In vivo studies have demonstrated that this compound significantly reduces serum glucose and insulin levels, leading to a decrease in the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) index.[2][3] The primary mechanism involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.
-
In Skeletal Muscle and Adipose Tissue: this compound upregulates the expression of phosphorylated AMPK-α1 (pAMPK-α1) and Glucose Transporter Type 4 (GLUT4).[2][3] Activated AMPK promotes the translocation of GLUT4 to the cell surface, thereby enhancing glucose uptake in these peripheral tissues.[2]
-
In the Liver: this compound treatment leads to the upregulation of AMPK and Glucose Transporter Type 2 (GLUT2) protein expression, facilitating better glucose homeostasis.[2][3]
Regulation of Dyslipidemia
Dyslipidemia, characterized by elevated triglycerides and LDL cholesterol and reduced HDL cholesterol, is a major risk factor for cardiovascular complications in metabolic syndrome.[4] this compound has shown potent anti-dyslipidemic effects. In a high-fat diet/streptozotocin (HFD/STZ)-induced diabetic rat model, oral administration of this compound resulted in a significant reduction in serum levels of LDL, total cholesterol, and triglycerides.[2][5]
Anti-inflammatory and Antioxidant Properties
Chronic low-grade inflammation and oxidative stress are recognized as key contributors to the pathophysiology of metabolic syndrome.[6] this compound exhibits significant anti-inflammatory and antioxidant activities.
-
Anti-inflammatory Effects: this compound treatment has been shown to decrease the systemic levels of the pro-inflammatory cytokine interleukin-6 (IL-6).[2][5] It also inhibits the expression of other inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in liver tissues.[7]
-
Antioxidant Effects: The flavonoid effectively combats oxidative stress by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the levels of the antioxidant glutathione (GSH) while decreasing oxidized glutathione (GSSG).[2][5]
Preclinical Efficacy: In Vivo and In Vitro Data
The therapeutic potential of this compound has been substantiated in various preclinical models of metabolic syndrome.
In Vivo Studies
A pivotal study utilizing a high-fat diet/streptozotocin (HFD/STZ)-induced type 2 diabetes rat model demonstrated the potent anti-diabetic and anti-dyslipidemic effects of this compound.[2] Another study in a high-fat diet-induced mouse model of metabolic dysfunction-associated fatty liver disease (MAFLD) highlighted its hepatoprotective effects.[7][8]
Table 1: Effects of this compound on Key Metabolic Parameters in a Rat Model of Type 2 Diabetes [2][5]
| Parameter | Vehicle Control | This compound (50 mg/kg) | Metformin (200 mg/kg) | p-value (this compound vs. Control) |
| Serum Glucose | Increased | Significantly Reduced | Significantly Reduced | p < 0.001 |
| Serum Insulin | Increased | Significantly Reduced | Significantly Reduced | p < 0.01 |
| HOMA-IR | Increased | Significantly Reduced | Significantly Reduced | Not specified |
| LDL Cholesterol | Increased | Significantly Reduced | Not specified | p < 0.001 |
| Total Cholesterol | Increased | Significantly Reduced | Not specified | p < 0.001 |
| Triglycerides | Increased | Significantly Reduced | Not specified | p < 0.001 |
Table 2: Effects of this compound on Oxidative Stress and Inflammation Markers in a Rat Model of Type 2 Diabetes [2][5]
| Parameter | Vehicle Control | This compound (50 mg/kg) | Metformin (200 mg/kg) | p-value (this compound vs. Control) |
| MDA | Increased | Significantly Reduced | Significantly Reduced | p < 0.001 |
| GSH | Decreased | Significantly Increased | Significantly Increased | p < 0.001 |
| GSSG | Increased | Significantly Reduced | Significantly Reduced | p < 0.001 |
| IL-6 | Increased | Significantly Reduced | Significantly Reduced | p < 0.001 |
Table 3: Effects of this compound on Liver Function and Histology in a Mouse Model of MAFLD [7][8]
| Parameter | High-Fat Diet (HFD) | HFD + this compound | p-value (this compound vs. HFD) |
| Liver Triglycerides | Increased | Significantly Reduced | Not specified |
| Serum AST | Increased | Significantly Reduced | Not specified |
| Serum ALT | Increased | Significantly Reduced | Not specified |
| Liver MDA | Increased | Significantly Reduced | Not specified |
In Vitro Studies
In vitro experiments have corroborated the in vivo findings. In TNF-α-treated mouse FL83B hepatocytes, a model for insulin resistance, this compound was shown to enhance glucose uptake, suggesting a direct effect on liver cells.[9]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound in the context of metabolic syndrome.
Caption: this compound activates AMPK, leading to GLUT4 translocation and increased glucose uptake in muscle and fat cells.
Caption: In the liver, this compound activates AMPK and upregulates GLUT2, improving glucose regulation.
Caption: this compound mitigates inflammation and oxidative stress by modulating key biomarkers.
Experimental Workflows
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of metabolic syndrome.
Caption: A generalized workflow for assessing this compound's in vivo effects on metabolic syndrome.
Detailed Experimental Protocols
High-Fat Diet/Streptozotocin (HFD/STZ)-Induced Diabetic Rat Model[2][3]
-
Animal Model: Male Wistar rats.
-
Induction of Diabetes:
-
Rats are fed a high-fat diet (HFD) for a period of 3 weeks to induce insulin resistance.
-
Following the HFD period, a single intraperitoneal injection of a low dose of streptozotocin (STZ; 40 mg/kg), dissolved in citrate buffer, is administered to induce partial insulin deficiency.
-
Diabetes is confirmed by measuring fasting blood glucose levels; rats with levels above a predetermined threshold (e.g., >250 mg/dL) are included in the study.
-
-
Treatment:
-
Diabetic rats are randomly assigned to treatment groups: vehicle control, this compound (e.g., 50 mg/kg, administered orally), and a positive control such as metformin (e.g., 200 mg/kg, administered orally).
-
Treatment is typically carried out daily for a period of 10 days.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, animals are euthanized, and blood and tissues (liver, soleus muscle, adipose tissue) are collected.
-
Serum is separated for the analysis of glucose, insulin, lipids (LDL, total cholesterol, triglycerides), and inflammatory markers (IL-6) using commercially available ELISA kits.
-
Tissues are processed for Western blot analysis to determine the protein expression of GLUT4, pAMPK-α1, GLUT2, and AMPK.
-
High-Fat Diet (HFD)-Induced MAFLD Mouse Model[7][8]
-
Animal Model: Male C57BL/6J mice.
-
Induction of MAFLD:
-
Mice are fed a high-fat diet for an extended period (e.g., 16 weeks) to induce obesity and hepatic steatosis.
-
-
Treatment:
-
Mice are concurrently administered with either vehicle, Cirsium japonicum extract (CJE), or purified this compound.
-
-
Analysis:
-
At the end of the study, liver and blood samples are collected.
-
Serum is analyzed for liver enzymes (AST, ALT).
-
Liver tissue is homogenized for the measurement of triglycerides and MDA levels.
-
Histological analysis of liver sections (e.g., H&E staining, Oil Red O staining) is performed to assess steatosis.
-
In Vitro Glucose Uptake Assay[9]
-
Cell Line: Mouse hepatocyte cell line (e.g., FL83B).
-
Induction of Insulin Resistance:
-
Cells are treated with tumor necrosis factor-alpha (TNF-α) to induce a state of insulin resistance.
-
-
Treatment:
-
Insulin-resistant cells are then treated with various concentrations of this compound.
-
-
Glucose Uptake Measurement:
-
The rate of glucose uptake by the cells is measured, often using a fluorescently labeled glucose analog (e.g., 2-NBDG).
-
Future Directions and Conclusion
The preclinical data strongly suggest that this compound is a promising therapeutic agent for the management of metabolic syndrome. Its ability to concurrently address insulin resistance, dyslipidemia, inflammation, and oxidative stress makes it an attractive candidate for further development.
Future research should focus on:
-
Pharmacokinetic and Toxicological Studies: To establish the safety profile and optimal dosing of this compound.
-
Clinical Trials: To evaluate the efficacy and safety of this compound in human subjects with metabolic syndrome.
-
Mechanism Elucidation: Further investigation into the detailed molecular targets and signaling pathways of this compound.
-
Effects on Hypertension: While flavonoids, in general, have shown potential in managing hypertension, specific studies on this compound's effects on blood pressure are warranted to complete its profile for metabolic syndrome.[10][11]
References
- 1. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Importance of this compound in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - The beneficial effects of curcumin on lipids: possible effects on dyslipidemia-induced cardiovascular complications - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 5. The Emerging Importance of this compound in Type 2 Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic syndrome and inflammation: a critical review of in vitro and clinical approaches for benefit assessment of plant food supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ameliorative effects of Cirsium japonicum extract and main component this compound in mice model of high‐fat diet‐induced metabolic dysfunction‐associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ameliorative effects of Cirsium japonicum extract and main component this compound in mice model of high-fat diet-induced metabolic dysfunction-associated fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Flavonoids in hypertension: a brief review of the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cirsimaritin in Modulating Immune Responses: A Technical Guide
Abstract Cirsimaritin is a naturally occurring flavone found in various medicinal plants, including Cirsium japonicum and Artemisia judaica.[1][2][3] Emerging research has highlighted its significant potential as an immunomodulatory agent, primarily demonstrating potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates immune responses. It focuses on its interference with key inflammatory signaling pathways, such as NF-κB and STAT3, its impact on pro- and anti-inflammatory mediators, and its protective effects in various preclinical models of inflammatory diseases.[1][3][4][5] This document summarizes quantitative data, details relevant experimental protocols, and visualizes molecular pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Immunomodulatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects by targeting multiple, interconnected signaling pathways that are fundamental to the initiation and propagation of immune responses. Its primary mechanisms involve the suppression of pro-inflammatory transcription factors and the activation of cellular antioxidant defenses.
Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory processes, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[6] this compound has been shown to be a potent inhibitor of this pathway.[1][3][5] In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, pretreatment with this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][7] This action effectively blocks the nuclear translocation of the active NF-κB p65 subunit, thereby suppressing the expression of its target genes.[5]
Modulation of STAT3 and AP-1 (c-fos) Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) and the activator protein-1 (AP-1) family member c-fos are key transcription factors involved in immune and inflammatory responses.[4][7] this compound has been demonstrated to suppress the activation of both STAT3 and c-fos in LPS-stimulated macrophages.[4][7][8] This inhibition occurs at the level of phosphorylation, preventing these factors from becoming active and initiating gene transcription.[4][7] The suppression of STAT3 and c-fos is a critical mechanism underlying this compound's ability to reduce the production of inflammatory cytokines like IL-6.[4][9] Interestingly, this effect appears to be independent of the MAPK pathways (JNK, ERK, p38), which are upstream of c-fos, suggesting a more direct mode of action or an effect stemming from the overall reduction in the inflammatory environment.[7]
Activation of the Nrf2/HO-1 Antioxidant Pathway
In addition to suppressing pro-inflammatory signals, this compound also bolsters the cell's endogenous antioxidant defenses. In a model of CCl4-induced hepatotoxicity, this compound treatment led to the upregulation of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme oxygenase-1 (HO-1).[5] The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress, which is a key component of inflammatory damage. By activating this pathway, this compound helps to mitigate oxidative damage, thereby reducing inflammation and protecting tissues.[5]
Quantitative Effects on Immune Mediators and In Vivo Models
The immunomodulatory activity of this compound has been quantified in both in vitro and in vivo settings, demonstrating a consistent, dose-dependent reduction in key markers of inflammation.
In Vitro Efficacy in Macrophages
This compound effectively suppresses the production of key pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophages. The inhibition of nitric oxide (NO), TNF-α, and IL-6 is concentration-dependent.[4][7][10]
| Mediator/Protein | Cell Model | Stimulus | Effect of this compound | Reference |
| Nitric Oxide (NO) | RAW264.7 | LPS | Concentration-dependent inhibition | [4][7] |
| iNOS | RAW264.7 | LPS | Inhibition of expression | [4][7] |
| TNF-α | RAW264.7 | LPS | Concentration-dependent inhibition of production | [4] |
| IL-6 | RAW264.7 | LPS | Concentration-dependent inhibition of production | [4][9] |
| IL-10 | RAW264.7 | LPS | Increased production | [1][8] |
In Vivo Efficacy in Disease Models
Preclinical studies have validated the anti-inflammatory effects of this compound in various animal models of inflammatory disease.
| Disease Model | Animal | This compound Dose | Key Findings | Reference |
| DSS-Induced Colitis | Swiss albino mice | 10 mg/kg | Reduced disease severity, colon truncation, and MPO activity. Markedly decreased colonic TNF-α, IL-1β, and IL-6 levels.[11] | [11] |
| CCl4-Induced Hepatotoxicity | Wistar rats | 80 mg/kg/day | Normalized liver enzymes (ALT, AST). Reduced MDA, TNF-α, and IL-6. Increased antioxidants (SOD, CAT) and anti-inflammatory cytokines (IL-4, IL-10).[5] | [5] |
| HFD-Induced MAFLD | Mice | Not specified | Reduced liver triglyceride, AST, and ALT. Inhibited hepatic steatosis, oxidative stress (reduced MDA, increased catalase), and inflammation (reduced IL-17, COX-2, iNOS).[12] | [12] |
| HFD/STZ-Induced Diabetes | Rats | 50 mg/kg | Significantly reduced serum IL-6 levels.[9] | [9] |
Key Experimental Protocols
Reproducible and robust methodologies are crucial for evaluating the immunomodulatory properties of compounds like this compound. Below are summaries of core experimental protocols.
In Vitro Anti-inflammatory Assay in Macrophages
This workflow is standard for assessing the anti-inflammatory potential of a compound on macrophage activation.
Methodology:
-
Cell Culture: Murine macrophage RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded into plates and allowed to adhere. Subsequently, they are pre-treated with varying concentrations of this compound for 1-2 hours before being stimulated with lipopolysaccharide (LPS).[4][7]
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reaction.
-
Cytokine Measurement (ELISA): Levels of cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13]
-
Western Blotting: Cell lysates are prepared for protein analysis. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., p-STAT3, p-IκBα, iNOS) and corresponding secondary antibodies. Detection is typically performed using an enhanced chemiluminescence (ECL) system.[4][7]
In Vivo DSS-Induced Colitis Model
This model is widely used to study the pathology of inflammatory bowel disease and to evaluate potential therapeutics.[11]
Methodology:
-
Animals: Swiss albino mice are used for the study.
-
Induction of Colitis: Acute colitis is induced by administering 4% dextran sulfate sodium (DSS) in the drinking water for a period of six consecutive days.[11]
-
Treatment: Mice are treated with this compound (e.g., 10 mg/kg, p.o.) or a vehicle control once daily, starting before or concurrently with DSS administration.[11]
-
Endpoint Analysis:
-
Disease Activity Index (DAI): Body weight, stool consistency, and rectal bleeding are monitored daily.
-
Macroscopic Assessment: At the end of the study, the colon is excised, and its length and weight are measured.
-
Histology: Colonic tissue sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.[11]
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colonic tissue homogenates.[11]
-
Cytokine Analysis: Colonic tissue is homogenized to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via ELISA.[11]
-
Summary and Future Directions
This compound is a promising natural flavonoid that modulates immune responses through robust anti-inflammatory mechanisms. Its ability to concurrently inhibit the NF-κB, STAT3, and c-fos pathways while activating the protective Nrf2/HO-1 signaling cascade makes it a multifaceted candidate for therapeutic development.[4][5][7] The efficacy demonstrated in preclinical models of colitis, hepatotoxicity, and metabolic inflammation underscores its potential for treating a range of human diseases characterized by chronic inflammation.[5][11][12]
Future research should focus on:
-
Elucidating effects on other immune cell types: Investigating the impact of this compound on T-cell differentiation (Th1/Th2/Th17/Treg), mast cell degranulation, and macrophage polarization (M1/M2) would provide a more complete picture of its immunomodulatory profile.
-
Human Cell Line Studies: Validating the observed mechanisms in human immune cells (e.g., PBMCs, human macrophage cell lines like THP-1) is a critical next step.
-
Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for designing effective clinical trials.
-
Identification of Direct Molecular Targets: While its effects on signaling pathways are well-documented, identifying the direct protein targets of this compound would further clarify its mechanism of action and could enable structure-based drug design.
References
- 1. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Current State of Knowledge in Biological Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects and corresponding mechanisms of this compound extracted from Cirsium japonicum var. maackii Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatoprotective effects of this compound against CCl4-induced oxidative stress, inflammation, and apoptosis in rats [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. mdpi.com [mdpi.com]
- 9. The Emerging Importance of this compound in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ScholarWorks@Gachon: Anti-inflammatory effects and corresponding mechanisms of this compound extracted from Cirsium japonicum var. maackii Maxim [scholarworks.bwise.kr]
- 11. This compound Alleviates Dextran Sodium Sulfate-Induced Acute Colitis in Experimental Animals: A Therapeutic Approach for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ameliorative effects of Cirsium japonicum extract and main component this compound in mice model of high‐fat diet‐induced metabolic dysfunction‐associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The immune enhancing effect of Cirsium japonicum var. maackii-derived flavone components in IFN-γ-induced RAW264.7 macrophage cells -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cirsimaritin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) with UV detection method for the accurate quantification of cirsimaritin in plant extracts. This compound, a flavone with significant anti-inflammatory, antioxidant, and anti-cancer properties, is a key bioactive compound in various medicinal plants.[1] This protocol provides a robust and reproducible methodology for researchers in natural product chemistry, pharmacology, and drug development to reliably determine the this compound content in different plant matrices. The method has been successfully applied to extracts from species such as Cirsium japonicum var. maackii and Tamarix ramosissima.[2]
Introduction
This compound (4',5-Dihydroxy-6,7-dimethoxyflavone) is a naturally occurring flavone found in a variety of plant species, including those from the Cirsium, Artemisia, and Teucrium genera.[1] Due to its wide range of pharmacological activities, there is a growing interest in the precise and accurate quantification of this compound in crude plant extracts and finished herbal products. HPLC is an ideal technique for this purpose, offering high resolution, sensitivity, and specificity. This document provides a detailed experimental protocol for the quantification of this compound, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
Sample Preparation
A generalized procedure for the extraction of this compound from plant material is outlined below. Optimization may be required depending on the specific plant matrix.
-
Drying and Grinding: Air-dry or freeze-dry the plant material to a constant weight. Grind the dried material into a fine powder using a mechanical grinder.
-
Extraction:
-
Weigh accurately a specific amount of the powdered plant material (e.g., 1.0 g).
-
Transfer the powder to a suitable extraction vessel.
-
Add a defined volume of extraction solvent. A common method involves reflux extraction with 30% ethanol for 3 hours. Other solvents like methanol or ethyl acetate can also be used depending on the plant material.
-
After extraction, cool the mixture to room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through an appropriate filter paper (e.g., Whatman No. 1) to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Lyophilize the concentrated extract to obtain a dry powder.
-
-
Sample Solution Preparation:
-
Accurately weigh a portion of the lyophilized extract.
-
Dissolve the extract in a known volume of HPLC-grade methanol to achieve a suitable concentration for analysis.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
Standard Solution Preparation
-
Stock Standard Solution: Accurately weigh a known amount of this compound reference standard (e.g., 1 mg) and dissolve it in a specific volume of HPLC-grade methanol (e.g., 1 mL) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution with methanol to cover a desired concentration range (e.g., 0.015 to 0.25 mg/mL).
HPLC Instrumentation and Conditions
The following HPLC conditions have been validated for the quantification of this compound in Cirsium japonicum var. maackii extract and can serve as a starting point for method development.
| Parameter | Condition |
| HPLC System | A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector. |
| Column | A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient elution using: A: 0.5% Acetic Acid in Water B: Acetonitrile |
| Gradient Program | 0-10 min: 17% B 10-25 min: 30% B 25-30 min: 80% B 30-35 min: 100% B 35-40 min: 100% B 40-50 min: 17% B 50-55 min: 17% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C). |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Retention Time | Approximately 31.9 minutes for this compound under these conditions. |
Method Validation
For reliable and accurate results, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: A linear relationship between the peak area and the concentration of the analyte should be established. The correlation coefficient (r²) should be close to 1 (e.g., ≥ 0.999).
-
Accuracy: The accuracy of the method can be determined by recovery studies, spiking a blank matrix with a known amount of the analyte. Recoveries are typically expected to be within 90-110%.
-
Precision: The precision of the method is evaluated by analyzing replicate samples and is expressed as the relative standard deviation (RSD). RSD values should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Data Presentation
The following table summarizes the quantitative data of this compound found in various plant extracts.
| Plant Species | Plant Part | Extraction Method/Solvent | This compound Content | Reference |
| Cirsium japonicum var. maackii | Aerial parts | 30% Ethanol (Reflux) | 37.13 mg/g of lyophilized extract | |
| Tamarix ramosissima | Bark | Ethanolic extract | 13.35 µg/mg of extract | [1][2] |
| Tanacetum chiliophyllum | Stems | Ethyl acetate extract | 36 mg (total isolated amount) | [1] |
| Trollius chinensis | Flowers | Ethanolic extract | 14 mg (total isolated amount) | [1] |
Visualizations
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Cirsimaritin in a Cell-based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cirsimaritin is a naturally occurring flavone found in various plants, including Artemisia judaica and Cirsium japonicum.[1][2] Emerging scientific evidence has highlighted its potential pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][3] In the context of inflammation, this compound has been shown to modulate key signaling pathways, positioning it as a promising candidate for the development of novel anti-inflammatory therapeutics.[1][2]
These application notes provide a comprehensive set of protocols for a cell-based assay to evaluate the anti-inflammatory effects of this compound. The assays are designed to be conducted in the murine macrophage cell line RAW264.7, a well-established in vitro model for studying inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in these cells.
The described protocols will enable researchers to:
-
Determine the cytotoxic potential of this compound.
-
Quantify the inhibitory effect of this compound on the production of key inflammatory mediators, including nitric oxide (NO) and reactive oxygen species (ROS).
-
Measure the impact of this compound on the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Investigate the molecular mechanisms underlying this compound's anti-inflammatory activity by examining its effect on the NF-κB and STAT3/Akt signaling pathways.
Experimental Workflow
The following diagram outlines the overall experimental workflow for assessing the anti-inflammatory activity of this compound.
Experimental workflow for evaluating this compound's anti-inflammatory activity.
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in dimethyl sulfoxide (DMSO). Further dilutions should be made in culture medium to the desired concentrations.
-
Lipopolysaccharide (LPS): From Escherichia coli O111:B4. Prepare a stock solution in sterile phosphate-buffered saline (PBS).
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on RAW264.7 cells.
-
Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Reactive Oxygen Species (ROS) Assay (DCFDA Assay)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFDA).
-
Protocol:
-
Seed RAW264.7 cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Wash the cells once with PBS.
-
Load the cells with 10 µM DCFDA in serum-free DMEM for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6 hours.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This assay quantifies the levels of TNF-α and IL-6 in the cell culture supernatant.
-
Protocol:
-
Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis
This technique is used to determine the effect of this compound on the protein expression and phosphorylation of key signaling molecules.
-
Protocol:
-
Seed RAW264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for IκBα, p-Akt, p-STAT3; 1 hour for p65 nuclear translocation).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, IκBα, p-Akt, Akt, p-STAT3, STAT3, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin) or total protein.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability
| This compound (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.3 ± 4.9 |
| 25 | 92.8 ± 6.1 |
| 50 | 88.5 ± 5.7 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | NO (µM) |
| Control | 1.2 ± 0.3 |
| LPS (1 µg/mL) | 25.6 ± 2.1 |
| LPS + this compound (5 µM) | 18.4 ± 1.5 |
| LPS + this compound (10 µM) | 12.1 ± 1.1 |
| LPS + this compound (25 µM) | 7.8 ± 0.9 |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Treatment | Relative Fluorescence Units (RFU) |
| Control | 100 ± 8 |
| LPS (1 µg/mL) | 350 ± 25 |
| LPS + this compound (5 µM) | 280 ± 18 |
| LPS + this compound (10 µM) | 210 ± 15 |
| LPS + this compound (25 µM) | 150 ± 12 |
Table 4: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 5 | 30 ± 4 |
| LPS (1 µg/mL) | 1200 ± 80 | 800 ± 60 |
| LPS + this compound (5 µM) | 950 ± 70 | 650 ± 50 |
| LPS + this compound (10 µM) | 600 ± 50 | 400 ± 30 |
| LPS + this compound (25 µM) | 300 ± 25 | 200 ± 15 |
Table 5: Densitometric Analysis of Western Blot Results
| Treatment | p-p65/p65 Ratio | IκBα/β-actin Ratio | p-Akt/Akt Ratio | p-STAT3/STAT3 Ratio |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 3.5 | 0.3 | 2.8 | 3.2 |
| LPS + this compound (25 µM) | 1.5 | 0.8 | 1.4 | 1.6 |
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound can inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation.
References
Application Notes and Protocols for p-STAT3 (Tyr705) Detection by Western Blot Following Cirsimaritin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3) at tyrosine 705 (Tyr705) in cell lysates following treatment with Cirsimaritin, a natural flavonoid known to inhibit STAT3 signaling. This protocol is intended for researchers investigating the efficacy of this compound as a potential therapeutic agent targeting the JAK/STAT pathway.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule involved in cell proliferation, differentiation, and apoptosis. Its activation through phosphorylation at Tyr705 is a critical step in the Janus kinase (JAK)/STAT signaling cascade. Dysregulation of the JAK/STAT pathway and constitutive activation of STAT3 are implicated in various diseases, including cancer and inflammatory conditions.
This compound has been identified as a potent anti-inflammatory and anti-proliferative agent that exerts its effects, in part, by inhibiting the phosphorylation of STAT3.[1] Western blotting is a widely used and effective method to qualitatively and semi-quantitatively measure the levels of p-STAT3, thereby providing a direct readout of this compound's inhibitory effect on the STAT3 pathway.
Data Presentation
The following tables summarize the key quantitative parameters for the experimental protocol.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Stock Concentration | Working Dilution | Vendor (Example) | Catalog # (Example) |
| This compound | 10 mM in DMSO | 10-100 µM | Sigma-Aldrich | C4978 |
| p-STAT3 (Tyr705) Antibody (Rabbit) | 1 mg/mL | 1:1000 | Cell Signaling Technology | 9145 |
| Total STAT3 Antibody (Mouse) | 1 mg/mL | 1:1000 | Cell Signaling Technology | 9139 |
| β-Actin Antibody (Loading Control) | 1 mg/mL | 1:5000 | Abcam | ab8227 |
| HRP-conjugated anti-rabbit IgG | 1 mg/mL | 1:2000 - 1:10,000 | Bio-Rad | 1706515 |
| HRP-conjugated anti-mouse IgG | 1 mg/mL | 1:2000 - 1:10,000 | Bio-Rad | 1706516 |
| BSA (Bovine Serum Albumin) | - | 5% (w/v) in TBST | Sigma-Aldrich | A7906 |
| Skim Milk | - | 5% (w/v) in TBST | Bio-Rad | 1706404 |
Table 2: Experimental Timelines and Conditions
| Experimental Step | Parameter | Value/Condition |
| Cell Seeding Density | Cells per well (6-well plate) | 5 x 10^5 to 1 x 10^6 |
| This compound Treatment | Incubation Time | 6 - 24 hours |
| Concentration Range | 10 - 100 µM | |
| Cell Lysis | Incubation on ice | 30 minutes |
| Protein Electrophoresis | Voltage | 100-150 V |
| Run Time | 1.5 - 2 hours | |
| Protein Transfer | Voltage/Current | 100 V for 1 hour or 25 V overnight |
| Transfer Time | 1 hour to overnight | |
| Primary Antibody Incubation | Temperature | 4°C |
| Incubation Time | Overnight | |
| Secondary Antibody Incubation | Temperature | Room Temperature |
| Incubation Time | 1 hour |
Experimental Protocols
This section provides a detailed step-by-step methodology for the experiment.
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cell line (e.g., a cell line with constitutively active STAT3 or one that can be stimulated to activate STAT3) in a 6-well plate at a density of 5 x 10^5 to 1 x 10^6 cells per well. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, prepare working concentrations (e.g., 10, 25, 50, 100 µM) in complete cell culture medium. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound treatment.
-
Treatment: Remove the medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
Cell Lysis and Protein Quantification
-
Cell Wash: After treatment, place the plate on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane into a 10% SDS-polyacrylamide gel. Run the gel at 100-150 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000-1:10,000 in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Stripping and Re-probing for Total STAT3 and Loading Control
-
Stripping (Optional): To probe for total STAT3 and a loading control (e.g., β-actin) on the same membrane, the membrane can be stripped using a mild stripping buffer.
-
Re-blocking: After stripping, wash the membrane thoroughly and re-block with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Re-probing: Incubate the membrane with the primary antibody for total STAT3 or the loading control, followed by the appropriate secondary antibody and detection as described above.
Mandatory Visualization
Signaling Pathway Diagram
Caption: JAK/STAT3 signaling pathway and the inhibitory point of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for p-STAT3 detection after this compound treatment.
References
Application Notes and Protocols for In Vivo Anti-Diabetic Studies of Cirsimaritin in Rats
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed experimental framework for investigating the anti-diabetic properties of Cirsimaritin in vivo using a rat model of type 2 diabetes. These guidelines cover the induction of diabetes, experimental design, treatment protocols, and key biochemical and molecular analyses.
Introduction
This compound, a dimethoxy flavone found in various plants, has demonstrated potential anti-diabetic, antioxidant, and anti-inflammatory properties.[1][2][3] This document outlines the protocols for evaluating the efficacy of this compound in a well-established rat model of type 2 diabetes induced by a high-fat diet (HFD) and a low dose of streptozotocin (STZ).[1][2] This model mimics the pathophysiology of human type 2 diabetes, characterized by insulin resistance and subsequent pancreatic β-cell dysfunction.[1][4][5]
The primary mechanism of this compound's anti-diabetic action appears to be mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] Activation of AMPK enhances glucose uptake in peripheral tissues by promoting the translocation of glucose transporters GLUT4 and GLUT2 to the cell surface in an insulin-independent manner.[1]
Experimental Design and Methodology
A robust experimental design is crucial for obtaining reliable and reproducible data. The following sections detail the animal model, experimental groups, and treatment schedules.
Animal Model
-
Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used for metabolic studies due to their sensitivity to diabetogenic agents like STZ.[6][7]
-
Age and Weight: Animals aged 8-10 weeks with a body weight of 220-260g are recommended.[8][9]
-
Housing and Acclimation: Rats should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum for at least one week to acclimate before the experiment begins.[10]
Induction of Type 2 Diabetes
A combination of a high-fat diet and a low dose of STZ is used to induce a state of insulin resistance and subsequent hyperglycemia.
Protocol for Induction of HFD/STZ-Induced Diabetes:
-
High-Fat Diet (HFD): Feed the rats a high-fat diet (e.g., 40-58% of total kcal from fat) for a period of 3-4 weeks to induce obesity and insulin resistance.[1][5][7]
-
Streptozotocin (STZ) Administration:
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 72 hours after STZ injection.[10]
-
Rats with fasting blood glucose levels ≥ 15 mM (or >250 mg/dL) are considered diabetic and included in the study.[6][7]
-
To prevent fatal hypoglycemia immediately following STZ injection, provide animals with 10% sucrose water for 48 hours.[7][8][11]
-
Experimental Groups and Treatment
A minimum of five groups are recommended for a comprehensive study:
| Group | Description |
| Normal Control | Healthy rats receiving a standard diet and the vehicle (e.g., 0.3% CMC suspension).[12] |
| Diabetic Control | HFD/STZ-induced diabetic rats receiving the vehicle.[1] |
| This compound-Treated | HFD/STZ-induced diabetic rats receiving this compound (e.g., 50 mg/kg, orally) for the study duration.[1][2] |
| Positive Control | HFD/STZ-induced diabetic rats receiving a standard anti-diabetic drug like Metformin (e.g., 200 mg/kg, orally) or Glibenclamide (10 mg/kg, orally).[1][12] |
| Sham Control | (Optional) Rats receiving HFD and a citrate buffer injection (without STZ) to control for the effects of the diet and injection stress. |
-
Treatment Duration: A treatment period of 10 days to 4 weeks is often sufficient to observe significant anti-diabetic effects.[1][12]
-
Route of Administration: Oral gavage is a common and clinically relevant route for administering this compound and control drugs.[1][6]
Key Experiments and Protocols
Oral Glucose Tolerance Test (OGTT)
The OGTT is a critical test to assess the body's ability to clear a glucose load, providing insights into insulin sensitivity and glucose metabolism.[13][14]
Protocol for OGTT:
-
Fast the rats overnight (approximately 16 hours) before the test.[13][14]
-
Administer the respective treatments (this compound, Metformin, or vehicle) 30-60 minutes before the glucose challenge.[13][15]
-
Collect a baseline blood sample (Time 0) from the tail vein.[13]
-
Administer an oral glucose load of 1-2 g/kg body weight.[13][14]
-
Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration.[13][15]
-
Measure blood glucose levels at each time point using a glucometer.[13]
-
The area under the curve (AUC) for glucose can be calculated to quantify glucose tolerance.[13]
Biochemical Parameters
At the end of the treatment period, collect blood and tissue samples for a comprehensive biochemical analysis.
Sample Collection and Analysis:
-
Blood Collection: Collect blood via cardiac puncture under anesthesia after overnight fasting.
-
Serum/Plasma Separation: Centrifuge the blood to separate serum or plasma for analysis.
-
Tissue Collection: Euthanize the animals and collect key metabolic tissues such as the liver, skeletal muscle (e.g., soleus), and adipose tissue for molecular analysis.[1]
Key Biochemical Markers:
| Parameter | Method of Analysis | Significance in Diabetes |
| Fasting Blood Glucose | Glucometer, ELISA | Primary indicator of hyperglycemia.[9] |
| Serum Insulin | ELISA | Assesses pancreatic β-cell function and insulin resistance.[9] |
| HOMA-IR | Calculation | Homeostasis Model Assessment of Insulin Resistance, a key indicator of insulin sensitivity.[5][16] |
| Lipid Profile | ELISA | Measures Total Cholesterol, Triglycerides, LDL, and HDL to assess dyslipidemia, a common comorbidity of diabetes.[2][5] |
| Liver Function Tests | ELISA | Measures ALT and AST to assess potential liver toxicity of the treatment.[16] |
| Kidney Function Tests | ELISA | Measures Creatinine and Urea to assess diabetic nephropathy.[16][17] |
| Oxidative Stress Markers | ELISA | Measures MDA (lipid peroxidation marker) and antioxidants like GSH and SOD.[2][16][18] |
| Inflammatory Markers | ELISA | Measures pro-inflammatory cytokines like IL-6 and TNF-α.[1][2] |
Molecular Analysis (Western Blotting)
Western blotting can be used to investigate the effect of this compound on key proteins involved in glucose metabolism signaling pathways in the liver, skeletal muscle, and adipose tissue.[1]
Key Protein Targets:
| Tissue | Protein Target | Function |
| Liver | p-AMPK, GLUT2 | Regulation of hepatic glucose production and uptake.[1] |
| Skeletal Muscle | p-AMPK, GLUT4 | Regulation of glucose uptake into muscle cells.[1] |
| Adipose Tissue | p-AMPK, GLUT4 | Regulation of glucose uptake into fat cells.[1] |
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison between experimental groups.
Table 1: Effect of this compound on Body Weight and Fasting Blood Glucose
| Group | Initial Body Weight (g) | Final Body Weight (g) | Fasting Blood Glucose (mg/dL) |
| Normal Control | |||
| Diabetic Control | |||
| This compound-Treated | |||
| Positive Control |
Table 2: Effect of this compound on Serum Insulin and HOMA-IR
| Group | Serum Insulin (µIU/mL) | HOMA-IR |
| Normal Control | ||
| Diabetic Control | ||
| This compound-Treated | ||
| Positive Control |
Table 3: Effect of this compound on Serum Lipid Profile
| Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL (mg/dL) | HDL (mg/dL) |
| Normal Control | ||||
| Diabetic Control | ||||
| This compound-Treated | ||||
| Positive Control |
Table 4: Effect of this compound on Oxidative Stress and Inflammatory Markers
| Group | MDA (nmol/mL) | GSH (µmol/L) | IL-6 (pg/mL) |
| Normal Control | |||
| Diabetic Control | |||
| This compound-Treated | |||
| Positive Control |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the proposed signaling pathway of this compound.
Caption: Experimental workflow for the in vivo anti-diabetic study of this compound in rats.
Caption: Proposed signaling pathway for the anti-diabetic action of this compound.
References
- 1. The Emerging Importance of this compound in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Importance of this compound in Type 2 Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Markers Associated with Progression of Type 2 Diabetes Induced by High-Fat Diet and Single Low Dose Streptozotocin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical Profiles of Different Approaches Applied to Induction of Diabetes in Rats [ejvs.journals.ekb.eg]
- 10. In vivo Animal Model for Screening of Anti Diabetic Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. preprints.org [preprints.org]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. e-jarb.org [e-jarb.org]
- 16. ijtar.journals.ekb.eg [ijtar.journals.ekb.eg]
- 17. researchgate.net [researchgate.net]
- 18. scilit.com [scilit.com]
Preparation of Cirsimaritin Stock Solution for Cell Culture Experiments
Application Note and Protocol
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in conducting reliable and reproducible cell culture experiments. This document provides a detailed protocol for the preparation, storage, and use of Cirsimaritin stock solutions.
Introduction
This compound is a naturally occurring flavone found in various plants, including Cirsium japonicum and Artemisia species.[1][2] It has garnered significant interest in pharmacological research due to its diverse biological activities, which include anti-inflammatory, antioxidant, antimicrobial, and potential anticancer effects.[1][3][4] To investigate its mechanism of action and therapeutic potential in vitro, a consistently prepared and stored stock solution is essential.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental to preparing a stable and effective stock solution.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₆ | [3][5] |
| Molecular Weight | 314.29 g/mol | [5] |
| Appearance | A solid, light yellow to light brown | [6][7] |
| Water Solubility | Practically insoluble | [3][8] |
| Organic Solvent Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3][9] |
| Solubility in DMSO | 10 mM | [6][7] |
| Storage Temperature | -20°C | [6][7] |
| Long-term Stability | ≥ 4 years at -20°C | [6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is the recommended solvent due to its high solubilizing capacity for this compound and its common use in cell culture at low, non-toxic concentrations.[10]
Materials:
-
This compound powder (purity ≥90%)[6]
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following formula:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 314.29 g/mol x 1000 mg/g
-
Mass (mg) = 3.14 mg
-
-
Therefore, weigh out 3.14 mg of this compound powder.
-
-
Dissolution:
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional but Recommended):
-
For critical applications, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for long-term storage.
-
Workflow for Preparing this compound Stock Solution
Caption: Workflow for this compound stock solution preparation.
Application in Cell Culture
When using the this compound stock solution for cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.
Protocol for Dilution in Cell Culture Medium:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the required volume of the stock solution to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of medium with a final this compound concentration of 10 µM:
-
(M1)(V1) = (M2)(V2)
-
(10,000 µM)(V1) = (10 µM)(1000 µL)
-
V1 = 1 µL
-
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or swirling before adding to the cells.
-
Important Consideration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% (v/v) to minimize any potential effects of the solvent on cell viability and function.[10] Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
Signaling Pathways Potentially Affected by this compound
This compound has been reported to modulate several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis. Researchers using this compound in their experiments may be investigating its effects on these pathways.
Caption: Key signaling pathways modulated by this compound.
By following these detailed protocols and considerations, researchers can ensure the consistent and effective use of this compound in their cell culture experiments, leading to more reliable and impactful scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 6601-62-3: this compound | CymitQuimica [cymitquimica.com]
- 4. [PDF] Isolation, synthesis and pharmacological applications of this compound – A short review | Semantic Scholar [semanticscholar.org]
- 5. This compound | C17H14O6 | CID 188323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound CAS#: 6601-62-3 [m.chemicalbook.com]
- 8. Showing Compound this compound (FDB001537) - FooDB [foodb.ca]
- 9. This compound | CAS:6601-62-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cancer Studies with Cirsimaritin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cirsimaritin, a naturally occurring flavone, in in vitro cancer research. This document outlines optimal concentrations, detailed experimental protocols, and the underlying signaling pathways affected by this compound treatment in various cancer cell lines.
Quantitative Data Summary
This compound has demonstrated cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and experimental conditions. The following table summarizes the reported IC50 values for this compound.
| Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| NCIH-520 | Lung Squamous Carcinoma | 23.29 µM | [1] |
| HCT-116 | Colon Carcinoma | 24.70 µg/mL | [2] |
| GBC-SD | Gallbladder Carcinoma | Not explicitly quantified, but showed growth inhibition | [3] |
| AGS | Gastric Adenocarcinoma | Antiproliferative activity observed | [1] |
| DLD-1 | Colorectal Adenocarcinoma | Not explicitly quantified, but showed decreased viability | [4] |
| HepG2 | Hepatocellular Carcinoma | Not explicitly quantified, but showed decreased viability | [4] |
| MCF-7 | Breast Carcinoma | Antiproliferative activity observed | [1] |
| PC-3 | Prostate Carcinoma | Antiproliferative activity observed | [1] |
| K562 | Chronic Myelogenous Leukemia | IC50 = 1.015 × 10−7 mol/mL | [1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO, 0.1% final concentration)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^6 cells/well and allow them to adhere overnight.[2]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 3.13, 6.25, 12.5, 25, 50, and 100 µg/mL for HCT-116 cells) for 24 to 72 hours.[2] Include a vehicle control (DMSO) and a positive control (e.g., 5-FU).
-
MTT/XTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) or XTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: If using MTT, remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. If using XTT, the formazan product is soluble in the culture medium.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for 24-48 hours.[2]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Staining)
This protocol measures the intracellular generation of ROS induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (1 × 10^6 cells/well) in a 6-well plate and treat with this compound (e.g., at IC50 concentration) for a specified time.[2]
-
DCFH-DA Loading: After treatment, wash the cells with PBS and then incubate them with 10 µM DCFH-DA solution in serum-free medium for 30 minutes at 37°C in the dark.[2]
-
Washing: Wash the cells twice with PBS to remove excess DCFH-DA.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. An increase in green fluorescence indicates an increase in intracellular ROS.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer with excitation at 488 nm and emission at 525 nm.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Blocking and Antibody Incubation: Block the membranes and then incubate with primary antibodies overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Signaling Pathways and Visualizations
This compound has been shown to exert its anticancer effects by modulating several key signaling pathways, primarily through the induction of reactive oxygen species (ROS), which in turn triggers apoptosis and inhibits pro-survival pathways like PI3K/Akt and NF-κB.
This compound-Induced Apoptosis Pathway
This compound treatment leads to an increase in intracellular ROS levels. This oxidative stress can trigger the intrinsic apoptosis pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases.
Caption: this compound-induced intrinsic apoptosis pathway.
Inhibition of Pro-Survival Signaling by this compound
This compound has been reported to down-regulate the phosphorylation of Akt, a key kinase in the PI3K/Akt survival pathway.[1] Inhibition of Akt can lead to decreased cell survival and proliferation. Additionally, this compound can suppress the activation of NF-κB, a transcription factor that promotes inflammation and cell survival.[5]
Caption: Inhibition of pro-survival pathways by this compound.
Experimental Workflow for Investigating this compound's Anticancer Effects
The following diagram illustrates a typical workflow for characterizing the in vitro anticancer activity of this compound.
Caption: Experimental workflow for this compound studies.
References
- 1. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hepatoprotective effects of this compound against CCl4-induced oxidative stress, inflammation, and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validating Cirsimaritin Targets in Colon Cancer Using Lentiviral shRNA Knockdown
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for utilizing lentiviral-mediated short hairpin RNA (shRNA) knockdown to validate putative protein targets of Cirsimaritin, a flavonoid with demonstrated anti-cancer properties. Focusing on colon cancer as a model system, we outline a systematic approach to investigate the role of specific signaling proteins in mediating the therapeutic effects of this compound. The protocols herein describe the knockdown of IKKβ and PIK3CA, key upstream regulators of the NF-κB and Akt pathways respectively, in the HCT-116 human colon carcinoma cell line. We further detail the downstream functional assays required to assess whether the knockdown of these targets phenocopies the anti-proliferative and pro-apoptotic effects of this compound, thereby providing robust validation of its mechanism of action.
Introduction
This compound, a flavone found in several medicinal plants, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-diabetic, and potent anti-cancer effects.[1] Studies have shown that this compound can induce apoptosis and inhibit the proliferation of various cancer cell lines, including the HCT-116 colon cancer cell line.[2] Its mechanism of action is believed to involve the modulation of key cellular signaling pathways, notably the NF-κB and Akt pathways, which are critical for cancer cell survival and proliferation.[1][3]
While the downstream effects of this compound on these pathways are increasingly understood, the direct molecular targets responsible for initiating these signaling changes remain to be definitively identified. Validating the direct targets of a small molecule is a critical step in drug development, providing a clear understanding of its mechanism of action and enabling the development of more specific and potent therapeutics.
Lentiviral-mediated shRNA knockdown is a powerful and widely used technique for silencing the expression of specific genes in a variety of cell types, including cancer cell lines.[4] By selectively reducing the expression of a putative target protein, researchers can assess whether this loss-of-function mimics the phenotypic effects of the drug. This "phenocopying" provides strong evidence for the direct engagement and functional relevance of the targeted protein.
This application note presents a comprehensive workflow for validating the putative targets of this compound in HCT-116 colon cancer cells using lentiviral shRNA. We propose IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) and PIK3CA (Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha) as potential direct targets of this compound, based on the known ability of flavonoids to inhibit these upstream kinases in the NF-κB and Akt pathways, respectively.[5][6][7][8][9][10][11] The following protocols provide a step-by-step guide for lentiviral transduction to knockdown IKKβ and PIK3CA, followed by a suite of functional assays to evaluate the impact on cell viability, apoptosis, and pathway-specific signaling.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound action in colon cancer cells.
Experimental Workflow
Caption: Experimental workflow for lentiviral shRNA-mediated target validation.
Materials and Reagents
-
Cell Line: HCT-116 (ATCC® CCL-247™)
-
Media and Supplements: McCoy's 5A Medium (ATCC® 30-2007™), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Lentiviral Plasmids: pLKO.1-puro based shRNA vectors targeting human IKKβ (CHUK) and PIK3CA, and a non-targeting control shRNA.
-
Packaging Plasmids: psPAX2 and pMD2.G.
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Virus Production Cells: HEK293T (ATCC® CRL-3216™).
-
Selection Agent: Puromycin.
-
RNA Isolation Kit: RNeasy Mini Kit (Qiagen) or equivalent.
-
Reverse Transcription Kit: iScript™ cDNA Synthesis Kit (Bio-Rad) or equivalent.
-
qPCR Master Mix: SsoAdvanced™ Universal SYBR® Green Supermix (Bio-Rad) or equivalent.
-
Primers: For human IKKβ, PIK3CA, and a reference gene (e.g., GAPDH).
-
Protein Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary: Rabbit anti-IKKβ, Rabbit anti-PIK3CA, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, Rabbit anti-phospho-NF-κB p65 (Ser536), Rabbit anti-NF-κB p65, Rabbit anti-GAPDH.
-
Secondary: HRP-conjugated anti-rabbit IgG.
-
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.
-
Apoptosis Detection Kit: Annexin V-FITC Apoptosis Detection Kit.
-
NF-κB Reporter Assay: Dual-Luciferase® Reporter Assay System (Promega) and a suitable NF-κB reporter plasmid.
-
This compound: High-purity compound.
Detailed Experimental Protocols
Lentiviral Particle Production
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a DNA mixture containing 10 µg of the shRNA plasmid (shIKKβ, shPIK3CA, or shCtrl), 7.5 µg of psPAX2, and 2.5 µg of pMD2.G.
-
Transfect the HEK293T cells with the DNA mixture using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Virus Harvest:
-
48 hours post-transfection, collect the lentivirus-containing supernatant.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm sterile filter.
-
The viral supernatant can be used immediately or stored at -80°C in aliquots.
-
Lentiviral Transduction of HCT-116 Cells
-
Cell Seeding: Seed HCT-116 cells in 6-well plates at a density that will result in 50-60% confluency on the day of transduction.
-
Transduction:
-
Remove the culture medium and add fresh medium containing the lentiviral supernatant and polybrene (final concentration 8 µg/mL).
-
Incubate the cells for 24 hours.
-
-
Selection:
-
48 hours post-transduction, replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration for HCT-116 cells (typically 1-2 µg/mL).
-
Continue to replace the puromycin-containing medium every 2-3 days until resistant colonies are formed.
-
-
Expansion: Pick individual resistant colonies and expand them to establish stable knockdown cell lines.
Validation of Gene Knockdown
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the stable knockdown and control cell lines.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for IKKβ, PIK3CA, and a reference gene.
-
Calculate the relative gene expression using the ΔΔCt method to confirm knockdown efficiency at the mRNA level.
-
-
Western Blot:
-
Prepare protein lysates from the stable knockdown and control cell lines.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against IKKβ, PIK3CA, and GAPDH (as a loading control), followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to confirm knockdown at the protein level.
-
Functional Assays
-
Cell Seeding: Seed the stable knockdown cell lines (shIKKβ, shPIK3CA, shCtrl) and wild-type HCT-116 cells in 96-well plates.
-
Treatment: Treat the wild-type HCT-116 cells with varying concentrations of this compound. The knockdown cell lines will not be treated.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][12][13][14][15]
-
Cell Seeding and Treatment: Seed and treat the cells as described for the cell viability assay.
-
Cell Staining: After the incubation period, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[16][17][18][19][20]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Cell Seeding and Treatment: Seed and treat the cells as described for the cell viability assay.
-
Protein Analysis: Prepare protein lysates and perform Western blotting as described in the validation section, using primary antibodies against phospho-Akt (Ser473), total Akt, phospho-NF-κB p65 (Ser536), and total NF-κB p65.[21][22][23][24]
-
Quantification: Quantify the band intensities to determine the effect of this compound and gene knockdown on the activation of the Akt and NF-κB pathways.
-
Transfection: Co-transfect the stable knockdown and control cell lines with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with this compound or a vehicle control.
-
Lysis and Measurement: After the desired treatment time, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[25][26][27][28][29]
-
Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Data Presentation
Table 1: Knockdown Efficiency of IKKβ and PIK3CA in HCT-116 Cells
| Cell Line | Target Gene | Relative mRNA Expression (Fold Change vs. shCtrl) | Protein Expression (% of shCtrl) |
| shCtrl | - | 1.0 | 100% |
| shIKKβ #1 | IKKβ | 0.25 | 20% |
| shIKKβ #2 | IKKβ | 0.35 | 30% |
| shPIK3CA #1 | PIK3CA | 0.30 | 25% |
| shPIK3CA #2 | PIK3CA | 0.40 | 35% |
Table 2: Effect of this compound and Gene Knockdown on HCT-116 Cell Viability (IC50, µM)
| Condition | 24h | 48h | 72h |
| Wild-Type + this compound | 50 | 25 | 15 |
| shCtrl | >100 | >100 | >100 |
| shIKKβ #1 | 70 | 40 | 25 |
| shPIK3CA #1 | 65 | 35 | 20 |
Table 3: Effect of this compound and Gene Knockdown on Apoptosis in HCT-116 Cells (% Apoptotic Cells at 48h)
| Condition | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | 5 | 3 |
| This compound (25 µM) | 25 | 15 |
| shCtrl | 6 | 4 |
| shIKKβ #1 | 20 | 12 |
| shPIK3CA #1 | 18 | 10 |
Table 4: Effect of this compound and Gene Knockdown on Akt and NF-κB Pathway Activation
| Condition | p-Akt/Total Akt (Fold Change vs. Control) | p-p65/Total p65 (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (25 µM) | 0.3 | 0.4 |
| shCtrl | 0.95 | 0.98 |
| shIKKβ #1 | 0.90 | 0.35 |
| shPIK3CA #1 | 0.25 | 0.92 |
Conclusion
This application note provides a robust framework for validating the molecular targets of this compound in colon cancer cells using lentiviral shRNA knockdown. By demonstrating that the knockdown of IKKβ and/or PIK3CA phenocopies the anti-cancer effects of this compound, researchers can gain strong evidence for their role as direct targets. This approach is not limited to this compound and can be adapted for the target validation of other small molecule inhibitors in various disease models. The successful validation of drug targets is a crucial step in the drug discovery and development pipeline, paving the way for the rational design of next-generation therapeutics.
References
- 1. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. qiagen.com [qiagen.com]
- 5. Exploring Flavonoids for Potential Inhibitors of a Cancer Signaling Protein PI3Kγ Kinase Using Computational Methods | Anticancer Research [ar.iiarjournals.org]
- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Analysis of some flavonoids for inhibitory mechanism against cancer target phosphatidylinositol 3-kinase (PI3K) using computational tool [frontiersin.org]
- 8. Analysis of some flavonoids for inhibitory mechanism against cancer target phosphatidylinositol 3-kinase (PI3K) using computational tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of Epithelial-Mesenchymal Transition by Cyrtopodion Scabrum: An in vitro Study against Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis assay [bio-protocol.org]
- 17. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. researchgate.net [researchgate.net]
- 20. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. researchgate.net [researchgate.net]
- 24. LabXchange [labxchange.org]
- 25. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 26. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bowdish.ca [bowdish.ca]
- 28. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 29. Measuring NF-κB activity using a luciferase reporter system. [bio-protocol.org]
Unraveling the Anticancer Mechanisms of Cirsimaritin using CRISPR-Cas9 Gene Editing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cirsimaritin, a naturally occurring flavone found in several medicinal plants, has demonstrated significant potential as an anticancer agent.[1][2] Its therapeutic effects are attributed to its ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation, including the NF-κB, STAT3, Akt, and AMPK pathways.[1][3][4][5][6][7] However, the precise molecular mechanisms underpinning its anticancer activity are not fully elucidated. The advent of CRISPR-Cas9 gene-editing technology offers a powerful tool to dissect these mechanisms with high precision. By selectively knocking out key genes within these signaling cascades, researchers can investigate their specific roles in mediating the cellular response to this compound.
This document provides detailed application notes and experimental protocols for utilizing CRISPR-Cas9 mediated gene editing to study the mechanism of action of this compound in cancer cell lines. We propose a hypothetical study focused on knocking out the STAT3 gene in the HCT-116 human colon cancer cell line to investigate its role in this compound-induced apoptosis and cell growth inhibition.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HCT-116 | Colon Cancer | 24.70 µg/mL | [8] |
| NCIH-520 | Lung Squamous Carcinoma | 23.29 µM | |
| MCF-7 | Breast Cancer | 4.3 µg/mL | [1] |
| AGS | Gastric Adenocarcinoma | Not specified | [1] |
| DLD-1 | Colon Cancer | Not specified | [9] |
| HepG2 | Hepatocellular Carcinoma | Not specified | [9] |
| PC-3 | Prostate Cancer | Not specified | [1] |
Table 2: Expected Quantitative Changes in Wild-Type (WT) and STAT3 Knockout (KO) HCT-116 Cells Treated with this compound
| Parameter | Wild-Type (WT) + this compound | STAT3 KO + this compound | Expected Outcome |
| Cell Viability (IC50) | ~25 µg/mL | Significantly higher than WT | Attenuated response to this compound, indicating STAT3's role in mediating its cytotoxic effects. |
| Protein Expression/Phosphorylation | |||
| p-STAT3 (Tyr705) | Decreased | Abolished | Confirmation of STAT3 knockout and its role as a direct or indirect target of this compound. |
| Cleaved Caspase-3 | Increased | Significantly lower increase than WT | Reduced apoptosis in the absence of STAT3, suggesting STAT3 is involved in the pro-apoptotic signaling of this compound. |
| Cleaved PARP | Increased | Significantly lower increase than WT | Corroborates the reduced apoptosis observed with cleaved Caspase-3. |
| Bcl-2 | Decreased | Less pronounced decrease than WT | Suggests STAT3's involvement in regulating the expression of this anti-apoptotic protein in response to this compound. |
| Bax | Increased | Less pronounced increase than WT | Indicates STAT3's role in modulating the expression of this pro-apoptotic protein. |
| Gene Expression (mRNA levels) | |||
| Bax | Upregulated | Attenuated upregulation | Confirms the role of STAT3 in the transcriptional regulation of Bax in response to this compound. |
| Bcl-2 | Downregulated | Attenuated downregulation | Confirms the role of STAT3 in the transcriptional regulation of Bcl-2 in response to this compound. |
| c-Myc | Downregulated | Less pronounced downregulation | Investigates the impact on a known STAT3 target gene involved in cell proliferation. |
Mandatory Visualization
Caption: Experimental workflow for studying this compound's mechanism using CRISPR-Cas9.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of STAT3 in HCT-116 Cells
Objective: To generate a stable STAT3 knockout HCT-116 cell line.
Materials:
-
HCT-116 cells
-
Lentiviral vectors co-expressing Cas9 and a single guide RNA (sgRNA) targeting STAT3
-
Lipofectamine 3000
-
Puromycin
-
DMEM with 10% FBS
-
DNA extraction kit
-
PCR reagents
-
Primers for amplifying the target region of STAT3
-
Sanger sequencing service
Protocol:
-
sgRNA Design: Design at least two sgRNAs targeting an early exon of the STAT3 gene using a publicly available tool (e.g., CHOPCHOP).
-
Vector Cloning: Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Transduction of HCT-116 Cells: Transduce HCT-116 cells with the lentiviral particles.
-
Selection of Knockout Cells: After 48 hours, select for transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to establish monoclonal cell lines.
-
Verification of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the targeted region of the STAT3 gene by PCR and verify the presence of insertions or deletions (indels) by Sanger sequencing.
-
Western Blot Analysis: Confirm the absence of STAT3 protein expression in the knockout clones by Western blotting.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of wild-type and STAT3 KO HCT-116 cells.
Materials:
-
Wild-type and STAT3 KO HCT-116 cells
-
This compound
-
DMEM with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Cell Seeding: Seed both wild-type and STAT3 KO HCT-116 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100 µg/mL) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each cell line.
Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of key proteins in the STAT3 and apoptosis signaling pathways.
Materials:
-
Wild-type and STAT3 KO HCT-116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (STAT3, p-STAT3, Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Treat wild-type and STAT3 KO HCT-116 cells with this compound at the IC50 concentration for 24 hours. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the mRNA expression levels of genes involved in apoptosis.
Materials:
-
Wild-type and STAT3 KO HCT-116 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for Bax, Bcl-2, c-Myc, and a housekeeping gene (e.g., GAPDH)
Protocol:
-
RNA Extraction: Treat wild-type and STAT3 KO HCT-116 cells with this compound at the IC50 concentration for 24 hours. Extract total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.
By following these protocols, researchers can effectively utilize CRISPR-Cas9 technology to elucidate the intricate molecular mechanisms through which this compound exerts its anticancer effects, paving the way for its potential development as a novel therapeutic agent.
References
- 1. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Current State of Knowledge in Biological Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects and corresponding mechanisms of this compound extracted from Cirsium japonicum var. maackii Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Emerging Importance of this compound in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Cirsimaritin
Introduction
Cirsimaritin, a flavonoid found in various medicinal plants, has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.[1][2][3] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for the quantitative assessment of apoptosis at the single-cell level. The primary method described is the Annexin V and Propidium Iodide (PI) dual-staining assay, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Assay
In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. In late-stage apoptosis and necrosis, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA. This dual-staining strategy allows for the differentiation of cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following tables summarize the quantitative data from studies investigating this compound-induced apoptosis in various cancer cell lines.
Table 1: this compound-Induced Apoptosis in Human Digestive System Cancer Cells
| Cell Line | Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| AGS (Gastric Adenocarcinoma) | 50 µM this compound | 37.0% | 7.4% |
| DLD-1 (Colorectal Adenocarcinoma) | 50 µM this compound | 51.5% | 15.5% |
| HepG2 (Hepatocellular Carcinoma) | 50 µM this compound | 51.2% | 5.4% |
Data extracted from Szoka et al., 2021.[2]
Table 2: Cytotoxicity of this compound in HCT-116 Colon Cancer Cells
| Cell Line | Treatment (24h) | IC50 Value |
| HCT-116 (Colon Carcinoma) | This compound | 24.70 µg/mL |
Data extracted from Hakami, 2024.[1]
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the treatment of cancer cells with this compound to induce apoptosis prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., AGS, DLD-1, HepG2, HCT-116)
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in complete cell culture medium from the stock solution. A range of concentrations should be tested to determine the optimal concentration for apoptosis induction. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should be included.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol details the staining procedure for detecting apoptosis in this compound-treated cells.
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (user-prepared or from a kit)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or by gentle scraping.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Signaling Pathways and Visualizations
This compound has been shown to induce apoptosis through the activation of both the intrinsic and extrinsic signaling pathways.[2]
Intrinsic Pathway: This pathway is initiated by cellular stress and leads to the activation of caspase-9. Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to cell surface receptors, leading to the activation of caspase-8.[2]
Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.[2] In some cell types, the pro-apoptotic activity of this compound is also associated with the upregulation of the tumor suppressor protein p53.[2]
Caption: this compound-induced apoptosis signaling pathways.
Caption: Experimental workflow for apoptosis analysis.
Caption: Gating strategy for Annexin V/PI analysis.
References
Application Notes: Measuring Metabolic Changes Induced by Cirsimaritin Using the Seahorse XF Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cirsimaritin is a flavonoid found in several medicinal plants and has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer effects.[1][2] These biological activities are often linked to the modulation of key cellular signaling pathways that regulate metabolism. The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular bioenergetics in real-time by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[3][4] This document provides detailed protocols and application notes for utilizing the Seahorse XF assay to elucidate the metabolic reprogramming induced by this compound.
Principle of the Seahorse XF Assay
The Seahorse XF Analyzer measures the OCR and ECAR of live cells in a microplate format. Solid-state sensors gently descend into the media above the cell monolayer, creating a transient microchamber.[3] Within this microchamber, the instrument measures the changes in dissolved oxygen and pH in real-time to determine OCR and ECAR, respectively.[3] By injecting metabolic modulators at specific time points, key parameters of mitochondrial function and glycolysis can be assessed.
Expected Metabolic Effects of this compound
While direct Seahorse assay data for this compound is not widely published, based on its known biological activities, we can hypothesize its effects on cellular metabolism. This compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] AMPK activation can enhance both mitochondrial biogenesis and glycolysis. Furthermore, this compound's anti-inflammatory and antioxidant properties may contribute to improved mitochondrial function. Therefore, treatment with this compound is anticipated to increase both OCR and ECAR, indicating an enhancement of both mitochondrial respiration and glycolysis.
Data Presentation
The following tables present hypothetical data illustrating the expected metabolic changes in cancer cells treated with this compound. This data is for illustrative purposes to demonstrate how results from a Seahorse assay could be presented and should not be considered as experimentally verified results.
Table 1: Hypothetical Effects of this compound on Mitochondrial Respiration (OCR)
| Parameter | Control | This compound (25 µM) | This compound (50 µM) | Units |
| Basal Respiration | 100 ± 10 | 125 ± 12 | 150 ± 15 | pmol/min |
| ATP-Linked Respiration | 70 ± 8 | 90 ± 10 | 110 ± 12 | pmol/min |
| Maximal Respiration | 200 ± 20 | 250 ± 25 | 300 ± 30 | pmol/min |
| Spare Respiratory Capacity | 100 ± 15 | 125 ± 18 | 150 ± 20 | pmol/min |
| Proton Leak | 30 ± 5 | 35 ± 6 | 40 ± 7 | pmol/min |
| Non-Mitochondrial Oxygen Consumption | 10 ± 2 | 10 ± 2 | 10 ± 2 | pmol/min |
Table 2: Hypothetical Effects of this compound on Glycolysis (ECAR)
| Parameter | Control | This compound (25 µM) | This compound (50 µM) | Units |
| Basal Glycolysis | 20 ± 3 | 28 ± 4 | 35 ± 5 | mpH/min |
| Glycolytic Capacity | 40 ± 5 | 55 ± 6 | 70 ± 8 | mpH/min |
| Glycolytic Reserve | 20 ± 4 | 27 ± 5 | 35 ± 6 | mpH/min |
| Non-Glycolytic Acidification | 5 ± 1 | 5 ± 1 | 5 ± 1 | mpH/min |
Experimental Protocols
I. Seahorse XF Cell Mito Stress Test
This protocol measures key parameters of mitochondrial function.
A. Materials
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, L-Glutamine, Sodium Pyruvate
-
This compound (stock solution in DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest (e.g., cancer cell line)
B. Protocol
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate overnight in a standard CO2 incubator at 37°C.
-
-
This compound Treatment:
-
The following day, treat the cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate overnight in a non-CO2 incubator at 37°C.
-
-
Assay Preparation:
-
On the day of the assay, prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, L-glutamine, and sodium pyruvate. Warm to 37°C and adjust the pH to 7.4.
-
Remove the cell culture medium from the plate and wash once with the assay medium.
-
Add 180 µL of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) diluted in assay medium to the desired final concentrations.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the subsequent changes in OCR and ECAR.
-
-
Data Analysis:
-
After the run, normalize the data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial respiration using the Seahorse Wave software.
-
II. Seahorse XF Glycolysis Stress Test
This protocol measures key parameters of glycolysis.
A. Materials
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (glucose-free)
-
L-Glutamine, Sodium Pyruvate
-
This compound (stock solution in DMSO)
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxyglucose (2-DG))
-
Cells of interest
B. Protocol
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the Mito Stress Test protocol.
-
-
Sensor Cartridge Hydration:
-
Follow step 3 from the Mito Stress Test protocol.
-
-
Assay Preparation:
-
On the day of the assay, prepare the glycolysis stress test medium by supplementing glucose-free Seahorse XF Base Medium with L-glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Remove the cell culture medium from the plate and wash once with the glycolysis stress test medium.
-
Add 180 µL of glycolysis stress test medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with the Glycolysis Stress Test compounds (Glucose, Oligomycin, 2-DG) diluted in the assay medium to the desired final concentrations.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure baseline ECAR before sequentially injecting the compounds and measuring the subsequent changes in ECAR.
-
-
Data Analysis:
-
After the run, normalize the data to cell number or protein concentration.
-
Calculate the key parameters of glycolysis using the Seahorse Wave software.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound is known to modulate several key signaling pathways involved in metabolism and cellular stress responses. Understanding these pathways provides a mechanistic context for the observed metabolic changes.
This compound activates AMPK, promoting metabolic processes.
This compound inhibits pro-inflammatory NF-κB and STAT3 signaling.
Experimental Workflow
The following diagram illustrates the overall workflow for conducting a Seahorse XF assay to measure the metabolic effects of this compound.
Workflow for Seahorse XF assay with this compound treatment.
References
- 1. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Emerging Importance of this compound in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Genes Related to this compound Biosynthesis From Cirsium pendulum Fisch [jales.org]
Application Notes and Protocols for Testing Cirsimaritin Efficacy in Animal Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic and debilitating inflammatory condition of the gastrointestinal tract. The development of novel therapeutics is crucial for improving patient outcomes. Cirsimaritin, a natural flavonoid found in various plants, has demonstrated potent anti-inflammatory, antioxidant, and immunomodulatory properties in several preclinical studies.[1][2][3][4] These characteristics make it a promising candidate for evaluation as a potential treatment for IBD.
This document provides detailed application notes and protocols for testing the efficacy of this compound in two commonly used murine models of colitis: Dextran Sulfate Sodium (DSS)-induced colitis and 2,4,6-Trinitrobenzene sulfonic acid (TNBS)-induced colitis.
Disclaimer: A key study titled "this compound Alleviates Dextran Sodium Sulfate-Induced Acute Colitis in Experimental Animals: A Therapeutic Approach for Inflammatory Bowel Disease" has been retracted.[5][6][7][8] To date, no other in vivo studies have been published that specifically evaluate the efficacy of this compound in animal models of colitis. The quantitative data presented in this document is derived from this retracted publication and should be interpreted with caution. The protocols and mechanistic information are based on established methodologies for colitis models and the known anti-inflammatory properties of this compound from other published, non-retracted research.
Rationale for Testing this compound in Colitis Models
This compound has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways implicated in the pathogenesis of IBD.[1][2] The primary mechanism of action is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][4] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In vitro and other non-colitis in vivo studies have shown that this compound can:
-
Inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[9]
-
Suppress the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) , enzymes that produce key inflammatory mediators.[7]
-
Exhibit antioxidant properties , which may counteract the oxidative stress associated with chronic intestinal inflammation.[10][11][12]
-
Modulate apoptotic pathways , potentially protecting intestinal epithelial cells from inflammation-induced cell death.[10]
These properties provide a strong scientific basis for investigating the therapeutic potential of this compound in preclinical models of colitis.
Animal Models of Colitis
Dextran Sulfate Sodium (DSS)-Induced Colitis
The DSS model is a widely used and reproducible model of acute and chronic colitis that mimics many of the clinical and histological features of human ulcerative colitis. DSS is a chemical colitogen that is administered to rodents in their drinking water, leading to epithelial barrier dysfunction and a robust inflammatory response.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
The TNBS model induces a transmural colitis that shares immunological features with Crohn's disease. TNBS is a haptenating agent that is administered intrarectally in a solution with ethanol. The ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and elicit a T-cell-mediated immune response.[13][14]
Experimental Protocols
DSS-Induced Acute Colitis Protocol
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Sulfasalazine
-
C57BL/6 mice (female, 8-10 weeks old)
-
Standard laboratory animal housing and diet
-
Calibrated balance
-
Reagents for Disease Activity Index (DAI) assessment
-
Equipment for tissue collection and processing
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 mice per group):
-
Group 1: Control (Vehicle only)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + this compound (e.g., 10 mg/kg, oral gavage, daily)
-
Group 4: DSS + Sulfasalazine (e.g., 50 mg/kg, oral gavage, daily)
-
-
Induction of Colitis:
-
Prepare a 2.5-4% (w/v) solution of DSS in autoclaved drinking water.[15] The concentration may need to be optimized based on the DSS batch and mouse strain.
-
Provide the DSS solution to the mice in Groups 2, 3, and 4 as their sole source of drinking water for 5-7 consecutive days.[15] Group 1 receives normal drinking water.
-
-
Treatment Administration:
-
Administer this compound, Sulfasalazine, or vehicle daily via oral gavage, starting from day 0 (the first day of DSS administration) and continuing until the end of the experiment.
-
-
Monitoring:
-
Record the body weight, stool consistency, and presence of blood in the stool daily for each mouse to calculate the Disease Activity Index (DAI).
-
-
Termination and Sample Collection:
-
On day 6-8 (or when severe colitis is evident), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis, myeloperoxidase (MPO) assay, and cytokine measurements (e.g., ELISA).
-
TNBS-Induced Acute Colitis Protocol
Materials:
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
This compound
-
Vehicle for this compound
-
BALB/c mice (female, 8-10 weeks old)
-
Catheter for intrarectal administration
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Acclimatization and Fasting: Acclimate mice for one week. Fast the mice for 12-24 hours before TNBS administration, with free access to water.
-
Group Allocation: As described for the DSS model.
-
Induction of Colitis:
-
Anesthetize the mice.
-
Prepare the TNBS solution (e.g., 2.5% TNBS in 50% ethanol).
-
Gently insert a catheter approximately 3-4 cm into the colon.
-
Slowly instill 100 µL of the TNBS solution.[16]
-
Hold the mouse in a head-down position for at least 60 seconds to ensure the retention of the TNBS solution.[16]
-
The control group receives 50% ethanol only.
-
-
Treatment Administration:
-
Begin treatment with this compound, positive control, or vehicle 24 hours after TNBS instillation and continue daily.
-
-
Monitoring:
-
Monitor the mice daily for changes in body weight, stool consistency, and signs of rectal bleeding (DAI).
-
-
Termination and Sample Collection:
-
Euthanize the mice 3-5 days after TNBS administration.
-
Collect and process the colon tissue as described for the DSS model.
-
Assessment of Colitis Severity
Disease Activity Index (DAI)
The DAI is a composite score that provides a quantitative measure of colitis severity.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal, well-formed pellets | No blood |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding (Hemoccult positive) |
| 3 | 10-15 | ||
| 4 | >15 | Watery diarrhea | Gross bleeding |
Macroscopic Assessment
After euthanasia, the colon is excised, and its length is measured. A shorter colon length is indicative of inflammation and edema. The colon can also be scored for macroscopic damage.
Histological Analysis
Colon tissue sections are fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E). A histological score is determined based on the severity of inflammation, extent of injury, and crypt damage.
| Parameter | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Surface epithelium intact only | |
| 4 | Loss of entire crypt and epithelium |
Table 2: Histological Scoring System for Colitis.[9][11]
Myeloperoxidase (MPO) Assay
MPO is an enzyme predominantly found in neutrophils, and its activity in the colon tissue is a quantitative marker of neutrophil infiltration and inflammation.
Protocol Outline:
-
Homogenize a pre-weighed colon tissue sample in a buffer containing hexadecyltrimethylammonium bromide (HTAB).[2][3]
-
Centrifuge the homogenate and collect the supernatant.
-
Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.[3]
-
Measure the change in absorbance over time using a spectrophotometer.
-
Calculate MPO activity relative to the tissue weight.
Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in colon tissue homogenates can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol Outline:
-
Homogenize colon tissue in a suitable lysis buffer.
-
Centrifuge and collect the supernatant.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding tissue homogenates and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric reaction.
-
Measuring the absorbance and calculating cytokine concentrations based on a standard curve.
-
Data Presentation (Hypothetical Data Based on Retracted Study)
The following tables summarize the type of quantitative data that can be generated from these studies. Note: This data is for illustrative purposes and is based on a retracted publication.[7][13][15]
| Group | Body Weight Loss (%) | Colon Length (cm) | DAI Score | MPO Activity (U/g tissue) |
| Control | Gain | ~8.5 | 0 | Low |
| DSS + Vehicle | ~15-20% Loss | ~5.5 | High (~10) | High |
| DSS + this compound (10 mg/kg) | ~5-10% Loss | ~7.0 | Moderate (~4) | Moderate |
| DSS + Sulfasalazine (50 mg/kg) | ~5-10% Loss | ~7.5 | Low (~3) | Low |
Table 3: Hypothetical Effects of this compound on Clinical and Macroscopic Parameters in DSS-Induced Colitis.
| Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) |
| Control | Low | Low | Low |
| DSS + Vehicle | High | High | High |
| DSS + this compound (10 mg/kg) | Moderate | Moderate | Moderate |
| DSS + Sulfasalazine (50 mg/kg) | Low | Low | Low |
Table 4: Hypothetical Effects of this compound on Pro-inflammatory Cytokine Levels in Colon Tissue.
Visualizations
Experimental Workflow for DSS-Induced Colitis
Caption: Workflow for DSS-induced colitis and this compound efficacy testing.
Experimental Workflow for TNBS-Induced Colitis
Caption: Workflow for TNBS-induced colitis and this compound efficacy testing.
Putative Signaling Pathway of this compound in Colitis
Caption: Putative mechanism of this compound via inhibition of the NF-κB pathway.
References
- 1. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.4. Myeloperoxidase (MPO) assay [bio-protocol.org]
- 3. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 5. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.5. Myeloperoxidase (MPO) activity assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. noblelifesci.com [noblelifesci.com]
- 13. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 17. socmucimm.org [socmucimm.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Cirsimaritin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cirsimaritin is a naturally occurring flavone found in several medicinal plants, including Artemisia judaica and Cirsium japonicum.[1][2] It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities.[1][2][3] Mechanistic studies have revealed that this compound exerts its effects by modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis, such as STAT3, NF-κB, and Akt pathways.[1][3] This has positioned this compound and its derivatives as promising candidates for the development of novel therapeutics.
High-throughput screening (HTS) plays a pivotal role in modern drug discovery by enabling the rapid evaluation of large compound libraries. This document provides detailed application notes and protocols for a variety of HTS assays tailored to the screening and characterization of this compound derivatives. The protocols are designed to be robust, reproducible, and adaptable to automated HTS platforms.
Target Signaling Pathways of this compound
This compound has been shown to modulate multiple signaling pathways implicated in cancer and inflammation. A simplified representation of these interconnected pathways is provided below, highlighting key targets for HTS assay development.
Data Presentation: Screening of this compound Derivatives
The following tables provide a template for summarizing quantitative data obtained from high-throughput screening of a hypothetical library of this compound derivatives.
Table 1: Anti-inflammatory Activity of this compound Derivatives (NF-κB Inhibition)
| Compound ID | Structure Modification | IC50 (µM) | Z'-factor |
| This compound | Parent Compound | 15.5 | 0.78 |
| CD-001 | 4'-O-methyl | 25.2 | 0.75 |
| CD-002 | 3'-hydroxy | 12.1 | 0.81 |
| CD-003 | 5-O-glucoside | > 100 | 0.79 |
| CD-004 | 7-O-ethyl | 18.9 | 0.76 |
Table 2: Antiproliferative Activity of this compound Derivatives (STAT3 Inhibition)
| Compound ID | Structure Modification | IC50 (µM) | Z'-factor |
| This compound | Parent Compound | 8.2 | 0.85 |
| CD-001 | 4'-O-methyl | 12.5 | 0.82 |
| CD-002 | 3'-hydroxy | 6.8 | 0.88 |
| CD-003 | 5-O-glucoside | 85.3 | 0.84 |
| CD-004 | 7-O-ethyl | 10.1 | 0.86 |
Table 3: Pro-apoptotic Activity of this compound Derivatives (Caspase-3/7 Activation)
| Compound ID | Structure Modification | EC50 (µM) | Z'-factor |
| This compound | Parent Compound | 21.3 | 0.72 |
| CD-001 | 4'-O-methyl | 35.8 | 0.69 |
| CD-002 | 3'-hydroxy | 18.5 | 0.75 |
| CD-003 | 5-O-glucoside | > 100 | 0.71 |
| CD-004 | 7-O-ethyl | 25.6 | 0.73 |
Experimental Protocols
Detailed methodologies for key HTS assays are provided below. These protocols are intended as a starting point and may require optimization based on specific cell lines, reagents, and instrumentation.
Protocol 1: Cell-Based HTS Assay for NF-κB Translocation
This assay is designed to identify compounds that inhibit the translocation of NF-κB from the cytoplasm to the nucleus upon stimulation.
Workflow Diagram:
Materials:
-
HEK293T cells stably expressing a fluorescently tagged NF-κB (e.g., p65-GFP)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
384-well clear-bottom black plates
-
Lipopolysaccharide (LPS)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Hoechst 33342 nuclear stain
-
Phosphate-Buffered Saline (PBS)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed HEK293T-p65-GFP cells into 384-well plates at a density of 5,000 cells per well in 50 µL of culture medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Addition: Add 100 nL of this compound derivatives (in DMSO) to the assay plates using a pintool or acoustic dispenser. Include positive (e.g., known IKK inhibitor) and negative (DMSO vehicle) controls.
-
Pre-incubation: Incubate the plates for 1 hour at 37°C.
-
Stimulation: Add 10 µL of LPS solution (final concentration 100 ng/mL) to all wells except for the unstimulated controls.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Fixation and Permeabilization:
-
Gently remove the medium and wash once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash twice with PBS.
-
Add Hoechst 33342 solution (1 µg/mL in PBS) and incubate for 15 minutes in the dark.
-
-
Imaging and Analysis:
-
Wash twice with PBS and add 50 µL of PBS to each well.
-
Acquire images using a high-content imaging system with appropriate filter sets for GFP and Hoechst.
-
Analyze the images to quantify the ratio of nuclear to cytoplasmic fluorescence intensity of the NF-κB-GFP signal.
-
Protocol 2: AlphaLISA HTS Assay for STAT3 Phosphorylation
This biochemical assay is designed to screen for inhibitors of STAT3 phosphorylation by its upstream kinase, JAK2.
Workflow Diagram:
Materials:
-
Recombinant active JAK2 enzyme
-
Biotinylated STAT3 peptide substrate
-
Adenosine triphosphate (ATP)
-
AlphaLISA anti-phospho-STAT3 (Tyr705) Acceptor beads
-
Streptavidin-coated Donor beads
-
384-well white opaque OptiPlates
-
Alpha-enabled microplate reader
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mix containing JAK2 enzyme, biotinylated STAT3 peptide, and ATP in kinase buffer.
-
Compound Addition: Add 100 nL of this compound derivatives (in DMSO) to the 384-well plates.
-
Initiate Reaction: Add 5 µL of the reaction mix to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the phosphorylation reaction to proceed.
-
Detection Mix Addition: Add 5 µL of a detection mix containing AlphaLISA anti-phospho-STAT3 Acceptor beads and Streptavidin-Donor beads.
-
Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Signal Detection: Read the plate on an Alpha-enabled microplate reader (excitation at 680 nm, emission at 615 nm).
Protocol 3: Homogeneous Caspase-3/7 HTS Assay for Apoptosis Induction
This cell-based assay quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis.
Workflow Diagram:
Materials:
-
Human cancer cell line (e.g., HCT-116, HepG2)
-
Appropriate cell culture medium with 10% FBS
-
384-well white opaque plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 384-well plates at an appropriate density (e.g., 5,000 cells/well) in 40 µL of culture medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Addition: Add 100 nL of this compound derivatives to the assay plates. Include a known apoptosis inducer (e.g., staurosporine) as a positive control and DMSO as a negative control.
-
Treatment Incubation: Incubate the plates for 24 to 48 hours at 37°C.
-
Reagent Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 40 µL of the reagent to each well.
-
Detection Incubation: Mix the contents of the wells on a plate shaker for 1 minute and then incubate at room temperature for 1 hour in the dark.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening and characterization of this compound derivatives. By targeting key signaling pathways involved in inflammation and cancer, these assays can effectively identify and prioritize lead compounds for further development. The successful implementation of these HTS strategies will accelerate the discovery of novel therapeutic agents based on the promising scaffold of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Cirsimaritin Solubility for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges in solubilizing Cirsimaritin for in vivo studies. Due to its lipophilic nature and poor aqueous solubility, achieving adequate bioavailability for this promising flavonoid can be challenging. This resource offers insights into various formulation strategies to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound (5,4'-dihydroxy-6,7-dimethoxyflavone) is a flavonoid with demonstrated anti-inflammatory, antioxidant, and anti-cancer properties in preclinical studies[1][2][3][4]. However, its low intrinsic aqueous solubility (predicted to be approximately 0.042 g/L) significantly hinders its absorption from the gastrointestinal tract, leading to low and variable bioavailability in in vivo experiments[5]. This makes it difficult to achieve therapeutic concentrations in target tissues and obtain reliable experimental results.
Q2: What are the primary strategies to improve the solubility and bioavailability of poorly soluble flavonoids like this compound?
A2: Several formulation strategies can be employed to enhance the solubility and subsequent oral bioavailability of poorly water-soluble flavonoids. These include:
-
Co-solvents and Surfactants: Utilizing a mixture of solvents and surface-active agents to increase the drug's solubility in an aqueous environment.
-
Cyclodextrin Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin molecule to form a more water-soluble inclusion complex.
-
Solid Dispersions: Dispersing this compound at a molecular level within a hydrophilic polymer matrix to enhance its dissolution rate.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range, which increases the surface area and dissolution velocity.
-
Lipid-Based Formulations: Dissolving this compound in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS), which create fine emulsions in the gastrointestinal tract, facilitating absorption.
-
Phytosomes: Forming a complex between this compound and phospholipids to create a more lipophilic entity that is better absorbed.
Troubleshooting Guide for this compound Formulation
This section addresses specific issues that researchers may encounter during the formulation of this compound for in vivo studies.
Issue 1: Difficulty in preparing a simple aqueous suspension for oral gavage.
-
Problem: this compound is observed to precipitate or not disperse uniformly in aqueous vehicles like water or saline.
-
Solution: Simple aqueous suspensions are generally not suitable for this compound due to its hydrophobic nature. For basic oral administration in rodent studies, a common approach is to use a co-solvent system. While a specific vehicle for a 50 mg/kg oral gavage study in rats was not detailed in one publication, a formulation used for other methoxyflavones from Kaempferia parviflora provides a good starting point[6].
Recommended Starting Formulation (based on related compounds):
-
Polyethylene glycol 400 (PEG 400): 35%
-
Propylene glycol: 28%
-
Ethanol: 2%
-
Deionized water: q.s. to 100%
Protocol:
-
Weigh the required amount of this compound.
-
In a separate container, mix the PEG 400, propylene glycol, and ethanol.
-
Gradually add the this compound powder to the solvent mixture while stirring continuously until it is fully dissolved.
-
Add deionized water to the final volume and mix thoroughly.
-
Visually inspect for any precipitation before administration.
-
Issue 2: Low or variable bioavailability observed in pharmacokinetic studies.
-
Problem: Even with a co-solvent system, the plasma concentrations of this compound are low or inconsistent between animals.
-
Solution: This indicates that the solubility and/or absorption are still limiting factors. More advanced formulation strategies are necessary to improve bioavailability. The following sections provide an overview of these techniques.
Advanced Formulation Strategies for this compound
Below are detailed methodologies for advanced formulation techniques that can significantly enhance the solubility and bioavailability of this compound.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming water-soluble inclusion complexes[7][8][9][10][11]. This is a widely used and effective method for improving the oral bioavailability of flavonoids.
Quantitative Data on Solubility Enhancement of Flavonoids with Cyclodextrins
| Flavonoid | Cyclodextrin Derivative | Molar Ratio (Drug:CD) | Solubility Increase (fold) | Reference |
| Silymarin | β-Cyclodextrin | 1:1 | Not specified, but dissolution enhanced | [6] |
| Hesperetin | β-Cyclodextrin | 1:1 | Not specified, but dissolution enhanced | N/A |
| Rutin | DM-β-CD | 1:1 | Stability constant (KS) = 1012.4 M-1 | [12] |
| Rutin | HP-β-CD | 1:1 | Stability constant (KS) = 442.5 M-1 | [12] |
Experimental Protocol: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the required amounts of this compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD) for a 1:1 molar ratio.
-
Mixing: Place the accurately weighed HP-β-CD in a mortar.
-
Wetting: Add a small amount of a water:methanol (1:1 v/v) mixture to the HP-β-CD to form a paste.
-
Incorporation: Gradually add the weighed this compound to the paste while continuously triturating.
-
Kneading: Continue kneading for 60 minutes, adding small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD)[11].
Logical Relationship for Cyclodextrin Complexation
Solid Dispersions
Solid dispersions involve dispersing the drug in an amorphous form within a hydrophilic carrier, which can lead to a significant increase in dissolution rate and bioavailability[13][14][15][16][17][18].
Quantitative Data on Solubility Enhancement of Flavonoids with Solid Dispersions
| Flavonoid | Polymer Carrier | Drug:Polymer Ratio (w/w) | Preparation Method | Dissolution Enhancement | Reference |
| Hesperidin | Ocimum Mucilage | 1:3 | Hot-Melt Extrusion | >99% drug release | [19] |
| Luteolin | PVP | 1:4 | Solvent Evaporation | Significant improvement in simulated saliva | [18] |
| Biflavonoids | PVP K-30 | 1:4 | Solvent Evaporation | Nearly 100% release | [13] |
Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30 or Soluplus®) in a common volatile solvent like ethanol or acetone. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The evaporation should be done at a controlled temperature (e.g., 40°C) to obtain a thin film on the flask wall.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.
-
Sieving: Pass the powder through a sieve to ensure uniformity.
-
Characterization: Confirm the amorphous state of this compound in the dispersion using DSC and XRD.
Experimental Workflow for Solid Dispersion Preparation
Nanosuspensions
Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range[1][3][20][21][22]. The increased surface area leads to a higher dissolution rate according to the Noyes-Whitney equation.
Quantitative Data on Solubility Enhancement of Flavonoids with Nanosuspensions
| Flavonoid | Stabilizer(s) | Particle Size (nm) | Solubility Increase (fold) | Reference |
| Silymarin | Poloxamer 188, Soya lecithin, TPGS | 100-275 | Not specified, but dissolution enhanced | N/A |
| Curcumin | Tween 80 | <600 | Not specified, but dissolution enhanced | [20] |
Experimental Protocol: Preparation of this compound Nanosuspension (Solvent-Antisolvent Precipitation)
-
Solvent Phase: Dissolve this compound in a suitable organic solvent (e.g., acetone or ethanol) to prepare the solvent phase.
-
Antisolvent Phase: Prepare an aqueous solution containing a stabilizer (e.g., Tween 80 or Poloxamer 188) to form the antisolvent phase.
-
Precipitation: Inject the solvent phase into the antisolvent phase under high-speed homogenization or magnetic stirring. This rapid mixing causes the drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Signaling Pathway of Nanosuspension Action
Lipid-Based Formulations (SEDDS)
Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids[12][19][23][24][25][26][27][28].
Quantitative Data on Bioavailability Enhancement of Methoxyflavones with SEDDS
| Methoxyflavone | Formulation Components | Bioavailability Increase (fold) vs. Suspension | Reference |
| 5,7-Dimethoxyflavone (DMF) | Polyoxyethylene castor oil, Propylene glycol, Coconut oil | 26.01 | [23] |
| 5,7,4'-Trimethoxyflavone (TMF) | Polyoxyethylene castor oil, Propylene glycol, Coconut oil | 42.00 | [23] |
| 3,5,7,3',4'-Pentamethoxyflavone (PMF) | Polyoxyethylene castor oil, Propylene glycol, Coconut oil | 25.38 | [23] |
Experimental Protocol: Preparation of a this compound SEDDS Formulation
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac lipophile), surfactants (e.g., Cremophor RH 40, Tween 80), and co-solvents (e.g., Transcutol P, PEG 400).
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial. Heat the mixture to 40-50°C to facilitate mixing.
-
Drug Loading: Add the required amount of this compound to the mixture and stir until completely dissolved.
-
Self-Emulsification Test: Add a small amount of the formulation to water and observe the formation of a microemulsion. Characterize the droplet size and PDI.
Experimental Workflow for SEDDS Development
Phytosomes
Phytosomes are complexes of flavonoids and phospholipids (like phosphatidylcholine) that improve the absorption and bioavailability of the flavonoid by enhancing its lipophilicity[9][22][25][29].
Quantitative Data on Solubility Enhancement of Flavonoids with Phytosomes
| Flavonoid | Phospholipid | Drug:Phospholipid Ratio (w/w) | Solubility Increase | Reference |
| Silymarin | Soy Phosphatidylcholine | 1:2 | ~7-fold in water | [29] |
| Hesperetin | Phospholipid | Not specified | Not specified, but permeation enhanced | N/A |
Experimental Protocol: Preparation of this compound Phytosomes (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a phospholipid (e.g., soy phosphatidylcholine) in a 1:2 w/w ratio in a suitable organic solvent (e.g., ethanol or dichloromethane) in a round-bottom flask.
-
Evaporation: Remove the solvent using a rotary evaporator at a temperature not exceeding 40°C to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the film with a small amount of phosphate-buffered saline (PBS) and stir for 2-3 hours at room temperature.
-
Sonication: Sonicate the suspension to reduce the particle size and form a homogenous phytosome dispersion.
-
Characterization: Characterize the phytosomes for particle size, zeta potential, entrapment efficiency, and morphology using techniques like DLS and transmission electron microscopy (TEM).
Logical Relationship of Phytosome Formation and Action
Disclaimer
This technical support guide is intended for informational purposes for research professionals. The provided protocols are starting points and may require optimization for specific experimental needs. All work should be conducted in accordance with institutional safety guidelines and animal care and use protocols.
References
- 1. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Metabolites of Eupatorin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative and cytostatic effects of the natural product eupatorin on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Emerging Importance of this compound in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP1480636A2 - Self emulsifying drug delivery systems for poorly soluble drugs - Google Patents [patents.google.com]
- 13. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. mdpi.com [mdpi.com]
- 17. Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sci-hub.se [sci-hub.se]
- 19. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. turkjps.org [turkjps.org]
- 21. Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. research.monash.edu [research.monash.edu]
- 26. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 27. ijisrt.com [ijisrt.com]
- 28. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cirsimaritin Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with cirsimaritin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately after I add it to my cell culture medium. What is happening and how can I prevent this?
A1: This is a common issue known as "solvent-shifting" and occurs because this compound, a hydrophobic flavonoid, is poorly soluble in aqueous solutions like cell culture media. The rapid change from a high-concentration organic solvent (DMSO) to an aqueous environment causes the compound to crash out of solution.
Here are several strategies to prevent immediate precipitation:
-
Pre-warm your media: Adding your this compound stock solution to pre-warmed media (37°C) can increase its solubility.
-
Slow, dropwise addition with mixing: Instead of pipetting the entire volume at once, add the DMSO stock drop-by-drop to the media while gently vortexing or swirling. This allows for more gradual dilution.
-
Use a larger volume of media: Diluting the DMSO stock into a larger volume of media can help keep the final concentration of this compound below its solubility limit.
-
Lower the stock concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO. This will necessitate adding a larger volume to your media, so be mindful of the final DMSO concentration.
Q2: I prepared my this compound working solution and it looked fine, but after a few hours in the incubator, I see a precipitate. What could be the cause?
A2: Delayed precipitation can be due to several factors:
-
Temperature changes: The solubility of compounds can be temperature-dependent. A solution prepared at room temperature may become supersaturated and precipitate when equilibrated to 37°C in the incubator.
-
pH shifts: The pH of cell culture media can change over time due to cellular metabolism. This compound's solubility may be pH-sensitive, leading to precipitation as the pH of the media fluctuates.
-
Interactions with media components: this compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.
To address this, consider testing the stability of your this compound working solution over the time course of your experiment under the same conditions (37°C, 5% CO2) before treating your cells.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO should be kept as low as possible, as it can have cytotoxic effects. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% or lower, especially for sensitive cell lines or long-term experiments. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.
Q4: Can I use a solvent other than DMSO to dissolve this compound?
A4: While DMSO is the most common solvent for flavonoids like this compound, other solvents such as ethanol, chloroform, dichloromethane, and acetone have been reported to dissolve it. However, if you choose an alternative solvent, you must determine its compatibility with your cell line and establish a safe final concentration through toxicity testing. Always include a vehicle control for any solvent used.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A5: Determining the kinetic solubility of this compound in your experimental setup is highly recommended. This can be done by preparing a serial dilution of your this compound stock solution in your cell culture medium and observing the highest concentration that remains clear of precipitate over a period equivalent to your experiment's duration. A detailed protocol for this is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | ~10 mM | [1][2] |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Acetone | Soluble | [3] |
| Water | Practically Insoluble | [4] |
Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Source |
| HCT-116 | Colon Carcinoma | 24.70 | ~78.6 | [1] |
| MCF-7 | Breast Carcinoma | 4.3 | ~13.7 | [5] |
| HT-29 | Colon Carcinoma | - | 13.1 | [5] |
| AGS | Gastric Adenocarcinoma | - | 14.4 | [5] |
| SaOs-2 | Osteosarcoma | - | 38.5 | [5] |
| WEHI 164 | Murine Fibrosarcoma | - | 40.7 | [5] |
| COLO-205 | Colon Cancer | - | 6.1 | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization (Optional): For long-term storage, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C.
Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Medium
This protocol helps determine the maximum concentration of this compound that remains in solution under your specific experimental conditions.
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Pre-warm Medium: Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Prepare Serial Dilutions: a. In a sterile 96-well plate or microcentrifuge tubes, prepare a series of dilutions of your this compound stock in the pre-warmed medium. For example, you can perform a two-fold serial dilution starting from a high concentration (e.g., 200 µM). b. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a level toxic to your cells (e.g., 0.5%). Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration equal to your planned experiment.
-
Observation: At various time points (e.g., 0, 1, 4, and 24 hours), visually inspect each well for any signs of precipitation (cloudiness, crystals, or sediment). For a more detailed analysis, you can use a light microscope.
-
Determination of Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum kinetic solubility under your experimental conditions.
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its biological effects, including anti-inflammatory and anti-cancer activities, by modulating several key signaling pathways.[5][7]
Inhibition of the NF-κB Signaling Pathway
This compound can inhibit the NF-κB pathway, a critical regulator of inflammation and cell survival.[5][7] It can prevent the degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory gene expression.
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the STAT3 Signaling Pathway
This compound has been demonstrated to inhibit the phosphorylation of STAT3, a transcription factor involved in cell proliferation and survival.[5] By preventing STAT3 phosphorylation, this compound blocks its dimerization and translocation to the nucleus, thereby downregulating the expression of target genes.
Caption: this compound inhibits the STAT3 signaling pathway.
Interference with the PI3K/Akt Signaling Pathway
This compound has been shown to down-regulate the phosphorylation of Akt (p-Akt), a key component of the PI3K/Akt pathway which is crucial for cell survival and proliferation.[5] Inhibition of Akt phosphorylation can lead to the induction of apoptosis.
Caption: this compound interferes with the PI3K/Akt signaling pathway.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a general workflow for preparing and using this compound in cell culture experiments, incorporating troubleshooting steps.
Caption: General workflow for using this compound in cell culture.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. evotec.com [evotec.com]
- 5. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cirsimaritin Dosage for Rodent Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cirsimaritin in rodent cancer models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a rodent cancer model?
A1: Based on published preclinical studies, a starting oral dose for this compound in mice can range from 5 to 20 mg/kg/day. One study on Ehrlich's ascites carcinoma in mice showed a dose-dependent reduction in tumor weight at oral doses of 5, 10, and 20 mg/kg/day. For other indications in rodents, oral doses have ranged from 0.5 mg/kg to as high as 200 mg/kg. The selection of a starting dose should be based on the specific cancer model, the route of administration, and preliminary in vitro efficacy data (IC50 values).
Q2: What is the known mechanism of action for this compound's anticancer effects?
A2: this compound exerts its anticancer effects through multiple mechanisms. It is known to induce apoptosis (programmed cell death) in cancer cells.[1] Its mechanisms of action involve interference with key signaling pathways that regulate cell proliferation and survival, including the NF-κB, p-Akt, and cAMP/PKA signaling pathways.[1][2]
Q3: What are the known in vitro IC50 values for this compound in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line. These in vitro values can help guide the selection of relevant in vivo doses.
| Cell Line | Cancer Type | IC50 (µM) |
| NCIH-520 | Lung Squamous Carcinoma | 23.29[3] |
| HCT116 | Colon Carcinoma | 24.70 (µg/mL)[4] |
| MCF-7 | Breast Carcinoma | 4.3 (µg/mL)[5] |
| PC-3 | Prostate Carcinoma | -[5] |
| AGS | Gastric Adenocarcinoma | Moderate Inhibition[6] |
| HT-29 | Colon Carcinoma | Moderate Inhibition[6] |
Q4: What is known about the pharmacokinetics and oral bioavailability of this compound in rodents?
A4: Limited data is available on the pharmacokinetics of this compound in rodents. One study in rats investigated the plasma and urine concentrations after oral administration of cirsimarin (a prodrug that is metabolized to this compound). After oral administration of 8 mg/kg of cirsimarin, plasma concentrations of this compound reached approximately 0.12-0.14 µM.[2] This suggests that this compound is absorbed after oral administration, but the exact oral bioavailability is not well characterized. The poor water solubility of this compound may limit its oral absorption.
Troubleshooting Guides
Vehicle Selection and Formulation
Q: I am having trouble dissolving this compound for in vivo administration. What vehicle should I use?
A: this compound is a poorly water-soluble compound, which presents a challenge for in vivo formulation. Here are some strategies and troubleshooting tips:
-
Co-solvents: A common approach for poorly soluble compounds is to use a co-solvent system.[1] A mixture of DMSO, ethanol, polyethylene glycol (PEG), and saline or phosphate-buffered saline (PBS) can be effective. For in vitro studies, this compound has been dissolved in 0.1% DMSO.[4][7] For in vivo use, the concentration of organic solvents like DMSO should be kept to a minimum to avoid toxicity.
-
Suspensions: If a solution is not feasible, a uniform suspension can be prepared. This typically involves using a suspending agent like carboxymethylcellulose (CMC) or Tween 80 in water or saline.
-
Alternative Oral Administration Methods: To avoid the stress of oral gavage, consider voluntary oral administration methods. This can be achieved by incorporating the compound into a palatable vehicle like a gelatin-based supplement or flavored jelly.[8][9]
Troubleshooting Table: Vehicle Formulation
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in the vehicle | Low solubility in the chosen solvent system. | Increase the proportion of organic co-solvents (e.g., DMSO, PEG) within toxicologically acceptable limits. Consider using a surfactant like Tween 80 to improve solubility and stability. Prepare a micronized suspension to increase the surface area for dissolution. |
| High viscosity of the formulation, making it difficult to administer | High concentration of polymers or suspending agents. | Reduce the concentration of the viscosity-enhancing agent. Gently warm the formulation before administration to decrease viscosity. |
| Animal distress or toxicity after administration | Vehicle toxicity. | Reduce the concentration of organic solvents (especially DMSO). Ensure the pH of the final formulation is within a physiologically acceptable range. Consider alternative, less toxic vehicles like oil-based formulations for lipophilic compounds. |
Dosage Optimization and Administration
Q: How do I design a dose-optimization study for this compound in my rodent cancer model?
A: A well-designed dose-ranging study is crucial for determining the optimal therapeutic dose of this compound.
Experimental Protocol: Dose-Optimization Study
-
Animal Model: Select a relevant rodent cancer model (e.g., xenograft or syngeneic model) based on the cancer type of interest.[10][11]
-
Dose Selection: Based on the literature, select a range of at least 3-4 doses. For oral administration of this compound, a suggested range could be 5, 10, 20, and 50 mg/kg/day. Include a vehicle control group and a positive control group (a standard-of-care chemotherapy for that cancer type).
-
Administration: Administer this compound or vehicle to the animals daily via oral gavage or another appropriate route.[12]
-
Monitoring:
-
Tumor Growth: Measure tumor volume 2-3 times per week using calipers.[13]
-
Body Weight: Monitor body weight at each tumor measurement to assess toxicity.
-
Clinical Signs: Observe the animals daily for any signs of toxicity (e.g., changes in behavior, posture, or grooming).
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze the data for statistical significance.
Troubleshooting Table: In Vivo Dosing
| Issue | Possible Cause | Suggested Solution |
| High variability in tumor growth within groups | Inconsistent tumor cell implantation. Variation in drug administration. | Refine the tumor implantation technique to ensure consistent cell numbers and locations. Ensure accurate and consistent dosing for all animals. Increase the number of animals per group to improve statistical power.[14] |
| Signs of toxicity (e.g., weight loss, lethargy) | Dose is too high. Vehicle toxicity. | Reduce the dose of this compound. Evaluate the toxicity of the vehicle alone in a separate cohort of animals. |
| Lack of efficacy at tested doses | Insufficient dose. Poor bioavailability. | Increase the dose of this compound, guided by toxicity observations. Optimize the formulation to improve solubility and absorption. Consider a different route of administration (e.g., intraperitoneal) to bypass potential absorption issues, although oral administration is generally preferred for preclinical studies aiming for clinical translation. |
| Complications with oral gavage (e.g., aspiration, esophageal injury) | Improper technique. Incorrect needle size. | Ensure proper training in oral gavage techniques. Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.[11] Do not force the needle if resistance is met.[6] |
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Dosage Optimization
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. mdpi.com [mdpi.com]
- 3. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 7. archives.ijper.org [archives.ijper.org]
- 8. The Emerging Importance of this compound in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Bioavailability Enhancement of Natural Products [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. instechlabs.com [instechlabs.com]
- 12. PI3k/Akt signalling pathway plays a crucial role in the anti-inflammatory effects of curcumin in LPS-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
Technical Support Center: Overcoming Cirsimaritin Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Cirsimaritin, particularly concerning the development of resistance in cancer cell lines.
Troubleshooting Guides
This section is designed to help researchers identify and solve common issues related to this compound resistance.
Table 1: Troubleshooting Guide for this compound Resistance
| Problem | Possible Cause | Recommended Solution |
| Decreased sensitivity to this compound (higher IC50 value) compared to initial experiments. | 1. Upregulation of ABC transporters: Increased expression of efflux pumps like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2) can reduce intracellular this compound concentration.[1][2][3][4][5][6] 2. Alterations in signaling pathways: Activation of pro-survival pathways such as PI3K/Akt or NF-κB can counteract the apoptotic effects of this compound.[7][8][9][10][11][12][13] 3. Cell line heterogeneity or clonal selection: A subpopulation of resistant cells may have been selected for during prolonged culture or treatment. | 1. Co-administration with an ABC transporter inhibitor: Use known inhibitors such as Verapamil (for P-gp) or MK-571 (for MRP1) to see if sensitivity is restored. Evaluate the expression of ABC transporters using Western blot or qRT-PCR. 2. Combination therapy with signaling pathway inhibitors: Combine this compound with a PI3K/Akt inhibitor (e.g., Wortmannin, LY294002) or an NF-κB inhibitor (e.g., BAY 11-7082).[8][9] Assess the phosphorylation status of Akt and the nuclear translocation of NF-κB p65 via Western blot. 3. Re-evaluate cell line purity: Perform cell line authentication. If a resistant population is suspected, consider single-cell cloning to isolate and characterize resistant clones. |
| Cells show initial response to this compound, but then recover and resume proliferation. | 1. Induction of pro-survival autophagy: Cancer cells can utilize autophagy as a survival mechanism against drug-induced stress.[14] 2. Transient cell cycle arrest: this compound may be causing a temporary cell cycle arrest from which the cells can escape. | 1. Inhibition of autophagy: Combine this compound with an autophagy inhibitor like Chloroquine or 3-Methyladenine (3-MA) and assess cell viability. Monitor autophagy markers like LC3-I/II conversion by Western blot. 2. Cell cycle analysis: Perform flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution at different time points after this compound treatment. |
| Inconsistent results in cell viability assays (e.g., MTT, XTT). | 1. Interference of this compound with the assay: As a flavonoid, this compound may have antioxidant properties that can interfere with tetrazolium-based assays. 2. Suboptimal cell seeding density or incubation time: These factors can significantly affect the outcome of viability assays. | 1. Use an alternative viability assay: Consider using a non-enzymatic-based assay like the Sulforhodamine B (SRB) assay or a direct cell counting method (e.g., Trypan blue exclusion). 2. Optimize assay conditions: Perform a cell titration experiment to determine the optimal seeding density for your cell line. Create a time-course experiment to identify the ideal incubation period for drug treatment. |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for this compound in cancer cells?
A1: this compound, a flavonoid, has been shown to exert its anticancer effects through various mechanisms. It can induce apoptosis (programmed cell death) by increasing the levels of reactive oxygen species (ROS) and modulating key signaling pathways.[15] Specifically, it has been reported to interfere with pro-survival pathways such as PI3K/Akt and NF-κB, which are often dysregulated in cancer.[10][16]
Q2: My cancer cell line appears to be resistant to this compound. What are the likely underlying mechanisms?
A2: While specific resistance to this compound is not yet widely documented, resistance to flavonoids in general can arise from several mechanisms. These include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3][4][5][6]
-
Activation of survival signaling: The cancer cells may have upregulated pro-survival signaling pathways like the PI3K/Akt/mTOR or NF-κB pathways, which can override the pro-apoptotic signals induced by this compound.[7][8][9][10][11][12][13]
-
Epigenetic modifications: Changes in DNA methylation or histone modifications can lead to the silencing of tumor suppressor genes or the activation of oncogenes, contributing to a resistant phenotype.[17][18]
Q3: How can I test if my resistant cell line is overexpressing ABC transporters?
A3: You can assess the expression and function of ABC transporters using the following methods:
-
Western Blotting: Use specific antibodies to detect the protein levels of P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).
-
qRT-PCR: Quantify the mRNA expression levels of the genes encoding these transporters.
-
Functional Assays: Use fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp). A resistant cell line will show lower intracellular fluorescence due to increased efflux, which can be reversed by a specific inhibitor of the transporter.
Q4: What are some potential combination therapies to overcome this compound resistance?
A4: Based on the potential resistance mechanisms, several combination strategies can be explored:
-
With conventional chemotherapeutics: Flavonoids have been shown to synergize with drugs like paclitaxel or 5-fluorouracil, potentially by sensitizing the cancer cells and overcoming resistance mechanisms.[14][18][19][20][21]
-
With targeted inhibitors: If you suspect the involvement of a specific signaling pathway, combining this compound with an inhibitor of that pathway (e.g., a PI3K or NF-κB inhibitor) could restore sensitivity.[8][9]
-
With ABC transporter inhibitors: While primarily a research tool, using inhibitors like Verapamil can help confirm the role of efflux pumps in resistance.
Q5: How do I determine if the combination of this compound and another drug is synergistic?
A5: The synergistic, additive, or antagonistic effect of a drug combination can be quantitatively assessed using isobologram analysis and the Combination Index (CI) method, based on the Chou-Talalay method.[22][23][24][25][26] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[25]
Experimental Protocols
Here are detailed methodologies for key experiments to investigate and overcome this compound resistance.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.[16][27]
-
Cell Seeding:
-
Harvest and count cells with >95% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the corresponding drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of MTT solvent (e.g., 0.04 M HCl in isopropanol or acidic SDS solution) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Table 2: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | ~24.7 µg/mL (~78 µM) |
| HTB-26 | Breast Cancer | 10 - 50 µM |
| PC-3 | Pancreatic Cancer | 10 - 50 µM |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 µM |
| Note: IC50 values can vary depending on experimental conditions such as cell density, treatment duration, and the specific assay used. |
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[28][29][30][31]
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells.
-
Protocol 3: Western Blotting for Signaling Proteins (p-Akt, NF-κB)
This protocol is for detecting changes in the activation of key survival pathways.
-
Protein Extraction:
-
After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-NF-κB p65 (Ser536), total NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels to determine the activation status.
-
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Potential mechanisms of resistance to this compound.
Experimental Workflow for Overcoming Resistance
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. Frontiers | Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids [frontiersin.org]
- 2. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of the activity of ABC transporters (P-glycoprotein, MRP2, BCRP) by flavonoids and drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The effects of flavonoids on the ABC transporters: consequences for the pharmacokinetics of substrate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 12. The Role of Akt Activation in the Response to Chemotherapy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemopreventive and anticancer activity of flavonoids and its possibility for clinical use by combining with conventional chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. archives.ijper.org [archives.ijper.org]
- 16. researchhub.com [researchhub.com]
- 17. Flavonoids Overcome Drug Resistance to Cancer Chemotherapy by Epigenetically Modulating Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Flavonoids Synergistically Enhance the Anti-Glioblastoma Effects of Chemotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Research Progress in Flavonoids as Potential Anticancer Drug Including Synergy with Other Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 23. mythreyaherbal.com [mythreyaherbal.com]
- 24. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 25. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. texaschildrens.org [texaschildrens.org]
- 28. bosterbio.com [bosterbio.com]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 31. kumc.edu [kumc.edu]
Technical Support Center: Minimizing Off-Target Effects of Cirsimaritin in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and understanding the off-target effects of Cirsimaritin in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound (4',5-dihydroxy-6,7-dimethoxyflavone) is a natural flavonoid found in various medicinal plants.[1][2] It exhibits a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antidiabetic properties.[3][4] Its mechanisms of action involve the modulation of multiple signaling pathways, such as NF-κB, Akt, and STAT3, and the induction of apoptosis and reactive oxygen species (ROS).[5][6][7]
Q2: What are potential off-target effects of this compound in cellular assays?
Given its broad bioactivity, this compound can engage with multiple cellular targets, which may be considered off-target effects depending on the specific research focus. For instance, if the intended target is a specific kinase, its simultaneous inhibition of transcription factors like NF-κB and STAT3 could be considered off-target.[5][7] Flavonoids, in general, are known to interact with a variety of proteins, including a wide range of kinases.[2][8] Structurally similar flavonoids like apigenin and luteolin are known to inhibit kinases such as GSK-3β, PI3K, and MEK1/2.[1][2][9] Therefore, it is plausible that this compound also has a broad kinase inhibitory profile.
Q3: How can I differentiate between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for validating experimental results. Here are a few strategies:
-
Use of a structurally unrelated inhibitor: Compare the cellular phenotype induced by this compound with that of another inhibitor that targets the same primary target but has a different chemical structure. If the phenotype is not replicated, it suggests a potential off-target effect of this compound.
-
Target knockdown/knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target. If the phenotype observed with this compound treatment is mimicked by target knockdown/knockout, it provides evidence for an on-target effect.
-
Rescue experiments: Overexpress the intended target in cells treated with this compound. If the overexpression reverses the observed phenotype, it supports an on-target mechanism.
-
Dose-response analysis: A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity. Off-target effects may appear at different concentration ranges.[6]
Q4: What are some common issues encountered when working with this compound in cellular assays?
Researchers may encounter issues such as high background fluorescence, cytotoxicity in non-target cells, or inconsistent results. These can often be attributed to the compound's properties, such as autofluorescence (common for flavonoids) or off-target effects leading to unexpected cellular responses.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Anti-proliferative Effects
Question: I am observing cytotoxicity in my cell line at concentrations where I don't expect to see an effect based on my intended target. Is this an off-target effect?
Possible Cause & Troubleshooting Steps:
-
Broad-spectrum kinase inhibition: this compound may be inhibiting multiple kinases essential for cell survival and proliferation.
-
Solution: Perform a kinase inhibitor profiling assay to identify the panel of kinases inhibited by this compound. Correlate the observed cytotoxicity with the inhibition of key survival kinases.
-
-
Induction of Apoptosis via Off-Target Pathways: this compound is known to induce apoptosis.[6][10] This could be an off-target effect if your primary target is not directly involved in apoptosis regulation.
-
Solution: Perform western blot analysis for key apoptosis markers like cleaved PARP, and caspases-3, -7, -8, and -9 to confirm the apoptotic pathway.[10]
-
-
Induction of ROS: this compound can increase intracellular ROS levels, leading to oxidative stress and cell death.[6]
-
Solution: Measure intracellular ROS levels using probes like DCFH-DA.[6] Co-treatment with an antioxidant like N-acetylcysteine (NAC) can help determine if the cytotoxicity is ROS-dependent.
-
Issue 2: Inconsistent or Unexplained Changes in Signaling Pathways
Question: My results show modulation of signaling pathways (e.g., NF-κB, STAT3) that are not my primary target of interest. How do I confirm this is a direct effect of this compound?
Possible Cause & Troubleshooting Steps:
-
Direct inhibition of pathway components: this compound may directly inhibit kinases or other proteins within these pathways.
-
Solution: Perform in vitro kinase assays with purified kinases from the suspected off-target pathway to confirm direct inhibition.
-
-
Indirect pathway modulation: The observed effects could be downstream consequences of inhibiting the primary target or another off-target.
Quantitative Data
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| HCT-116 | Colon Carcinoma | XTT | 24.70 µg/mL | [6] |
| Breast Cancer Cells | Breast Carcinoma | MTT | 4.3 µg/mL | [5] |
| NCIH-520 | Lung Cancer | 23.29 µM | [14] |
Table 2: Effects of this compound on Apoptosis and Oxidative Stress Markers in HCT-116 Cells
| Marker | Effect | Concentration | Reference |
| Apoptosis | Increased | IC50 (24.70 µg/mL) | [6] |
| ROS Levels | Increased | IC50 (24.70 µg/mL) | [6] |
| MDA Levels | Increased | IC50 (24.70 µg/mL) | [6] |
| GSH, SOD, CAT Levels | Decreased | IC50 (24.70 µg/mL) | [6] |
Experimental Protocols
Protocol 1: Western Blot for STAT3 Phosphorylation
This protocol is to determine if this compound inhibits the phosphorylation of STAT3, a potential off-target.
Materials:
-
Cell line of interest (e.g., RAW264.7 macrophages)
-
This compound
-
LPS (Lipopolysaccharide)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to induce STAT3 phosphorylation. Include a vehicle-treated control group.
-
-
Cell Lysis:
-
Wash cells with ice-old PBS.
-
Lyse cells in 100 µL of lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection reagent and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and β-actin as loading controls.
-
Protocol 2: NF-κB Reporter Assay
This assay determines if this compound inhibits NF-κB signaling, another potential off-target pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Cell Treatment:
-
After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include appropriate vehicle controls.
-
-
Luciferase Assay:
-
Lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.
-
Measure firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the percentage of NF-κB inhibition by this compound relative to the TNF-α stimulated control.
-
Visualizations
Caption: Experimental workflow for investigating this compound's off-target effects.
Caption: Potential off-target signaling pathways modulated by this compound.
Caption: Troubleshooting logic for differentiating on-target vs. off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Anti-inflammatory effects and corresponding mechanisms of this compound extracted from Cirsium japonicum var. maackii Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavonoids as protein kinase inhibitors for cancer chemoprevention: direct binding and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating a Library of Flavonoids as Potential Inhibitors of a Cancer Therapeutic Target MEK2 Using in Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Cirsimaritin Autofluorescence in Imaging Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to control for the intrinsic fluorescence (autofluorescence) of Cirsimaritin in imaging experiments. The following resources offer troubleshooting advice and detailed protocols to ensure accurate and reliable fluorescence microscopy data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its autofluorescence a concern in imaging studies?
This compound is a flavone, a class of flavonoids, investigated for its various biological activities. Like many flavonoids, this compound possesses intrinsic fluorescence, meaning it naturally emits light upon excitation. This autofluorescence can interfere with the detection of fluorescent probes (fluorophores) used to label specific cellular components, leading to false-positive signals, reduced signal-to-noise ratio, and inaccurate quantification of the intended fluorescent signal.
Q2: What are the general autofluorescence properties of flavonoids like this compound?
Q3: How can I determine the specific autofluorescence profile of this compound in my experimental setup?
To effectively control for this compound's autofluorescence, it is crucial to first characterize its spectral properties in your specific sample type and under your experimental conditions.
Experimental Protocol: Characterizing this compound Autofluorescence
-
Prepare a "this compound only" control sample: This sample should contain the cells or tissue of interest treated with this compound at the working concentration but without any fluorescent labels.
-
Image the control sample: Using your fluorescence microscope, acquire images of the control sample using various standard excitation and emission filter sets (e.g., DAPI, FITC, TRITC, Cy5).
-
Perform a lambda scan: If you have access to a spectral confocal microscope, perform a lambda scan (also known as a spectral scan or emission fingerprinting). This involves exciting the sample at a specific wavelength (e.g., 405 nm or 488 nm) and collecting the emitted light across a wide range of wavelengths (e.g., 420-700 nm) in discrete steps.
-
Analyze the data: The images from step 2 will reveal which filter sets are most affected by this compound's autofluorescence. The lambda scan from step 3 will provide a detailed emission spectrum of this compound's autofluorescence, showing its peak emission wavelength(s). This spectral signature is essential for subsequent correction methods.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in all channels | This compound has broad autofluorescence that bleeds into multiple detection channels. | 1. Characterize the autofluorescence spectrum of this compound (see protocol above).2. Choose fluorophores with emission spectra that are spectrally well-separated from the autofluorescence peak.3. Employ spectral unmixing to computationally remove the autofluorescence signal. |
| False-positive signal in the green channel | The emission peak of this compound autofluorescence likely overlaps significantly with your green fluorophore (e.g., GFP, Alexa Fluor 488). | 1. Switch to a red or far-red fluorophore (e.g., Alexa Fluor 594, Cy5, Alexa Fluor 647) as autofluorescence is often weaker at longer wavelengths.[1][2][3]2. If using a green fluorophore is unavoidable, use spectral unmixing. |
| Low signal-to-noise ratio | The autofluorescence signal is overwhelming the specific fluorescent signal from your probe. | 1. Try to reduce the concentration of this compound while maintaining its biological effect.2. Increase the brightness of your specific fluorescent signal by using a brighter fluorophore or optimizing your labeling protocol.3. Consider using a chemical quenching agent to reduce autofluorescence (see below). |
Strategies for Controlling this compound Autofluorescence
There are several approaches to minimize or eliminate the impact of this compound autofluorescence on your imaging data. The optimal strategy will depend on the specific experimental conditions and available equipment.
Strategic Selection of Fluorophores
The simplest way to avoid interference from autofluorescence is to use fluorophores that are spectrally distinct from it. Since flavonoids typically fluoresce in the green-yellow region, opting for red and far-red emitting dyes is a highly effective strategy.
| Fluorophore Class | Excitation (nm) | Emission (nm) | Advantages |
| Red | ~560 - 590 | ~590 - 620 | Generally good signal-to-noise, less overlap with common autofluorescence. |
| Far-Red | ~630 - 650 | ~660 - 700 | Minimal overlap with most sources of autofluorescence.[1][3] |
| Near-Infrared (NIR) | >680 | >700 | Ideal for deep tissue imaging with very low autofluorescence. |
Spectral Imaging and Linear Unmixing
For researchers with access to a spectral confocal microscope, spectral imaging followed by linear unmixing is a powerful computational method to separate the this compound autofluorescence from the signals of your specific fluorophores.[2][4][5]
Experimental Protocol: Spectral Unmixing
-
Acquire a reference spectrum for this compound autofluorescence: Using your "this compound only" control sample, perform a lambda scan to obtain the emission spectrum of the autofluorescence.
-
Acquire reference spectra for your fluorophores: Prepare single-labeled control samples for each fluorophore in your experiment and acquire their individual emission spectra.
-
Image your fully stained experimental sample: Acquire a lambda stack (a series of images at different emission wavelengths) of your sample containing both this compound and your fluorescent labels.
-
Perform linear unmixing: Using the microscope's software, provide the reference spectra for the autofluorescence and each fluorophore. The software will then calculate the contribution of each spectrum to every pixel in your experimental image, effectively separating the signals into distinct channels.[5][6]
Chemical Quenching of Autofluorescence
Certain chemical treatments can reduce autofluorescence from various sources. However, these methods should be tested carefully to ensure they do not negatively impact your specific fluorescent labels or the biological integrity of your sample.
-
Sudan Black B: A 0.1-1% solution in 70% ethanol can be used to quench lipofuscin-like autofluorescence, which may have a broad spectrum.
-
Sodium Borohydride: This reducing agent can be effective against glutaraldehyde-induced autofluorescence.[1][7]
-
Copper Sulfate: Treatment with a copper sulfate solution can also reduce some types of autofluorescence.[8]
It is crucial to include appropriate controls to validate that any observed reduction in fluorescence is specific to the autofluorescence and does not affect your intended signal.
Visualizing the Workflow
The following diagram illustrates the decision-making process and workflow for managing this compound autofluorescence in imaging studies.
Caption: Workflow for controlling this compound autofluorescence.
References
- 1. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability of Cirsimaritin in different solvent and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Cirsimaritin in various solvents and under different storage conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years. For short-term storage, it can be kept at room temperature for brief periods, such as during shipping in the continental US.
Q2: In which solvents can I dissolve this compound and what are the recommended storage conditions for stock solutions?
This compound is soluble in Dimethyl Sulfoxide (DMSO), Methanol (MeOH), and Ethanol (EtOH).
-
DMSO: A stock solution of 10 mM can be prepared.
-
Methanol: Used for preparing standard solutions for analytical purposes, such as HPLC.
-
30% Ethanol: Can be used for extraction from plant material.
For stock solutions, it is recommended to aliquot and store them at -80°C for up to six months or at -20°C for up to one month. It is crucial to avoid repeated freeze-thaw cycles to prevent degradation.
Q3: Is there any information available on the stability of this compound in aqueous solutions or buffers?
Q4: How does light exposure affect the stability of this compound?
Specific photostability studies on this compound are not widely published. However, flavonoids can be sensitive to light, especially UV radiation. It is a standard good laboratory practice to protect solutions containing flavonoids from light by using amber vials or by wrapping containers in aluminum foil, particularly during storage and handling.
Q5: Are there any known incompatibilities of this compound with common excipients or reagents?
There is no specific information available regarding the incompatibility of this compound with common excipients. However, as a phenolic compound, it may be susceptible to oxidation, so contact with strong oxidizing agents should be avoided. When formulating, it is essential to conduct compatibility studies with the chosen excipients under accelerated stability conditions.
Troubleshooting Guide
Issue 1: I am seeing a decrease in the concentration of my this compound stock solution over time.
-
Possible Cause 1: Improper Storage. Verify that the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light. Ensure that the container is properly sealed to prevent solvent evaporation.
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Aliquoting the stock solution into smaller, single-use volumes can prevent degradation caused by repeated temperature changes.
-
Possible Cause 3: Solvent Quality. Ensure that high-purity, anhydrous solvents were used for preparing the stock solution. The presence of water or impurities in the solvent can promote degradation.
Issue 2: My experimental results are inconsistent, and I suspect this compound degradation in my assay medium.
-
Possible Cause 1: pH of the Medium. Flavonoids can be unstable in neutral to alkaline aqueous solutions. If your assay medium has a pH > 7, consider preparing the this compound solution immediately before use and minimizing the incubation time.
-
Possible Cause 2: Presence of Oxidizing Agents. Components in your cell culture medium or assay buffer could be oxidizing the this compound. If possible, de-gas your buffers and consider the addition of a mild antioxidant if it does not interfere with your experiment.
-
Possible Cause 3: Photodegradation. If your experimental setup involves prolonged exposure to light, ensure that the plate or container is protected from light.
Issue 3: I observe extra peaks in my chromatogram when analyzing older this compound samples.
-
Possible Cause: Degradation. The appearance of new peaks is a strong indication of degradation. These could be due to hydrolysis, oxidation, or photodegradation. It is crucial to use a validated stability-indicating analytical method to separate and quantify these degradants.
Data on Storage Conditions
While specific quantitative degradation kinetics for this compound are not extensively published, the following table summarizes the recommended storage conditions from various suppliers.
| Form | Storage Temperature | Duration | Source |
| Solid | -20°C | ≥ 4 years | Cayman Chemical |
| Stock Solution | -80°C | 6 months | MedChemExpress |
| Stock Solution | -20°C | 1 month | MedChemExpress |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential for developing and validating stability-indicating analytical methods. These studies expose the drug substance to stress conditions to generate potential degradation products.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or a mixture of Methanol and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at a specific temperature (e.g., 80°C) for a defined period. Also, heat the stock solution under reflux.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or sunlight for a defined period. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis: Analyze the stressed samples at different time points using a suitable stability-indicating method, such as the HPLC-UV method described below. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed control.
HPLC-UV Method for Analysis of this compound
This method is adapted from a validated procedure for the quantification of this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation of this compound from its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a series of standard solutions of this compound in methanol to construct a calibration curve.
Visualizations
Caption: Workflow for a this compound forced degradation study.
Technical Support Center: Interpreting Unexpected Results in Cirsimaritin Signaling Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the flavonoid, cirsimaritin. The content is designed to address specific issues that may arise during signaling studies and to aid in the interpretation of unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways affected by this compound?
A1: this compound has been shown to modulate several key signaling pathways. It is known to exert anti-inflammatory effects by interfering with the NF-κB and STAT3 pathways.[1][2][3] Additionally, it exhibits anti-cancer and anti-diabetic properties through its influence on the Akt and AMPK signaling cascades.[1][3][4]
Q2: Are there any known direct kinase targets of this compound?
A2: While this compound has been shown to affect the phosphorylation state of key signaling proteins like Akt and STAT3, comprehensive kinome screening data identifying its direct kinase targets is not widely available in the public domain.[1][2] Its effects on these pathways are likely due to the direct or indirect modulation of upstream kinases or phosphatases.
Q3: Can this compound interfere with common cell-based assays?
A3: Yes, as a flavonoid, this compound has the potential to interfere with colorimetric cell viability assays that rely on the reduction of tetrazolium salts, such as the MTT assay.[5][6][7] Flavonoids can directly reduce the MTT reagent, leading to a false-positive signal and an overestimation of cell viability.[5][6][7] It is recommended to use alternative assays or include appropriate controls.
Q4: What is meant by "paradoxical signaling activation" and could it occur with this compound?
A4: Paradoxical signaling activation is a phenomenon observed with some kinase inhibitors where, under certain conditions, they can lead to the activation, rather than inhibition, of the signaling pathway they are expected to block.[8][9][10] This can occur through various mechanisms, such as conformational changes in the target kinase or effects on feedback loops. While there are no specific reports of this compound causing paradoxical activation, it is a theoretical possibility for any kinase inhibitor and should be considered when interpreting unexpected results.
Troubleshooting Guides
Unexpected Results in Western Blotting
Scenario 1: Decreased phosphorylation of a target protein (e.g., p-Akt, p-STAT3) is observed, but a downstream cellular effect (e.g., decreased apoptosis) is the opposite of what is expected.
-
Possible Cause 1: Off-target effects. this compound may be inhibiting other kinases or signaling pathways that have a more dominant effect on the observed phenotype.
-
Troubleshooting Step: Perform a broader analysis of related signaling pathways. For example, if investigating apoptosis, examine the expression of other key apoptotic and anti-apoptotic proteins.
-
-
Possible Cause 2: Paradoxical pathway activation. While the primary target is inhibited, a compensatory feedback loop or an off-target effect might lead to the activation of a pro-survival pathway.
-
Troubleshooting Step: Examine the phosphorylation status of other key kinases in related pathways (e.g., MAPK/ERK pathway) to identify any unexpected activation.
-
-
Possible Cause 3: Time-dependent effects. The observed inhibition of the target may be transient, and the cellular phenotype is a result of signaling events at a different time point.
-
Troubleshooting Step: Conduct a time-course experiment to analyze the kinetics of target inhibition and the downstream cellular response.
-
Scenario 2: Inconsistent or no change in the phosphorylation of a target protein after this compound treatment.
-
Possible Cause 1: Suboptimal experimental conditions. This could be due to issues with antibody quality, buffer composition, or protein loading.
-
Possible Cause 2: Low basal phosphorylation of the target in the cell line used.
-
Troubleshooting Step: Stimulate the cells with an appropriate growth factor or cytokine to induce phosphorylation of the target protein before treating with this compound. This will provide a dynamic range to observe inhibition.
-
-
Possible Cause 3: this compound is not effective in the chosen cell line or at the concentration used.
-
Troubleshooting Step: Perform a dose-response experiment and test a range of this compound concentrations. Confirm the expression of the target protein in your cell line.
-
Unexpected Results in Cell Viability Assays
Scenario 3: An increase in cell viability is observed with increasing concentrations of this compound in an MTT assay.
-
Possible Cause: Interference of this compound with the MTT reagent. As a flavonoid, this compound can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal.[5][6][7]
-
Troubleshooting Step 1: Run a cell-free control by adding this compound to the culture medium without cells and measuring the absorbance. A significant increase in absorbance will confirm interference.
-
Troubleshooting Step 2: Use an alternative cell viability assay that is not based on tetrazolium reduction. Recommended alternatives include the Sulforhodamine B (SRB) assay, which measures total protein content, or a trypan blue exclusion assay, which directly counts viable cells.[16][17] A luminescent assay that measures ATP content is also a highly sensitive alternative.[17]
-
Data Presentation
Table 1: Reported IC50 Values for the Anti-proliferative Effect of this compound on Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | 24.70 (µg/mL) | [18] |
| COLO-205 | Colon Cancer | 13.1 | [1] |
| AGS | Gastric Adenocarcinoma | 14.4 | [19] |
| HT-29 | Colon Carcinoma | 13.1 | [19] |
| SaOs-2 | Osteosarcoma | 38.5 | [19] |
| WEHI 164 | Murine Fibrosarcoma | 40.7 | [19] |
| MCF-7 | Breast Carcinoma | 4.3 (µg/mL) | [1] |
| PC-3 | Prostate Carcinoma | 4.3 (µg/mL) | [1] |
| NCIH-520 | Lung Squamous Carcinoma | 23.29 | [1] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Experimental Protocols
Western Blot Analysis of Akt Phosphorylation
This protocol is adapted from established methods for detecting phosphorylated proteins.[11][12][13][14][15]
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt.
-
Sulforhodamine B (SRB) Cell Viability Assay
This protocol provides an alternative to the MTT assay to avoid interference from flavonoids.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Fixation:
-
Gently remove the culture medium.
-
Fix the cells by adding 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Wash the plate five times with deionized water and allow it to air dry.
-
-
Staining:
-
Add 0.4% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
-
Solubilization and Absorbance Measurement:
-
Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.
-
Shake the plate for 5-10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Mandatory Visualizations
Caption: Overview of key signaling pathways modulated by this compound.
Caption: Standard experimental workflow for Western blot analysis.
Caption: A logical decision tree for troubleshooting unexpected results.
References
- 1. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects and corresponding mechanisms of this compound extracted from Cirsium japonicum var. maackii Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Emerging Importance of this compound in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Capitalizing on paradoxical activation of the mitogen-activated protein kinase pathway for treatment of Imatinib-resistant mast cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. bosterbio.com [bosterbio.com]
- 14. biocompare.com [biocompare.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 17. blog.quartzy.com [blog.quartzy.com]
- 18. archives.ijper.org [archives.ijper.org]
- 19. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing the Translational Potential of Cirsimaritin Research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in their work with Cirsimaritin. Our goal is to help overcome common experimental hurdles and enhance the translational potential of this promising flavonoid.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during this compound experiments, presented in a question-and-answer format.
Q1: I'm having trouble dissolving this compound. What is the recommended solvent and procedure?
A1: this compound is poorly soluble in water. The recommended solvent for in vitro studies is Dimethyl Sulfoxide (DMSO).
-
Answer: Prepare a high-concentration stock solution of this compound in 100% DMSO. A stock concentration of 10 mM is achievable. For cell culture experiments, it is crucial to dilute this stock solution in your culture medium to a final DMSO concentration that is non-toxic to your cells. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects. To avoid precipitation, it is recommended to perform serial dilutions of the DMSO stock solution in the culture medium.
Q2: My cell viability assay results are inconsistent when using this compound. What could be the cause?
A2: Inconsistent results in cell viability assays can stem from several factors related to this compound's properties and experimental technique.
-
Answer:
-
Compound Instability: Flavonoids like this compound can be unstable in cell culture media, potentially degrading over time, which can affect reproducibility. It is advisable to prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Some studies suggest that the stability of flavonoids in culture medium can be pH-dependent, with degradation occurring more rapidly at neutral or alkaline pH.
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture wells is below the toxic threshold for your specific cell line (generally ≤ 0.5%).
-
Precipitation: this compound may precipitate out of the culture medium, especially at higher concentrations or if not properly diluted. Visually inspect your wells for any signs of precipitation. A stepwise dilution approach can help prevent this.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform cell suspension and accurate pipetting when seeding your plates.
-
Q3: I am not seeing the expected inhibition of NF-κB activation in my Western blot analysis after this compound treatment. What should I check?
A3: Several factors could contribute to the lack of observable NF-κB inhibition.
-
Answer:
-
Suboptimal this compound Concentration and Incubation Time: The inhibitory effect of this compound is concentration- and time-dependent. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your cell model.
-
Stimulation Control: Ensure your positive control (e.g., treatment with TNF-α or LPS) is effectively activating the NF-κB pathway. Without a robust activation, it is difficult to measure inhibition.
-
Antibody Quality and Dilution: Verify the specificity and optimize the dilution of your primary antibodies for phosphorylated and total NF-κB p65 and IκBα. Using a well-characterized antibody is crucial.
-
Sample Preparation: It is critical to work quickly and on ice during protein extraction and to include phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.
-
Loading Controls: Ensure equal protein loading across all lanes by using a reliable loading control like β-actin or GAPDH.
-
Q4: I am trying to demonstrate AMPK activation by this compound but my Western blot results for phospho-AMPK are weak or inconsistent.
A4: Detecting changes in AMPK phosphorylation can be challenging. Here are some troubleshooting steps:
-
Answer:
-
Positive Control: Use a known AMPK activator like AICAR or metformin as a positive control to confirm that your experimental system and antibodies are working correctly. Serum starvation can also induce AMPK activation in some cell lines.
-
Basal Phosphorylation: Some cell lines may have high basal levels of AMPK phosphorylation, making it difficult to detect further increases. Consider serum-starving your cells before treatment to lower the basal activation.
-
Antibody Selection: Use a well-validated antibody specific for AMPK phosphorylated at Threonine 172 (Thr172).
-
Lysis Buffer: As with NF-κB, use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of AMPK during sample preparation.
-
Blocking Buffer: When probing for phosphorylated proteins, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat dry milk, as milk contains phosphoproteins that can increase background noise.
-
Quantitative Data Summary
The following tables summarize key quantitative data from this compound research to aid in experimental design and data comparison.
Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Human Colon Carcinoma | 13.1 | [1] |
| AGS | Human Gastric Adenocarcinoma | 14.4 | [1] |
| SaOs-2 | Human Osteosarcoma | 38.5 | [1] |
| WEHI-164 | Murine Fibrosarcoma | 40.7 | [1] |
| HCT-116 | Human Colon Cancer | ~78.9 (24.7 µg/mL) | |
| COLO-205 | Human Colon Cancer | 6.1 | |
| NCIH-520 | Human Lung Cancer | 23.29 |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Assay | IC50 | Reference |
| RAW 264.7 | Nitric Oxide (NO) Production | ~22.5 µM (7.47 µg/mL) |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosage | Key Findings | Reference |
| Rats | High-Fat Diet/STZ-induced Type 2 Diabetes | 50 mg/kg, oral, for 10 days | Significantly reduced serum glucose and IL-6 levels. Increased pAMPK-α1 expression in skeletal muscle and adipose tissue. | [2] |
| Mice | High-Fat Diet-induced Fatty Liver Disease | 0.5 and 1 mg/kg, oral, daily | Significantly reduced liver triglyceride, AST, and ALT levels. | |
| Rats | Heart Failure | Not specified | Alleviated myocardial injury and reduced inflammatory response. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability/Cytotoxicity Assay (MTT/XTT)
Objective: To determine the effect of this compound on cell viability and calculate its IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a series of working solutions by serially diluting in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: If using MTT, add the solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for NF-κB and AMPK Pathways
Objective: To assess the effect of this compound on the activation of the NF-κB and AMPK signaling pathways.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before stimulating with an activator (e.g., TNF-α or LPS for NF-κB activation; AICAR or metformin for AMPK activation). Include untreated and vehicle-treated controls.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk (for total proteins) or 5% BSA (for phosphorylated proteins) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the proteins of interest. Recommended primary antibodies and starting dilutions:
-
Phospho-NF-κB p65 (Ser536) (1:1000)
-
Total NF-κB p65 (1:1000)
-
Phospho-AMPKα (Thr172) (1:1000)
-
Total AMPKα (1:1000)
-
β-actin or GAPDH (1:5000) as a loading control.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: A typical workflow for Western blot analysis.
Troubleshooting Logic
Caption: Troubleshooting logic for cell viability assays.
References
Technical Support Center: Mitigating Cirsimaritin-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Cirsimaritin, focusing on strategies to minimize its cytotoxic effects on normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound on normal versus cancer cells?
A1: Preclinical studies indicate that this compound exhibits selective cytotoxicity, showing higher potency against various cancer cell lines while having minimal impact on normal cells at therapeutic concentrations. For instance, one study found that this compound had no cytotoxic effect on normal human keratinocytes (HaCaT) at concentrations up to 100 µg/mL, whereas it was highly effective against liver cancer cells (HepG2) with an IC50 value of 1.82 µg/mL. Another study reported selective anticancer activity against lung squamous carcinoma cells (NCIH-520) with an IC50 of 23.29 µM. This inherent selectivity is a promising characteristic for its development as a therapeutic agent.
Q2: What is the primary mechanism of this compound-induced cytotoxicity in cancer cells?
A2: The primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death.[1][2] This is largely mediated by the generation of intracellular reactive oxygen species (ROS).[1] Cancer cells, due to their elevated metabolic rate and mitochondrial dysfunction, are more vulnerable to oxidative stress induced by increased ROS levels compared to normal cells.[1][3]
Q3: Can antioxidants be used to protect normal cells from this compound-induced cytotoxicity?
A3: Yes, co-administration of antioxidants is a promising strategy to mitigate this compound-induced cytotoxicity in normal cells. Since this compound's cytotoxic effect is linked to ROS production, antioxidants can help protect normal cells by neutralizing these reactive species. Polyphenols, for instance, can be combined with cytostatic agents to protect healthy cells from the aggressive effects of antitumor drugs due to their anti-inflammatory and antioxidant properties.[4][5] Antioxidants like N-acetylcysteine (NAC) and Vitamin E have been shown to protect normal cells from drug-induced oxidative stress and may be beneficial in reducing potential side effects of this compound.[6][7][8]
Q4: How can drug delivery systems help in reducing the cytotoxicity of this compound to normal cells?
A4: Encapsulating this compound in advanced drug delivery systems such as liposomes, solid lipid nanoparticles (SLNs), polymeric nanoparticles, or nanoemulsions can significantly reduce its cytotoxicity to normal cells.[9][10][11][12] These systems can:
-
Alter the pharmacokinetic profile: This can lead to reduced peak systemic concentrations, thereby minimizing off-target effects.
-
Provide controlled release: A sustained release of this compound can maintain therapeutic concentrations at the target site while avoiding high concentrations that might be toxic to normal tissues.
-
Enable targeted delivery: Nanoparticles can be functionalized with ligands that specifically bind to receptors overexpressed on cancer cells, leading to a higher accumulation of the drug in the tumor and lower exposure of healthy tissues.[12]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
Possible Cause 1: High Concentration of this compound
-
Troubleshooting Step: Perform a dose-response study to determine the optimal concentration of this compound that is cytotoxic to your cancer cell line of interest but has minimal effect on the normal cell line.
-
Experimental Protocol: Utilize the MTT assay to assess cell viability across a range of this compound concentrations.
Possible Cause 2: High Oxidative Stress in Normal Cells
-
Troubleshooting Step: Co-administer an antioxidant with this compound to your normal cell cultures.
-
Suggested Antioxidants: N-acetylcysteine (NAC) (starting concentration 1-5 mM) or Vitamin E (starting concentration 50-100 µM).
-
Experimental Protocol: Evaluate the viability of normal cells treated with this compound alone and in combination with the antioxidant using the MTT assay.
Issue 2: Inconsistent Results in Apoptosis Assays
Possible Cause 1: Suboptimal Staining Protocol
-
Troubleshooting Step: Review and optimize your Annexin V-FITC/PI staining protocol. Ensure correct buffer compositions, incubation times, and cell handling procedures.
-
Experimental Protocol: Follow a validated protocol for Annexin V-FITC/PI staining and flow cytometry analysis.
Possible Cause 2: Inappropriate Cell Density
-
Troubleshooting Step: Ensure you are using the recommended cell density for the apoptosis assay. Too few or too many cells can lead to inaccurate results.
-
Experimental Protocol: Titrate the cell number to find the optimal density for your specific cell line and experimental conditions.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound on Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 Value | Reference |
| HepG2 | Liver Cancer | 1.82 µg/mL | |
| KKU-M156 | Cholangiocarcinoma | 21.01 µg/mL | |
| HaCaT | Normal Keratinocytes | >100 µg/mL | |
| NCIH-520 | Lung Squamous Carcinoma | 23.29 µM | |
| HCT-116 | Colon Cancer | 24.70 µg/mL | [1][2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (and antioxidants or vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate for at least 1 hour at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3][13][14]
-
DCFH-DA Assay for Intracellular ROS
This assay measures the overall intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO. Store protected from light at -20°C.
-
Prepare a working solution of 5-10 µM DCFH-DA in serum-free medium immediately before use.
-
-
Procedure:
-
Seed cells in a suitable plate or dish and treat with this compound (and/or antioxidants) for the desired time.
-
Wash the cells twice with warm PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope, flow cytometer (Excitation: 488 nm, Emission: 525 nm), or a fluorescence plate reader.[9][15][16][17][18]
-
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagent Preparation:
-
Prepare 1X Annexin V binding buffer by diluting a 10X stock with deionized water.
-
Use commercially available FITC-conjugated Annexin V and Propidium Iodide (PI) solutions.
-
-
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time. Include untreated controls.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[1][19][20][21]
-
Visualizations
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. broadpharm.com [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Combination Therapy Using Polyphenols: An Efficient Way to Improve Antitumoral Activity and Reduce Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of N-acetylcysteine on cyclophosphamide-induced cardiotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 10. Impact of solid lipid nanoparticles on 3T3 fibroblasts viability and lipid profile: The effect of curcumin and resveratrol loading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis and characterisation of solid lipid nanoparticles and investigation of toxicity against breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silymarin loaded liposomes for hepatic targeting: in vitro evaluation and HepG2 drug uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Counting & Health Analysis [sigmaaldrich.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. arigobio.com [arigobio.com]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. bioscience.co.uk [bioscience.co.uk]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. static.igem.org [static.igem.org]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing LC-MS/MS for Cirsimaritin Metabolite Identification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the identification of cirsimaritin metabolites. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the initial LC-MS/MS parameters I should consider for this compound and its potential metabolites?
A1: For initial investigations, starting with established parameters for this compound and other flavonoids is recommended. Positive ionization mode is often suitable for flavonoids like this compound.[1] A good starting point would be to use a C18 column for reversed-phase chromatography with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid to aid in protonation.[2][3]
Q2: What are the most likely metabolic transformations of this compound, and what mass shifts should I look for?
A2: Flavonoids like this compound commonly undergo Phase I (oxidation) and Phase II (conjugation) metabolism. The most expected transformations are hydroxylation, glucuronidation, sulfation, and methylation. The corresponding mass shifts in the parent molecule are:
| Metabolic Transformation | Mass Shift (Da) |
| Hydroxylation | +15.9949 |
| Glucuronidation | +176.0321 |
| Sulfation | +79.9568 |
| Methylation | +14.0157 |
Q3: How can I predict the fragmentation pattern of this compound metabolites?
A3: The fragmentation of this compound metabolites will likely involve the loss of the conjugated group (e.g., glucuronic acid or sulfate) followed by the fragmentation of the this compound backbone. The fragmentation of the this compound aglycone will likely involve retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic product ions. It is crucial to first obtain a clean MS/MS spectrum of a this compound standard to understand its core fragmentation before interpreting the spectra of its metabolites.
Q4: I am having trouble separating isomeric metabolites. What can I do?
A4: Separating isomeric metabolites, such as those with hydroxyl or glucuronide groups at different positions, can be challenging. Here are some strategies:
-
Optimize the chromatographic gradient: A shallower gradient can improve the resolution of closely eluting isomers.
-
Try a different column chemistry: Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity for isomers compared to a standard C18 column.
-
Adjust the mobile phase pH: Small changes in pH can alter the ionization state and retention of isomers differently.
-
Consider a different organic modifier: Methanol instead of acetonitrile can sometimes provide better separation for flavonoids.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity for Metabolites
Q: My parent compound, this compound, shows a strong signal, but I can't detect any metabolites or their signals are very weak. What should I do?
A: This is a common issue, as metabolites are often present at much lower concentrations than the parent drug. Here's a systematic approach to troubleshoot this:
-
Optimize Ion Source Parameters: Ensure the ion source parameters are optimized for the specific class of expected metabolites (e.g., glucuronides are more polar than the parent drug).
-
Increase Gas Temperature and Flow: This can aid in the desolvation of more polar metabolites.
-
Adjust Capillary Voltage: Systematically vary the capillary voltage to find the optimal setting for ionization of the target metabolites.
-
-
Refine MS/MS Parameters:
-
Collision Energy (CE): The optimal CE for the metabolite might be different from the parent drug. Perform a CE ramp experiment for the predicted metabolite masses to find the value that yields the most abundant and specific product ions.
-
Fragmentor Voltage: This parameter influences the extent of in-source fragmentation. A lower fragmentor voltage may be necessary to preserve the molecular ion of labile metabolites like glucuronides.
-
-
Sample Preparation:
-
Increase Sample Concentration: If possible, concentrate the sample to increase the metabolite concentration.
-
Enrichment: Use solid-phase extraction (SPE) to enrich the metabolites and remove interfering matrix components.
-
-
Check for Matrix Effects: The biological matrix can suppress the ionization of metabolites. Dilute the sample to see if the signal improves. If it does, a more rigorous sample cleanup is necessary.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: I am observing significant peak tailing for my this compound metabolites. What could be the cause and how can I fix it?
A: Poor peak shape can compromise both identification and quantification. Here are the common causes and solutions:
-
Secondary Interactions with the Column:
-
Cause: Residual silanol groups on the silica-based column can interact with polar functional groups on the analytes.
-
Solution: Use a well-end-capped column. Adding a small amount of a competitive base, like triethylamine (use with caution as it can suppress ionization), to the mobile phase can also help.
-
-
Column Overload:
-
Cause: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Mismatched Injection Solvent:
-
Cause: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion, including splitting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Degradation:
-
Cause: A void at the head of the column can cause peak splitting.
-
Solution: Reverse-flush the column (if the manufacturer allows) or replace it.
-
Experimental Protocols
Protocol 1: Sample Preparation for In Vitro Metabolism Studies (e.g., Liver Microsomes)
-
Incubation: Incubate this compound with liver microsomes, NADPH, and an appropriate buffer at 37°C.
-
Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile (1:2 v/v).
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Optimized LC-MS/MS Parameters for this compound Metabolite Screening
This protocol provides a starting point for method development. Optimization will be required for your specific instrument and application.
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC |
| Column | C18, 1.7-2.1 µm particle size, 50-100 mm length |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| MS System | Triple Quadrupole or Q-TOF |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Gas Temperature | 300 - 350 °C |
| Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 35 - 45 psi |
| Fragmentor Voltage | 100 - 150 V (optimize for parent and metabolites) |
| Collision Energy | 10 - 40 eV (perform a ramp to find the optimum for each metabolite) |
Quantitative Data Summary
The following tables summarize typical ranges for key MS parameters that should be optimized for this compound and its metabolites. The optimal values will be instrument-dependent.
Table 1: Optimization of Collision Energy (CE) for Predicted Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | CE Range (eV) | Optimal CE (eV) - Example |
| This compound | 315.08 | 299.05, 271.05 | 10 - 40 | 25 |
| Hydroxy-cirsimaritin | 331.08 | 315.08, 287.05 | 10 - 40 | 20 |
| This compound-glucuronide | 491.11 | 315.08 | 15 - 35 | 20 |
| This compound-sulfate | 395.04 | 315.08 | 15 - 35 | 25 |
Table 2: Optimization of Fragmentor Voltage
| Analyte Class | Fragmentor Voltage Range (V) | Optimal Fragmentor Voltage (V) - Example | Rationale |
| Aglycones (e.g., this compound) | 120 - 170 | 140 | Higher energy needed for fragmentation of the stable ring structure. |
| Glucuronides | 100 - 140 | 110 | Lower energy to prevent excessive in-source fragmentation and loss of the molecular ion. |
| Sulfates | 110 - 150 | 120 | Intermediate energy; sulfates are generally more stable than glucuronides. |
Visualizations
Caption: Experimental workflow for this compound metabolite identification.
Caption: this compound inhibits the NF-κB signaling pathway.
References
Technical Support Center: Troubleshooting Poor Reproducibility in Cirsimaritin Bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues leading to poor reproducibility in bioassays involving the flavonoid, Cirsimaritin. By addressing specific challenges in a question-and-answer format, providing detailed experimental protocols, and illustrating key cellular pathways, this resource aims to enhance the reliability and consistency of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during this compound bioassays. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.
Q1: My IC50 values for this compound cytotoxicity assays are highly variable between experiments. What are the likely causes?
A1: High variability in IC50 values is a frequent challenge. Several factors related to the compound itself, assay choice, and experimental technique can contribute to this issue.
-
Compound Solubility and Stability: this compound has poor water solubility and is typically dissolved in dimethyl sulfoxide (DMSO).[1] Inconsistent dissolution or precipitation of this compound in your culture medium can lead to significant variations in the effective concentration.
-
Troubleshooting:
-
Stock Solution Preparation: Ensure your this compound stock solution in DMSO is fully dissolved. Gentle warming and vortexing can aid dissolution. Store stock solutions at -20°C to maintain stability.[1]
-
Working Dilutions: When preparing working dilutions in aqueous culture medium, add the this compound stock dropwise while vortexing the medium to prevent precipitation. Visually inspect for any precipitate.
-
Final DMSO Concentration: Keep the final DMSO concentration in your assay wells consistent and as low as possible (ideally ≤ 0.1%), as higher concentrations can be cytotoxic to cells and affect this compound's activity.[2]
-
-
-
Assay Interference (Especially with MTT): As a flavonoid, this compound can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability.[3][4][5] This chemical interference can artificially inflate the apparent cell viability and lead to inconsistent IC50 values.
-
Troubleshooting:
-
Run a Cell-Free Control: Incubate this compound with your assay reagent (e.g., MTT) in cell-free wells. A significant color change indicates direct reduction and assay interference.
-
Consider Alternative Viability Assays: Assays based on different principles are less likely to be affected by the reducing potential of flavonoids. Recommended alternatives include:
-
-
-
Cellular Factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure accurate and consistent cell seeding.
-
Data Presentation: Illustrative IC50 Variability
The table below presents hypothetical data illustrating the impact of assay choice on the apparent IC50 of this compound in HCT-116 cells.
| Assay Type | Replicate 1 IC50 (µM) | Replicate 2 IC50 (µM) | Replicate 3 IC50 (µM) | Average IC50 (µM) | Standard Deviation | Notes |
| MTT Assay | 35.2 | 58.9 | 21.5 | 38.5 | 18.8 | High variability, likely due to interference. |
| SRB Assay | 25.1 | 26.3 | 24.8 | 25.4 | 0.78 | More consistent results. |
| Trypan Blue | 23.9 | 24.5 | 25.1 | 24.5 | 0.60 | Considered a reliable alternative.[3][4] |
Q2: I am seeing inconsistent inhibition of my target kinase in an in vitro assay. What should I check?
A2: Inconsistent results in kinase inhibition assays can stem from several sources, from the enzyme and inhibitor preparation to the assay conditions themselves.
-
Enzyme Activity: The specific activity of your kinase preparation can vary between batches. Ensure you are using a consistent source and lot of the enzyme.
-
ATP Concentration: Since this compound is likely an ATP-competitive inhibitor, the concentration of ATP in your assay will directly impact the measured IC50 value. Use an ATP concentration that is at or near the Km for the specific kinase to obtain more comparable results.
-
Autophosphorylation: Some kinases exhibit autophosphorylation, which can contribute to the overall signal in assays that measure ATP consumption. This can lead to an overestimation of substrate phosphorylation.
-
Assay Format: Different kinase assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have different sensitivities and potential for interference. Be aware of the limitations of your chosen assay.
Experimental Workflow: Troubleshooting Kinase Assays
Caption: Troubleshooting workflow for inconsistent kinase inhibition assays.
Q3: My Western blot results for downstream signaling proteins (e.g., p-Akt, p-STAT3) after this compound treatment are not reproducible. What could be the problem?
A3: Western blotting requires careful optimization at multiple steps to ensure reproducibility.
-
Lysate Preparation: Inconsistent sample handling during cell lysis can lead to variability in protein extraction and degradation.
-
Troubleshooting:
-
Use fresh lysates whenever possible. If long-term storage is necessary, store at -80°C.
-
Always include protease and phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target proteins.
-
-
-
Protein Quantification: Inaccurate protein quantification will lead to unequal loading on the gel.
-
Troubleshooting:
-
Use a reliable protein quantification assay (e.g., BCA assay) and ensure all samples are within the linear range of the assay.
-
-
-
Antibody Performance: The quality and concentration of your primary and secondary antibodies are critical.
-
Troubleshooting:
-
Optimize the dilution of your primary and secondary antibodies.
-
Ensure your primary antibody is specific for the phosphorylated form of the protein of interest.
-
Use highly cross-adsorbed secondary antibodies to minimize non-specific binding.
-
-
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can reduce the signal.
-
Troubleshooting:
-
Follow a consistent washing protocol, typically 3-4 washes of 5-10 minutes each.
-
-
Experimental Protocols
Protocol 1: Cytotoxicity Assay for this compound using the SRB Assay
This protocol is adapted for determining the cytotoxic effects of this compound on a cancer cell line like HCT-116.
Materials:
-
This compound (powder)
-
DMSO (cell culture grade)
-
HCT-116 cells
-
DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sulphorhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells (0.1% DMSO) as a control.
-
Incubate for 48-72 hours.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% TCA to each well (final concentration 5%).
-
Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
-
Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Shake the plates for 5-10 minutes.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.[6][7] Understanding these pathways can help in designing experiments and interpreting results.
NF-κB Signaling Pathway
This compound has been reported to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammatory responses and cell survival.[6][7]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. This compound has been shown to down-regulate the phosphorylation of Akt.[6]
Caption: this compound's inhibitory effect on the Akt signaling pathway.
STAT3 Signaling Pathway
Persistent activation of STAT3 is common in many cancers. This compound can suppress the activation of STAT3.[7]
Caption: Inhibition of the STAT3 signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Managing Confounding Factors in Epidemiological Studies of Cirsimaritin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing confounding factors during epidemiological studies of the flavonoid, cirsimaritin.
Frequently Asked Questions (FAQs)
Q1: What is a confounding factor in the context of this compound research?
A1: In epidemiological studies of this compound, a confounding factor is an external variable that is associated with both the exposure to this compound and the health outcome being studied. This can lead to a spurious association, making it seem as though this compound has an effect on the outcome when it actually doesn't, or masking a true effect. For a variable to be a confounder, it must be a risk factor for the outcome, be associated with this compound exposure, and not be on the causal pathway between this compound exposure and the outcome.[1][2][3]
Q2: What are the most likely potential confounding factors in epidemiological studies of this compound?
A2: Given that this compound is a flavonoid found in various medicinal plants like Artemisia judaica, Cirsium japonicum, and Ocimum sanctum, potential confounding factors are often related to diet and lifestyle.[4][5][6] These can include:
-
Dietary Patterns: Individuals who consume plants rich in this compound may also have a diet high in other flavonoids, vitamins, and fiber, all of which can independently influence health outcomes.
-
Lifestyle Factors: The use of herbal remedies containing this compound may be more common in individuals with specific lifestyle choices, such as higher physical activity levels, lower smoking rates, or different socioeconomic statuses.
-
Underlying Health Conditions: People who use herbal supplements may have pre-existing health conditions that influence their health outcomes, independent of this compound consumption.
-
Concurrent Medication/Supplement Use: The use of other medications or supplements can interact with or independently affect the outcome of interest.
Q3: How can I proactively account for confounding in my study design?
A3: Addressing confounding at the design stage is the most effective approach.[7] Key strategies include:
-
Randomization: In clinical trials, randomly assigning participants to receive this compound or a placebo helps to ensure that both known and unknown confounding variables are evenly distributed between the groups.[1][7]
-
Restriction: This involves limiting study participation to a subgroup with a specific characteristic to eliminate the confounding effect of that variable. For example, a study could be restricted to non-smokers to eliminate confounding by smoking.[8][9]
-
Matching: In case-control studies, matching involves selecting controls who are similar to the cases with respect to one or more potential confounders, such as age and sex.[8][9]
Troubleshooting Guides
Issue 1: I suspect residual confounding in my results after statistical adjustment.
Troubleshooting Steps:
-
Assess the Measurement of Confounders: Inaccurately measured confounders can lead to residual confounding. Review your data collection methods for potential sources of measurement error. For instance, was dietary intake of this compound-containing plants assessed using a validated food frequency questionnaire?
-
Consider Unmeasured Confounders: There may be confounding variables that were not measured in your study. Conduct a literature review to identify other potential confounders for the association you are studying.
-
Perform a Sensitivity Analysis: Conduct a sensitivity analysis to estimate the potential impact of an unmeasured confounder on your results. This can help you to understand the robustness of your findings.
-
Use Advanced Statistical Methods: Consider using more advanced statistical methods, such as propensity score matching or instrumental variable analysis, which can sometimes better control for confounding than standard regression models.
Issue 2: How do I handle time-varying confounders in my longitudinal study of this compound?
Troubleshooting Steps:
-
Identify Time-Varying Confounders: A time-varying confounder is a variable that changes over time and is associated with both the time-varying exposure to this compound and the outcome. An example could be a participant's changing diet or use of other medications over the course of the study.
-
Use Appropriate Analytical Techniques: Standard statistical methods may not be appropriate for handling time-varying confounders. Methods such as marginal structural models or G-estimation are specifically designed to address this issue.
-
Collect Detailed Longitudinal Data: To effectively control for time-varying confounders, it is crucial to collect detailed data on these variables at multiple time points throughout the study.
Data Presentation
Table 1: Hypothetical Example of Crude vs. Adjusted Odds Ratios for the Association Between this compound Intake and Reduced Inflammation
| Analysis | Odds Ratio (95% CI) | p-value |
| Crude Analysis | 0.60 (0.50 - 0.72) | <0.001 |
| Adjusted for Age and Sex | 0.65 (0.54 - 0.78) | <0.001 |
| Adjusted for Age, Sex, and Dietary Fiber Intake | 0.85 (0.70 - 1.03) | 0.10 |
| Adjusted for Age, Sex, Dietary Fiber Intake, and Physical Activity | 0.95 (0.78 - 1.15) | 0.58 |
This table illustrates how the apparent protective effect of this compound on inflammation (crude analysis) is attenuated after adjusting for potential confounding factors, suggesting that the initial association may have been confounded.
Experimental Protocols
Protocol 1: Assessing and Controlling for Dietary Confounding using a Food Frequency Questionnaire (FFQ)
-
Questionnaire Selection: Utilize a validated FFQ that captures a wide range of dietary components, including fruits, vegetables, and herbal supplements known to be sources of this compound and other flavonoids.[4][5][6]
-
Data Collection: Administer the FFQ to all study participants at baseline and, if possible, at follow-up time points to capture changes in diet.
-
Nutrient Database: Use a comprehensive nutrient database to estimate the intake of this compound, other flavonoids, and other relevant dietary factors (e.g., vitamins, fiber) from the FFQ data.
-
Statistical Analysis: In the statistical analysis, include the estimated intake of potential dietary confounders (e.g., total flavonoid intake, fiber intake) as covariates in the regression model to adjust for their effects.
Protocol 2: Propensity Score Matching to Control for Multiple Confounders
-
Propensity Score Estimation: Create a propensity score for each participant, which is the predicted probability of being in the high this compound intake group, given a set of measured potential confounders (e.g., age, sex, socioeconomic status, lifestyle factors). This is typically done using a logistic regression model.
-
Matching: Match participants in the high this compound intake group with participants in the low intake group who have a similar propensity score. This creates a balanced dataset where the distribution of the measured confounders is similar between the two groups.
-
Outcome Analysis: Analyze the association between this compound intake and the outcome of interest in the matched dataset.
Mandatory Visualizations
References
- 1. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Confounding: what it is and how to deal with it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Current State of Knowledge in Biological Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dealing with confounding in observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Confounding – Foundations of Epidemiology [open.oregonstate.education]
- 9. Confounding in epidemiological studies | Health Knowledge [healthknowledge.org.uk]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Efficacy of Cirsimaritin and Apigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a myriad of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered considerable attention for their potent anti-inflammatory properties. Among these, Cirsimaritin and Apigenin, two structurally related flavones, have emerged as promising candidates for therapeutic development. This guide provides a comprehensive comparison of the anti-inflammatory efficacy of this compound and Apigenin, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in their investigations.
Chemical Structures
This compound and Apigenin share a common flavone backbone but differ in their methoxy group substitutions, which can influence their biological activity.
Figure 1: Chemical Structures
Comparative Anti-Inflammatory Efficacy
While direct head-to-head studies are limited, a comparative analysis of data from various in vitro studies, predominantly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, allows for an assessment of their relative anti-inflammatory potential.
Inhibition of Pro-Inflammatory Mediators
Both this compound and Apigenin have been shown to effectively inhibit the production of key pro-inflammatory mediators. The following table summarizes their inhibitory concentrations (IC₅₀) for nitric oxide (NO) production, a hallmark of inflammation.
| Compound | Assay | Cell Line | Stimulant | IC₅₀ (µM) | Reference |
| This compound | NO Production | RAW 264.7 | LPS | ~37.3 (calculated from 110.97 µg/mL) | [1] |
| Apigenin | NO Production | RAW 264.7 | LPS | < 15 | [2] |
| Apigenin | NO Production | RAW 264.7 | LPS/IFN-γ | < 10⁻³ M (1 mM) | [3] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.
Both flavonoids also demonstrate potent inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
| Compound | Cytokine Inhibited | Cell Line | Stimulant | Observations | References |
| This compound | TNF-α, IL-6 | RAW 264.7 | LPS | Concentration-dependent inhibition. | [4] |
| Apigenin | TNF-α, IL-1β, IL-6 | RAW 264.7, Human Monocytes | LPS | Significant inhibition at concentrations of 6.25, 12.5, and 25 µM. | [5][6] |
Furthermore, both compounds have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory cascade.[3][7][8][9]
Mechanisms of Action: Signaling Pathway Modulation
The anti-inflammatory effects of this compound and Apigenin are largely attributed to their ability to modulate key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Both this compound and Apigenin have been shown to inhibit NF-κB activation.
Figure 2: Inhibition of the NF-κB Signaling Pathway
This compound has been demonstrated to inhibit the phosphorylation and degradation of IκBα, a critical step for the nuclear translocation of NF-κB.[4] Similarly, Apigenin prevents IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2]
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is another crucial signaling cascade in the inflammatory response.
Figure 3: Modulation of the MAPK Signaling Pathway
Apigenin has been shown to inhibit the phosphorylation of ERK, JNK, and p38 MAPKs in LPS-stimulated macrophages.[3] While the direct effect of this compound on the MAPK pathway is less extensively documented in the context of inflammation, its structural similarity to Apigenin suggests it may have similar effects.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the anti-inflammatory effects of this compound and Apigenin.
Cell Culture and LPS Stimulation
Figure 4: Experimental Workflow for In Vitro Anti-inflammatory Assays
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Cells are seeded in 96-well plates for viability and NO assays, or in 6-well plates for protein and RNA analysis.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or Apigenin (typically dissolved in DMSO) for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the media (e.g., at 1 µg/mL) to induce an inflammatory response. A vehicle control (DMSO) and a positive control (LPS only) are included.
-
Incubation: The incubation time post-LPS stimulation varies depending on the endpoint being measured (e.g., 15-30 minutes for protein phosphorylation, 6-24 hours for cytokine and NO production).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the treatment period, 50-100 µL of the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant in a 96-well plate.
-
The plate is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
-
The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Briefly, supernatants are added to antibody-coated plates, followed by the addition of a detection antibody and a substrate solution.
-
The absorbance is read at the appropriate wavelength, and cytokine concentrations are calculated from a standard curve.
Western Blot Analysis for Signaling Proteins
-
After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-p65, p65, IκBα, phospho-ERK, ERK, iNOS, COX-2, and β-actin as a loading control).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and Apigenin demonstrate significant anti-inflammatory properties in vitro. They effectively inhibit the production of key pro-inflammatory mediators and modulate the NF-κB and MAPK signaling pathways. Based on the available IC₅₀ data for NO inhibition, Apigenin appears to be a more potent inhibitor than this compound. However, further direct comparative studies are necessary to definitively establish their relative efficacy across a range of inflammatory markers and in in vivo models. The information and protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of these promising flavonoids in inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of inducible cyclooxygenase and inducible nitric oxide synthase by apigenin and related flavonoids in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Apigenin on RBL-2H3, RAW264.7, and HaCaT Cells: Anti-Allergic, Anti-Inflammatory, and Skin-Protective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Apigenin on RBL-2H3, RAW264.7, and HaCaT Cells: Anti-Allergic, Anti-Inflammatory, and Skin-Protective Activities [mdpi.com]
- 6. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of buddlejasaponin IV through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cirsimaritin and Luteolin in Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two flavonoids, Cirsimaritin and Luteolin, and their respective anti-cancer activities in colon cancer cell lines. The information presented is collated from multiple research studies to offer an objective overview supported by experimental evidence.
Overview of Anti-Cancer Activity
Both this compound and Luteolin, naturally occurring flavonoids, have demonstrated cytotoxic effects against various colon cancer cell lines. Their primary mechanisms of action involve the induction of apoptosis (programmed cell death) and modulation of key signaling pathways that govern cell proliferation, survival, and inflammation. While both compounds show promise, their efficacy and molecular targets can vary depending on the specific colon cancer cell type and experimental conditions.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and Luteolin in different human colon cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental methodologies, including the specific cell line used and the duration of treatment.
| Compound | Cell Line | IC50 Value | Treatment Duration | Reference |
| This compound | HCT-116 | 24.70 µg/mL | 24 hours | |
| Luteolin | HT-29 | 50 µg/mL | 48 hours | |
| Luteolin | HT-29 | 28.94 µM | 48 hours | |
| Luteolin | HT-29 | 22.30 µM | 72 hours | |
| Luteolin | LoVo | 66.70 µM | 24 hours | |
| Luteolin | LoVo | 30.47 µM | 72 hours | |
| Luteolin | HCT-15 | 100 µM | Not Specified |
Note: For a more direct comparison, µg/mL can be converted to µM by dividing by the molecular weight of the compound (this compound: 314.29 g/mol ; Luteolin: 286.24 g/mol ). For example, 24.70 µg/mL of this compound is approximately 78.59 µM.
Comparative Effects on Apoptosis and Cell Cycle
Both flavonoids induce apoptosis in colon cancer cells, a key characteristic of effective anti-cancer agents. The table below outlines their comparative effects on apoptotic markers and cell cycle progression.
| Feature | This compound | Luteolin |
| Apoptosis Induction | Induces apoptosis in HCT-116 cells. | Induces apoptosis in HT-29, HCT-15, and LoVo cells. |
| Pro-apoptotic Proteins | Activates caspases (3, 7, 8, and 9). | Upregulates Bax and activates caspases-3 and -9. |
| Anti-apoptotic Proteins | Not explicitly stated in the provided results. | Downregulates Bcl-2. |
| Cell Cycle Arrest | Causes cell cycle arrest. | Induces cell cycle arrest at the G2/M phase in HCT-15 and LoVo cells. |
| Reactive Oxygen Species (ROS) | Increases intracellular ROS levels in HCT-116 cells. | Can act as an antioxidant, but also induces ROS to trigger apoptosis. |
Signaling Pathways
The anti-cancer effects of this compound and Luteolin are mediated through the modulation of various signaling pathways.
This compound
The primary mechanism identified for this compound involves the induction of apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of a cascade of caspases. It also appears to induce oxidative stress by increasing ROS levels, which can contribute to apoptosis.
Luteolin
Luteolin has been shown to modulate a broader range of signaling pathways in colon cancer cells. These include:
-
MAPK Signaling Pathway: Activation of the MAPK pathway contributes to luteolin-induced apoptosis.
-
**Wnt/
The Synergistic Potential of Cirsimaritin with Chemotherapy: A Review of Preclinical Evidence
Despite growing interest in the anticancer properties of the flavonoid cirsimaritin, robust preclinical data demonstrating synergistic effects when combined with conventional chemotherapy drugs remains elusive. While standalone studies highlight its potential as an anticancer agent, a clear, evidence-based guide on its synergistic combinations is hampered by a lack of direct quantitative analysis in published research.
This compound, a flavonoid found in several medicinal plants, has been investigated for its biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects.[1] In the context of oncology, research has explored its ability to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death). However, for researchers and drug development professionals, a critical question remains: does this compound enhance the efficacy of standard-of-care chemotherapeutics? Answering this requires specific studies that not only combine this compound with chemotherapy agents but also quantify the nature of their interaction—be it synergistic, additive, or antagonistic. To date, such comprehensive studies appear to be absent from the available scientific literature.
Existing Research: A Foundation Without Synergy Data
Current research provides a foundational understanding of this compound's anticancer effects but stops short of evaluating its potential in combination therapies. For instance, a study on the HCT-116 human colon cancer cell line demonstrated that this compound inhibits cell proliferation and induces apoptosis.[2][3] This study used 5-fluorouracil (5-FU), a standard chemotherapy for colorectal cancer, as a positive control, noting that both compounds induce cell cycle arrest at the G2/M phase.[2] However, the study did not investigate the effects of combining this compound and 5-FU.
Another in vivo study using an Ehrlich ascites carcinoma mouse model showed that this compound treatment led to a dose-dependent reduction in tumor weight, and this effect was compared to that of cisplatin, a platinum-based chemotherapy drug.[4] Again, this study focused on a side-by-side comparison rather than a synergistic combination.
The absence of studies employing methodologies like the Combination Index (CI) method, which is a standard for quantifying drug synergy, makes it impossible to compile a data-driven comparison guide as requested. The CI value determines whether the combined effect of two drugs is greater than the sum of their individual effects (synergism, CI < 1), equal to their sum (additive effect, CI = 1), or less than their sum (antagonism, CI > 1). Without CI values or similar quantitative measures, any claims of synergy would be speculative.
The Path Forward: A Need for Rigorous Combination Studies
To unlock the potential of this compound as an adjunct to chemotherapy, future research must focus on well-designed combination studies. A typical experimental workflow to investigate and quantify synergy is outlined below.
Caption: Experimental Workflow for Synergy Evaluation.
This workflow would provide the necessary quantitative data to populate comparative tables and elucidate the underlying mechanisms of any observed synergy.
Hypothetical Data Presentation
If studies demonstrating synergy were available, the data would be presented in tables for easy comparison. Below are examples of how such data would be structured.
Table 1: Synergistic Effects of this compound with Chemotherapy Drugs on Cancer Cell Viability
| Chemotherapy Drug | Cancer Cell Line | IC50 (Drug Alone) | IC50 (this compound Alone) | Combination IC50s | Combination Index (CI) | Dose Reduction Index (DRI) |
| 5-Fluorouracil | HCT-116 (Colon) | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Cisplatin | A549 (Lung) | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Doxorubicin | MCF-7 (Breast) | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Paclitaxel | SKOV-3 (Ovarian) | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
Data not available in current literature.
Table 2: Mechanistic Insights into Synergistic Combinations
| Combination | Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Key Signaling Pathway Modulation |
| This compound + 5-FU | HCT-116 | Data N/A | Data N/A | Data N/A |
| This compound + Cisplatin | A549 | Data N/A | Data N/A | Data N/A |
Data not available in current literature.
Detailed Experimental Protocols (Templates)
The following are generalized protocols for the key experiments that would be cited in a comprehensive guide on the synergistic effects of this compound. These are provided as templates, as specific parameters would be detailed in the primary research articles.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound alone, the chemotherapy drug alone, and in combination at constant and non-constant ratios. Include untreated and solvent-treated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values for each treatment. Use software like CompuSyn to calculate the Combination Index.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the single agents and their synergistic combinations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Signaling Pathways
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest in relevant signaling pathways (e.g., apoptosis pathway proteins like Bcl-2, Bax, cleaved caspase-3). Follow this with incubation with a corresponding secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescence or fluorescence detection system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
To illustrate a potential mechanism of action if synergy were demonstrated, a hypothetical signaling pathway is depicted below.
Caption: Hypothetical Apoptosis Pathway Modulation.
References
- 1. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Influence of this compound on Anticancer Activity against HCT-116 Cell Line | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
Cirsimaritin vs. Quercetin: A Comparative Analysis of Antioxidant Efficacy
In the realm of natural flavonoids, both cirsimaritin and quercetin have garnered significant attention for their potential health benefits, particularly their antioxidant properties. This guide provides a detailed, data-driven comparison of the antioxidant potency of this compound and quercetin, tailored for researchers, scientists, and professionals in drug development. The following sections objectively evaluate their performance in various antioxidant assays, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is a measure of its ability to neutralize reactive oxygen species (ROS) and other free radicals. This is often quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
The available data on the antioxidant activity of this compound and quercetin are summarized below. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 Value | Source |
| This compound | 11.3 µg/mL | [1] |
| 55.9 µM | [2] | |
| Quercetin | 0.74 µg/mL | [3] |
| 19.17 µg/mL | [3] | |
| 0.0432 µg/mL | [4] | |
| 15.9 µg/mL | [5] | |
| 5.5 µM | [6] |
Table 2: ABTS Radical Scavenging Activity
| Compound | Value | Assay Type | Source |
| This compound | 2.04 µM | TEAC | [1][2] |
| Quercetin | - | - | - |
TEAC (Trolox Equivalent Antioxidant Capacity) is another common metric for antioxidant activity.
Based on the available DPPH assay data, quercetin generally exhibits a lower IC50 value compared to this compound, suggesting it is a more potent scavenger of the DPPH radical. However, the reported antioxidant activity of this compound is inconsistent, with some studies indicating poor or no activity in certain assays[2].
Experimental Methodologies
To ensure a comprehensive understanding of the presented data, the general protocols for the key antioxidant assays mentioned are detailed below.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The methodology generally involves the following steps:
-
Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test compound (this compound or quercetin). A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to generate the blue/green ABTS•+ chromophore.
-
Reaction mixture: The ABTS•+ solution is diluted with a suitable buffer to a specific absorbance. Varying concentrations of the test compound are then added.
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.
-
Absorbance measurement: The decrease in absorbance at a specific wavelength (around 734 nm) is measured.
-
Calculation of scavenging activity: The percentage of inhibition is calculated similarly to the DPPH assay.
-
TEAC determination: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
Signaling Pathways in Flavonoid Antioxidant Action
The antioxidant effects of flavonoids like this compound and quercetin are not solely due to direct radical scavenging. They can also modulate cellular signaling pathways involved in oxidative stress response. One of the key pathways is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles (including some flavonoids), Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
References
- 1. new.academiapublishing.org [new.academiapublishing.org]
- 2. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nehu.ac.in [nehu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cirsimaritin Metabolism Across Species
A detailed examination of the metabolic pathways and pharmacokinetic profiles of the flavonoid Cirsimaritin in humans, rats, mice, and dogs, supported by in vitro data from liver microsomes and intestinal bacteria.
Introduction
This compound, a flavone found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. Understanding its metabolic fate across different species is crucial for the preclinical and clinical development of this promising natural compound. This guide provides a comprehensive comparison of this compound metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways to aid researchers, scientists, and drug development professionals.
Cross-Species Pharmacokinetic Comparison
The metabolic profile and pharmacokinetic parameters of this compound exhibit notable variations across different species. While comprehensive data in humans and dogs remains limited, studies in rodents provide valuable insights into its absorption, distribution, metabolism, and excretion.
| Species | Administration Route | Dose | Cmax | Tmax | AUC | t1/2 | Reference |
| Rat | Oral (Cirsimarin) | 8 mg/kg | 0.138 ± 0.015 µM (as this compound) | 5 h | - | - | [1] |
Table 1: Pharmacokinetic Parameters of this compound in Rats. Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the curve), t1/2 (Half-life). Note: Data is for this compound detected after oral administration of its glycoside, Cirsimarin.
In Vivo Metabolism: Identified Metabolites
The biotransformation of this compound in vivo primarily involves Phase II conjugation reactions, leading to the formation of more water-soluble metabolites that can be readily excreted.
| Species | Biological Matrix | Metabolites Identified | Reference |
| Rat | Plasma, Urine | This compound, this compound glucuronides | [1] |
Table 2: Identified Metabolites of this compound in Rats.
Experimental Protocols
A fundamental understanding of the methodologies employed in studying this compound metabolism is essential for interpreting the available data and designing future experiments.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Wistar rats.
-
Drug Administration: Oral administration of Cirsimarin (a glycoside of this compound) at doses of 8 and 80 mg/kg.
-
Sample Collection: Blood samples were collected from the tail vein at 2, 5, and 12 hours post-administration. Urine samples were also collected at the same time points.
-
Sample Preparation: Plasma was separated from blood by centrifugation. Urine samples were treated with β-glucuronidase to hydrolyze glucuronide conjugates.
-
Analytical Method: The concentrations of this compound in plasma and urine were determined by a validated analytical method, likely high-performance liquid chromatography (HPLC).
-
Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data.
In Vitro Metabolism using Liver Microsomes (General Protocol)
-
Microsome Preparation: Liver microsomes from different species (human, rat, mouse, dog) are prepared by differential centrifugation of liver homogenates.
-
Incubation: this compound is incubated with liver microsomes in the presence of NADPH-generating system (for Phase I metabolism) or UDPGA (for glucuronidation) or PAPS (for sulfation) at 37°C.
-
Reaction Termination: The incubation is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Metabolite Identification: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.
-
Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), incubations are performed with varying concentrations of this compound.
Visualizing the Metabolic Landscape
Diagrams illustrating the experimental workflow and metabolic pathways provide a clear and concise overview of the processes involved in this compound metabolism research.
Discussion and Future Directions
The current body of research indicates that this compound undergoes metabolism, primarily through glucuronidation, in rats. However, a significant knowledge gap exists regarding its metabolic fate in humans and dogs. The lack of data on Phase I metabolites and the specific enzymes involved in both Phase I and Phase II metabolism across different species highlights the need for further investigation.
Future studies should focus on:
-
Metabolite identification in humans and dogs: Utilizing high-resolution mass spectrometry to identify and characterize the full spectrum of Phase I and Phase II metabolites in plasma, urine, and feces.
-
Pharmacokinetic studies in humans and dogs: Determining key pharmacokinetic parameters to understand the absorption, distribution, and clearance of this compound and its major metabolites.
-
In vitro metabolism studies: Employing human and canine liver microsomes, hepatocytes, and intestinal bacteria to elucidate the specific enzymes (CYP450, UGTs, SULTs) responsible for its biotransformation and to assess potential species differences in metabolic pathways.
A thorough understanding of the cross-species metabolism of this compound is paramount for its successful translation from a promising natural compound to a clinically effective therapeutic agent. The data and protocols presented in this guide serve as a foundation for future research in this critical area.
References
Benchmarking Cirsimaritin's safety profile against other flavonoids
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the safety profile of cirsimaritin against other well-researched flavonoids: quercetin, kaempferol, and luteolin. This document summarizes key toxicological data, details experimental methodologies, and visualizes relevant biological pathways to support informed decision-making in drug discovery and development.
Executive Summary
Flavonoids are a class of polyphenolic compounds widely investigated for their potential therapeutic properties. While efficacy is a primary focus, a thorough understanding of a compound's safety profile is paramount for its clinical translation. This guide benchmarks the safety of this compound, a promising flavonoid, against the established profiles of quercetin, kaempferol, and luteolin. The available data suggests that while this compound exhibits cytotoxic effects against various cancer cell lines, it demonstrates a favorable safety profile in non-cancerous cells. Further comprehensive in vivo studies are warranted to establish a definitive lethal dose and no-observed-adverse-effect level for pure this compound.
Quantitative Safety Data Comparison
The following table summarizes key quantitative data from in vitro and in vivo toxicity studies for this compound and the comparator flavonoids. This data provides a snapshot of their relative safety profiles.
| Parameter | This compound | Quercetin | Kaempferol | Luteolin |
| Acute Oral Toxicity (LD50) | Not available. PubChem classifies it as "Toxic if swallowed" (Acute Tox. 3)[1]. An ethanolic extract containing this compound was found to be safe up to a single dose of 1500 mg/kg in mice[2]. | 160 - 3807 mg/kg in mice, depending on the study and source[3]. | Theoretical LD50 of 551.75 mg/kg (oral)[4]. | > 5000 mg/kg in rats, considered practically non-toxic[5]. |
| No-Observed-Adverse-Effect Level (NOAEL) | Not available. | 1900 mg/kg/day in a 2-year rat study (for non-carcinogenic effects)[6]. | A 28-day study in mice showed no clinical signs of toxicity. | 50 mg/kg/day in a 28-day rat study showed hepatoprotective effects, while doses ≥ 200 mg/kg showed increased liver enzyme activity[5]. |
| In Vitro Cytotoxicity (IC50) - Normal Cells | > 100 µg/mL (HaCaT - human keratinocytes). | Varies depending on the cell line. | IC50 of 70 µg/mL (CHO-K1) and 100 µg/mL (BEAS-2B). | Generally low toxicity to normal cells. |
| In Vitro Cytotoxicity (IC50) - Cancer Cells | 1.82 µg/mL (HepG2), 21.01 µg/mL (KKU-M156), 23.29 µM (NCIH-520), 24.70 µg/mL (HCT116)[1]. | Varies widely depending on the cancer cell line. | Varies widely depending on the cancer cell line. | IC50 values typically in the micromolar range for various cancer cells. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are outlines of standard protocols for key safety assessment experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Workflow:
Caption: Workflow of the MTT assay for determining cell viability.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.
Workflow:
Caption: Workflow of the Ames test for assessing mutagenicity.
In Vivo Micronucleus Test
The in vivo micronucleus test is used to detect genotoxic damage in erythroblasts by quantifying the formation of micronuclei in polychromatic erythrocytes.
Workflow:
Caption: Workflow of the in vivo micronucleus test for genotoxicity.
Signaling Pathways in Flavonoid Toxicity
The toxic effects of flavonoids, when they occur, are often mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for predicting and mitigating potential adverse effects.
General Flavonoid-Induced Apoptosis Pathway
Many flavonoids, including this compound, can induce apoptosis in cancer cells through the modulation of key signaling pathways.
Caption: General overview of flavonoid interaction with key cell signaling pathways.
This compound's Anti-Inflammatory Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by specifically targeting the c-fos and STAT3 signaling pathways.
Caption: Anti-inflammatory mechanism of this compound via inhibition of c-fos and STAT3.
Conclusion
This comparative guide provides a foundational understanding of this compound's safety profile relative to quercetin, kaempferol, and luteolin. The available data suggests that this compound has a promising safety profile, particularly its low cytotoxicity towards normal cells. However, the absence of comprehensive in vivo acute and subchronic toxicity studies for pure this compound highlights a critical data gap. Future research should prioritize these studies to establish a definitive LD50 and NOAEL, which are essential for its continued development as a potential therapeutic agent. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers designing and interpreting future toxicological studies.
References
- 1. This compound | C17H14O6 | CID 188323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oecd.org [oecd.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 6. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Anticancer Activity of Cirsimaritin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of published findings on the anticancer activity of the flavonoid Cirsimaritin. It offers a comparative analysis with other flavonoids, detailed experimental protocols for replication, and visualizations of the key signaling pathways involved.
Comparative Anticancer Activity of Flavonoids
This compound has demonstrated significant anticancer effects across a variety of cancer cell lines. Its activity is often compared to other well-known flavonoids such as Apigenin and Silymarin. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic effects.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCIH-520 | Lung Squamous Carcinoma | 23.29 | [1] |
| HCT-116 | Colon Carcinoma | 24.70 (µg/mL) | [2] |
| HepG2 | Liver Cancer | 1.82 (µg/mL) | [3] |
| KKU-M156 | Cholangiocarcinoma | 21.01 (µg/mL) | [3] |
| MCF-7 | Breast Cancer | 4.3 (µg/mL) | [4] |
Table 2: Comparative IC50 Values of Apigenin and Silymarin
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Apigenin | HuCCA-1 | Cholangiocarcinoma | 75 | [5] |
| Apigenin | KKU-M055 | Cholangiocarcinoma | 61 (48h) | [6] |
| Apigenin | Hep G2 | Hepatoma | 8.02 (µg/mL) | [7] |
| Silymarin | A549 | Lung Cancer | 58 | [8] |
| Silymarin | HepG2 | Hepatocellular Carcinoma | 50-75 (µg/mL) | [9] |
| Silymarin | Various | Cancer Cells | 19-56.3 (µg/mL) | [10] |
Induction of Apoptosis and Cell Cycle Arrest by this compound
This compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest.
Table 3: Effect of this compound on Apoptosis and Cell Cycle in HCT-116 Cells
| Treatment | Apoptotic Cells (%) | G2/M Phase Cells (%) | Reference |
| Control | - | - | |
| This compound (IC50) | Increased | Increased | |
| 5-FU (5 µM/mL) | Increased | Increased |
Experimental Protocols
To facilitate the replication of these findings, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effect of this compound.[11][12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[1][14][15][16][17]
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution using PI staining and flow cytometry.[3][18][19]
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathways of this compound's Anticancer Activity
This compound modulates several key signaling pathways to induce apoptosis and inhibit cancer cell proliferation. The diagram below illustrates the proposed mechanism of action.
Caption: this compound's proposed anticancer mechanism of action.
This guide provides a foundational framework for researchers aiming to replicate and build upon the existing knowledge of this compound's anticancer properties. The provided data and protocols serve as a valuable resource for designing and conducting further investigations into its therapeutic potential.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 4. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apigenin inhibits growth and induces apoptosis in human cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-proliferative effect of apigenin and its apoptotic induction in human Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the anti-cancer and antimetastatic effect of Silymarin against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silymarin inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
- 17. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. corefacilities.iss.it [corefacilities.iss.it]
- 19. ucl.ac.uk [ucl.ac.uk]
Independent Validation of Cirsimaritin's Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cirsimaritin's performance against its key molecular targets, supported by experimental data from independent validation studies. We present a detailed analysis of its interactions with the NF-κB and Akt signaling pathways, adenosine receptors, and dipeptidyl peptidase-4 (DPP-4), alongside a comparison with established alternative inhibitors.
Comparative Analysis of Inhibitory Activity
This compound has been demonstrated to modulate several key signaling molecules implicated in a range of diseases, including inflammation and cancer. The following tables summarize the quantitative data from independent validation studies, comparing the inhibitory potency of this compound with other known inhibitors.
Table 1: Inhibition of NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.
| Compound | Target | Assay | Cell Line | IC50 | Citation |
| This compound | IκBα Phosphorylation | Western Blot | RAW 264.7 | Not explicitly quantified | [1] |
| BAY 11-7082 | IKK (IκB Kinase) | IκBα Phosphorylation | Tumor cells | 10 µM | [2][3] |
| Parthenolide | IKK (IκB Kinase) | NF-κB activity | THP-1 cells | 1.091-2.620 µM | [4] |
Table 2: Inhibition of Akt Signaling Pathway
The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. This compound has been found to down-regulate the phosphorylation of Akt, thereby inhibiting its activity.
| Compound | Target | Assay | Cell Line | IC50 | Citation |
| This compound | Akt Phosphorylation | Western Blot | Gallbladder carcinoma cells (GBC-SD) | Not explicitly quantified | [2] |
| LY294002 | PI3K (upstream of Akt) | PI3 Kinase Activity | - | 1.4 µM | [1][5] |
| Wortmannin | PI3K (upstream of Akt) | PI3 Kinase Activity | - | 3 nM | [6] |
Table 3: Adenosine Receptor Antagonism
Adenosine receptors are G protein-coupled receptors involved in various physiological processes. Cirsimarin, the glycoside of this compound, has been shown to act as an antagonist at adenosine A1 and A2A receptors.
| Compound | Target | Assay | Ki | Citation |
| Cirsimarin | Adenosine A2A Receptor | Radioligand Binding Assay | 6.5 µM | [7] |
| DPCPX | Adenosine A1 Receptor | Radioligand Binding Assay | 0.46 nM | [8] |
| ZM241385 | Adenosine A2A Receptor | Radioligand Binding Assay | 1.4 nM | [7] |
Table 4: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
| Compound | Target | Assay | IC50 | Citation |
| This compound | DPP-4 | In silico | - | [9] |
| Sitagliptin | DPP-4 | Enzyme Assay | 19 nM | [9] |
| Vildagliptin | DPP-4 | Enzyme Assay | 4.5 nM | [10] |
Experimental Protocols for Target Validation
Detailed methodologies are crucial for the replication and verification of scientific findings. Below are summaries of the key experimental protocols used to validate this compound's molecular targets.
Western Blot for NF-κB (IκBα Phosphorylation) and Akt Phosphorylation
This technique is used to detect specific proteins in a sample and to quantify their expression levels.
-
Cell Culture and Treatment: RAW 264.7 macrophage cells or cancer cell lines (e.g., GBC-SD) are cultured to an appropriate confluency. The cells are then pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with an agonist (e.g., lipopolysaccharide [LPS] for NF-κB activation) for a short period (e.g., 30 minutes).
-
Protein Extraction: After treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-IκBα, total IκBα, phospho-Akt, total Akt).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are then visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the effect of this compound on protein phosphorylation.
Radioligand Binding Assay for Adenosine Receptors
This assay is used to determine the binding affinity of a ligand (e.g., Cirsimarin) to a receptor.
-
Membrane Preparation: Membranes from cells or tissues expressing the target adenosine receptor subtype (e.g., rat striatum for A2A receptors) are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]NECA for A2A receptors) and varying concentrations of the unlabeled competitor ligand (Cirsimarin).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This is a fluorescence-based enzymatic assay to screen for DPP-4 inhibitors.
-
Reagents: A fluorogenic substrate for DPP-4 (e.g., Gly-Pro-aminomethylcoumarin), recombinant human DPP-4 enzyme, and a buffer solution are required.
-
Assay Procedure: The assay is typically performed in a 96-well plate. The test compound (this compound) at various concentrations is pre-incubated with the DPP-4 enzyme.
-
Enzymatic Reaction: The reaction is initiated by adding the fluorogenic substrate. The DPP-4 enzyme cleaves the substrate, releasing a fluorescent product.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Molecular Interactions and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for Western blot analysis.
Conclusion
The compiled data from independent studies strongly suggest that this compound is a multi-target compound with significant inhibitory effects on key signaling pathways involved in inflammation and cell proliferation. Its ability to modulate the NF-κB and Akt pathways, as well as interact with adenosine receptors, positions it as a promising candidate for further investigation in drug development. This guide provides a foundational comparison to aid researchers in evaluating the potential of this compound relative to other established inhibitors. Further direct comparative studies under identical experimental conditions are warranted to definitively establish its therapeutic potential.
References
- 1. LY294002 | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ≥98% (HPLC), solid, NF-kB/TNF-α inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Response: A Comparative Look at Cirsimaritin and its Glycoside Counterpart
A comprehensive analysis of the gene expression profiles induced by the flavonoid cirsimaritin and its glycoside, cirsimarin, reveals distinct and overlapping impacts on cellular signaling. While direct comparative transcriptomic data remains to be published, existing research on their individual biological activities and metabolic relationship provides a foundation for understanding their potential differential effects.
This compound, a flavone found in various medicinal plants, is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its glycoside form, cirsimarin, is often found alongside it in nature. A key consideration in comparing their biological activities is the metabolic conversion of cirsimarin to this compound in vivo. After oral administration, cirsimarin is hydrolyzed to its aglycone, this compound, which is then absorbed and becomes systemically available. This suggests that the biological effects observed following administration of cirsimarin are likely attributable to the actions of this compound. However, differences in bioavailability, cellular uptake, and metabolism between the two compounds could lead to distinct gene expression signatures.
This guide synthesizes the current understanding of the gene expression changes induced by this compound, discusses the implications of the metabolic conversion of cirsimarin, and proposes an experimental framework for a direct comparative analysis.
Delving into the Molecular Mechanisms of this compound
Studies have demonstrated that this compound modulates several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell cycle regulation. These effects are underpinned by changes in the expression of a multitude of genes.
Anti-inflammatory Effects
This compound exerts its anti-inflammatory effects by targeting pro-inflammatory signaling cascades. It has been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS). Furthermore, it can suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins. At the transcriptional level, this compound has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous inflammatory genes.[1][2]
Anti-cancer Activity
The anti-cancer properties of this compound are associated with its ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis. Research indicates that this compound can modulate the expression of genes involved in the cell cycle, leading to cell cycle arrest. Additionally, it can upregulate the expression of pro-apoptotic genes while downregulating anti-apoptotic genes, thereby promoting programmed cell death in cancer cells.
The Metabolic Fate of Cirsimarin: A Link to this compound's Activity
A pivotal study on the pharmacokinetics of cirsimarin revealed that upon oral administration, it is metabolized to this compound. The aglycone, this compound, is subsequently detected in plasma and urine, while the glycoside form is not. This metabolic conversion is a critical factor when comparing the bioactivities of these two compounds. It strongly suggests that the gene expression profile induced by cirsimarin administration would largely mirror that of this compound, albeit with potential differences in the timing and magnitude of the response due to the kinetics of hydrolysis and absorption.
Proposed Experimental Workflow for Direct Comparison
To definitively compare the gene expression profiles of this compound and its glycoside, a comprehensive transcriptomic study is required. The following outlines a proposed experimental workflow.
Hypothetical Comparative Data
In the absence of direct experimental data, a hypothetical comparison of the effects of this compound and cirsimarin on key gene expression markers is presented below. This table is based on the known activities of this compound and the expected metabolic conversion of cirsimarin.
| Gene Target | Biological Process | Expected Effect of this compound | Expected Effect of Cirsimarin (post-metabolism) |
| iNOS (NOS2) | Inflammation | Downregulation | Downregulation |
| COX-2 (PTGS2) | Inflammation | Downregulation | Downregulation |
| NF-κB (p65) | Inflammation | Inhibition of nuclear translocation/activity | Inhibition of nuclear translocation/activity |
| Cyclin D1 | Cell Cycle | Downregulation | Downregulation |
| Bax | Apoptosis | Upregulation | Upregulation |
| Bcl-2 | Apoptosis | Downregulation | Downregulation |
Signaling Pathways Modulated by this compound
The gene expression changes induced by this compound culminate in the modulation of complex signaling networks. The diagram below illustrates the key pathways influenced by this flavonoid.
Conclusion
While a direct, side-by-side transcriptomic comparison of this compound and its glycoside cirsimarin is currently lacking in the scientific literature, the available evidence provides a strong foundation for inferring their likely effects on gene expression. The metabolic conversion of cirsimarin to this compound in vivo suggests that their ultimate biological activities, and thus their impact on gene expression, will be largely convergent. However, differences in their pharmacokinetic profiles may lead to variations in the dynamics of the cellular response. The proposed experimental workflow provides a roadmap for future research to definitively elucidate the similarities and potential subtle differences in the gene expression profiles induced by these two related flavonoids. Such studies will be invaluable for a more complete understanding of their therapeutic potential.
References
Validating Cirsimaritin's Binding Affinity: A Comparative Guide Using Surface Plasmon Resonance
For researchers, scientists, and drug development professionals, understanding the direct interaction between a compound and its protein target is a critical step in the validation process. This guide provides a comparative overview of the binding affinity of the flavonoid cirsimaritin with its potential target proteins, emphasizing the need for robust validation using techniques like Surface Plasmon Resonance (SPR). While direct SPR data for this compound is limited in publicly available research, this guide presents the current landscape, compares it with SPR-validated data for other relevant flavonoids, and provides a detailed experimental protocol for future validation studies.
This compound, a flavone found in several medicinal plants, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] In silico and cellular studies have suggested potential interactions with key signaling proteins such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), as well as adenosine receptors.[1] However, direct and quantitative validation of these binding affinities using biophysical techniques like SPR is crucial for confirming these interactions and understanding the precise mechanism of action.
Comparative Analysis of Binding Affinities
To date, the majority of studies on this compound's binding to its putative targets have been computational or based on indirect cellular assays. While these methods are valuable for initial screening and hypothesis generation, they do not provide the high-resolution kinetic data that SPR analysis offers.
In contrast, SPR has been successfully employed to quantify the binding affinities of other flavonoids to various proteins. This data can serve as a valuable benchmark for future studies on this compound.
Table 1: Reported Binding Data for this compound (Non-SPR)
| Target Protein/Pathway | Method | Reported Affinity/Effect | Reference |
| NF-κB | Cellular Assays | Inhibition of NF-κB activation | [1] |
| STAT3 | Cellular Assays | Inhibition of STAT3 phosphorylation | [1] |
| Adenosine A1 Receptor | Radioligand Binding Assay | Antagonistic activity | This information is inferred from studies on other flavonoids. |
Table 2: SPR-Validated Binding Affinities of Other Flavonoids to Target Proteins
| Flavonoid | Target Protein | Binding Affinity (K D ) | Reference |
| Kaempferol | Human Serum Albumin (HSA) | 37 ± 0.07 nM | [2][3][4][5] |
| Quercetin | Human Serum Albumin (HSA) | 63 ± 0.03 nM | [2][3][4][5] |
| Luteolin | Human Serum Albumin (HSA) | 63.40 ± 0.01 µM | [2][3][5] |
| Resveratrol | Human Serum Albumin (HSA) | 400 ± 0.10 nM | [2][3][5] |
| Kaempferol | Glutathione S-transferase pi isoform-1 (GSTP1) | Micromolar range | [2][3][4] |
| Quercetin | Glutathione S-transferase pi isoform-1 (GSTP1) | Micromolar range | [2][3][4] |
| Luteolin | Glutathione S-transferase pi isoform-1 (GSTP1) | Micromolar range | [2][3][4] |
| Resveratrol | Glutathione S-transferase pi isoform-1 (GSTP1) | Micromolar range | [2][3][4] |
Note: The data in Table 2 is provided as a reference for the application of SPR in quantifying flavonoid-protein interactions. The target proteins (HSA and GSTP1) are not the primary therapeutic targets of this compound but serve to illustrate the binding affinities that can be measured.
Experimental Protocol for SPR-Based Validation of this compound Binding
To definitively validate the binding of this compound to its target proteins (e.g., NF-κB p50/p65 heterodimer, STAT3), a detailed SPR experiment is required. The following protocol outlines a general workflow.
Objective: To determine the binding affinity and kinetics of this compound to its purified target protein using Surface Plasmon Resonance.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, Series S)
-
Purified target protein (e.g., recombinant human NF-κB p50/p65, STAT3) at a concentration of 5-20 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
This compound and other competitor flavonoids, dissolved in DMSO and then serially diluted in running buffer (e.g., HBS-EP+). The final DMSO concentration should be kept low (e.g., <1%) and consistent across all samples.
-
Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-3.0).
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of NHS and EDC.
-
Immobilize the purified target protein onto the activated surface via amine coupling to achieve a target immobilization level (e.g., 3000-5000 Response Units, RU).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the immobilized protein to account for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound and any competitor flavonoids in running buffer. A typical concentration range for small molecule interaction studies is 0.01–500 µM.
-
Inject the analyte solutions over the immobilized target protein and the reference flow cell at a constant flow rate (e.g., 25-30 µL/min).
-
Monitor the binding response (in RU) in real-time. The association phase is followed by a dissociation phase where running buffer is flowed over the chip.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
From the fitting, determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ). The K D value represents the binding affinity, with lower values indicating a stronger interaction.
-
-
Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte. The regeneration conditions should be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's binding affinity using SPR.
Caption: Simplified NF-κB signaling pathway and the hypothesized point of inhibition by this compound.
Conclusion
While this compound shows significant therapeutic promise, rigorous validation of its direct binding to putative protein targets is a necessary step in its development as a pharmacological agent. Surface Plasmon Resonance offers a powerful, label-free, and real-time method to obtain precise quantitative data on binding affinity and kinetics. The provided comparative data for other flavonoids and the detailed experimental protocol serve as a guide for researchers to undertake such validation studies. The generation of robust SPR data will be instrumental in confirming the molecular targets of this compound, elucidating its mechanism of action, and paving the way for its potential clinical applications.
References
- 1. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-Flavonoid Interaction Studies by a Taylor Dispersion Surface Plasmon Resonance (SPR) Technique: A Novel Method to Assess Biomolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Protein-Flavonoid Interaction Studies by a Taylor Dispersion Surface Plasmon Resonance (SPR) Technique: A Novel Method to Assess Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cirsimaritin Extraction: Methods, Yield, and Purity
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of various methods for extracting Cirsimaritin, a flavonoid with significant therapeutic potential, focusing on the impact of the chosen technique on both the final yield and the purity of the compound.
Comparison of Extraction Methods
The selection of an appropriate extraction method is paramount in maximizing the recovery of this compound while minimizing the presence of impurities. This section compares three common techniques: conventional reflux extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). While direct comparative data for this compound is limited, the following table summarizes the expected performance based on studies of similar flavonoids and compounds from relevant plant sources such as Cirsium and Artemisia species.
| Extraction Method | Typical Solvent | Extraction Time | Temperature | Reported Yield of Similar Flavonoids | Expected Purity | Key Advantages | Key Disadvantages |
| Reflux Extraction | 30% Ethanol | 3 hours | Boiling point of solvent | Moderate | Good | Simple setup, well-established | Long extraction time, potential for thermal degradation of compounds |
| Ultrasound-Assisted Extraction (UAE) | 50% Ethanol | 15 - 30 minutes | 40 - 60 °C | High | High | Reduced extraction time, lower solvent consumption, improved yield | Requires specialized equipment, potential for localized heating |
| Microwave-Assisted Extraction (MAE) | Acetone or Ethanol | 2 - 15 minutes | Controlled (e.g., 160W) | Very High | Very High | Extremely rapid, high efficiency, reduced solvent use | Requires specialized microwave equipment, potential for uneven heating |
Note: The yields and purities for UAE and MAE are presented as "High" and "Very High" based on the general findings in the literature that these methods significantly improve extraction efficiency and selectivity for flavonoids compared to conventional methods. Specific percentages would require direct experimental comparison for this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the extraction and analysis of this compound.
Reflux Extraction Protocol
This protocol is based on a method used for extracting this compound from Cirsium japonicum.
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Cirsium japonicum)
-
30% Ethanol in distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL round-bottom flask.
-
Add 100 mL of 30% ethanol to the flask.
-
Set up the reflux apparatus by connecting the condenser to the flask and placing it in the heating mantle.
-
Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 3 hours.
-
After 3 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the extract through a Büchner funnel to separate the plant debris from the liquid extract.
-
Wash the plant residue with a small amount of fresh 30% ethanol to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the ethanol.
-
The resulting aqueous extract can be lyophilized to obtain a dry powder.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is adapted from methods used for flavonoid extraction from Cirsium species.
Materials:
-
Dried and powdered plant material
-
50% Ethanol in distilled water
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Place 1 g of the powdered plant material in a 50 mL beaker.
-
Add 20 mL of 50% ethanol.
-
Place the beaker in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.
-
Sonicate for 20 minutes at a controlled temperature of 50°C.
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Decant the supernatant and filter it through a 0.45 µm syringe filter for analysis.
Microwave-Assisted Extraction (MAE) Protocol
This protocol is based on the extraction of artemisinin, a sesquiterpene lactone, from Artemisia annua, and can be adapted for this compound.
Materials:
-
Dried and powdered plant material (25 mesh particle size)
-
Acetone
-
Microwave extraction vessel
-
Microwave extractor
-
Filtration apparatus
Procedure:
-
Place 1 g of the powdered plant material into a microwave extraction vessel.
-
Add 10 mL of acetone.
-
Seal the vessel and place it in the microwave extractor.
-
Irradiate the sample for 2 minutes at a microwave power of 160 W.
-
After extraction, allow the vessel to cool before opening.
-
Filter the extract to remove the plant material.
-
The filtrate can then be concentrated and prepared for analysis.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of the extracted this compound can be determined using a validated HPLC-UV method.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of 0.5% acetic acid in water (A) and acetonitrile (B).
-
Start with 83% A, decrease to 70% A over 10 minutes, hold until 25 minutes.
-
Decrease to 20% A at 30 minutes, then to 0% at 35 minutes and hold until 40 minutes.
-
Return to 83% A at 50 minutes and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 270 nm
-
Column Temperature: 25°C
Procedure:
-
Prepare a standard solution of pure this compound of known concentration.
-
Dissolve the extracted samples in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
The purity of this compound in the extract can be calculated based on the peak area percentage relative to the total peak area in the chromatogram.
Visualizing the Experimental Workflow
To provide a clear overview of the process from plant material to purified compound, the following diagram illustrates a general experimental workflow for the extraction and analysis of this compound.
Safety Operating Guide
Proper Disposal of Cirsimaritin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Cirsimaritin, a flavonoid compound used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1][2]
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its hazard classifications. This information dictates the necessary precautions for handling and disposal.
| Hazard Statement | GHS Code | Description | Source |
| Toxic if swallowed | H301 | Ingestion of this substance can be fatal. | [1][2] |
| Very toxic to aquatic life | H400 | This substance can cause acute harm to aquatic organisms. | [1][2] |
| Very toxic to aquatic life with long lasting effects | H410 | This substance can cause long-term, adverse effects in the aquatic environment. | [1][2] |
Personal Protective Equipment (PPE)
All personnel handling this compound must wear appropriate personal protective equipment to minimize exposure risk.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
Step-by-Step Disposal Procedure
The following steps outline the required procedure for the disposal of this compound and its containers. These steps are designed to prevent environmental contamination and ensure compliance with safety regulations.
Step 1: Segregation and Collection
-
Do not dispose of this compound with household garbage or down the drain. [1] The aquatic toxicity of this compound necessitates that it does not enter the sewage system.[1]
-
Collect all waste this compound, including contaminated labware (e.g., pipette tips, vials), in a designated, properly labeled hazardous waste container.
-
The container must be clearly marked as "Hazardous Waste" and should specify "this compound" or "Toxic Chemicals."
Step 2: Waste Container Management
-
Ensure the hazardous waste container is made of a material compatible with this compound.
-
Keep the container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Step 3: Final Disposal
-
Disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal of the hazardous waste container.
Step 4: Decontamination of Work Surfaces
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound.
-
Use a suitable laboratory detergent and rinse thoroughly with water.
-
Dispose of any cleaning materials (e.g., paper towels) as hazardous waste as described in Step 1.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
This guide is intended to provide clear, actionable steps for the safe and compliant disposal of this compound. For further information, consult the Safety Data Sheet (SDS) provided by the manufacturer and your institution's EHS guidelines.
References
Safe Handling and Disposal of Cirsimaritin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of Cirsimaritin, a flavone with diverse biological activities. The following procedural guidance is based on currently available safety data.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several key hazards that necessitate careful handling and the use of appropriate personal protective equipment. According to safety data sheets, this compound is classified as acutely toxic if swallowed and is very toxic to aquatic life with long-lasting effects[1][2].
Table 1: Hazard Classification for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed[1][2] |
| Hazardous to the aquatic environment, acute hazard | H400 | Warning | Very toxic to aquatic life[1][2] |
| Hazardous to the aquatic environment, long-term hazard | H410 | Warning | Very toxic to aquatic life with long lasting effects[1][2] |
To mitigate these risks, the following personal protective equipment is essential when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Justification |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile). | Prevents skin contact. Note: Due to a lack of specific testing, no definitive glove material recommendation is available. Therefore, selecting a glove with broad chemical resistance is crucial[1]. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities in well-ventilated areas. Use a NIOSH-approved respirator if handling large quantities or if dust is generated. | Minimizes inhalation of airborne particles. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to cleanup.
Step-by-Step Handling Procedures
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Assemble all necessary PPE as outlined in Table 2.
-
Review the Safety Data Sheet (SDS) before starting any work.
-
-
Handling :
-
When weighing the solid form, do so carefully to avoid generating dust.
-
If preparing a solution, add the solvent (e.g., DMSO) to the solid slowly. This compound is soluble in DMSO at 10 mM[3].
-
-
Cleanup :
-
After handling, decontaminate all surfaces with an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water[1].
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused this compound | Must not be disposed of with household garbage. Dispose of as hazardous waste according to official regulations. Do not allow the product to reach the sewage system[1]. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of as hazardous waste. |
| Empty Containers | Dispose of according to official regulations[1]. |
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
Table 4: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Swallowing | Do not induce vomiting. Immediately call for medical help[1]. |
| Skin Contact | Immediately wash with water and soap and rinse thoroughly. Remove any soiled clothing immediately[1]. |
| Eye Contact | Rinse opened eye for several minutes under running water. Then consult a doctor[1]. |
| Inhalation | In case of unconsciousness, place the patient in a stable side position for transportation. Provide artificial respiration if breathing is irregular or stops[1]. |
For any significant spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
